molecular formula C9H7F3O3 B2829458 2-Methyl-3-(trifluoromethoxy)benzoic acid CAS No. 1261764-39-9

2-Methyl-3-(trifluoromethoxy)benzoic acid

Cat. No.: B2829458
CAS No.: 1261764-39-9
M. Wt: 220.147
InChI Key: RUHZYHRNERFCLT-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.147. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-6(8(13)14)3-2-4-7(5)15-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHZYHRNERFCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261764-39-9
Record name 2-methyl-3-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

structural elucidation of 2-Methyl-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 2-Methyl-3-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the structural confirmation of 2-Methyl-3-(trifluoromethoxy)benzoic acid. By integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray crystallography, we present a holistic and self-validating approach to confirming the molecular structure of this compound. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of these essential analytical techniques.

Introduction

2-Methyl-3-(trifluoromethoxy)benzoic acid (C₉H₇F₃O₃) is an aromatic carboxylic acid derivative.[1] The presence of a trifluoromethoxy group, a methyl group, and a carboxylic acid on the benzene ring introduces a unique combination of electronic and steric effects that influence its chemical and physical properties. Such compounds are of significant interest in medicinal chemistry and materials science due to the metabolic stability and lipophilicity imparted by the trifluoromethoxy moiety. Accurate structural determination is the first critical step in understanding its potential applications.

This guide will detail the application of modern analytical techniques to elucidate the structure of 2-Methyl-3-(trifluoromethoxy)benzoic acid, moving from initial molecular weight confirmation to the precise determination of atomic connectivity and stereochemistry.

Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural elucidation of a novel compound. The following workflow is recommended:

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group Analysis cluster_2 Connectivity & 3D Structure cluster_3 Final Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, O-H, C-F) MS->IR Provides MW NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, 19F NMR - 2D NMR (COSY, HSQC, HMBC) IR->NMR Confirms Functional Groups Confirmation Structural Confirmation - Consistent Data Across All Techniques NMR->Confirmation Defines Connectivity XRay X-Ray Crystallography - Definitive 3D Structure - Solid-State Conformation XRay->Confirmation Provides Absolute Structure

Caption: A logical workflow for the .

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound.

Theoretical Considerations

For 2-Methyl-3-(trifluoromethoxy)benzoic acid, electrospray ionization (ESI) is a suitable soft ionization technique. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected, while in positive ion mode, the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺ and [M+K]⁺ may be observed.[2] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition from the accurate mass.

Benzoic acids are known to undergo decarboxylation (loss of CO₂) upon fragmentation.[2] The presence of an ortho methyl group can influence fragmentation pathways due to the "ortho effect," potentially leading to characteristic fragment ions.[3][4]

Predicted Mass Spectrometry Data
IonPredicted m/z (Monoisotopic)Notes
[M-H]⁻219.02745Deprotonated molecule (Negative ESI)[1]
[M+H]⁺221.04201Protonated molecule (Positive ESI)[1]
[M+Na]⁺243.02395Sodium adduct (Positive ESI)[1]
[M+K]⁺258.99789Potassium adduct (Positive ESI)[1]
[M-H-CO₂]⁻175.03755Loss of carbon dioxide from [M-H]⁻
[M+H-H₂O]⁺203.03199Loss of water from [M+H]⁺[1]
Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI (Positive and Negative).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Data Acquisition: Full scan from m/z 50-500. For fragmentation data, perform tandem MS (MS/MS) on the precursor ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Theoretical Considerations

The IR spectrum of 2-Methyl-3-(trifluoromethoxy)benzoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. The O-H stretch will appear as a very broad band due to hydrogen bonding, often overlapping with C-H stretches.[5] The carbonyl (C=O) stretch will be a strong, sharp peak.[6][7] The trifluoromethoxy group will exhibit strong C-F stretching bands.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Very broad, due to hydrogen bonding[5][8]
C-H (Aromatic)3100-3000Sharp, medium intensity
C-H (Aliphatic)3000-2850Sharp, medium intensity
C=O (Carboxylic Acid)1710-1680Strong, sharp (conjugated)[6]
C=C (Aromatic)1600-1450Medium to weak, sharp
C-O (Carboxylic Acid)1320-1210Strong intensity[6]
C-F (Trifluoromethoxy)1250-1050Very strong, multiple bands
O-H Bend (Out-of-plane)960-900Broad, medium intensity[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR experiments, will provide a complete structural picture.

Theoretical Considerations
  • ¹H NMR: The aromatic region will show three distinct protons with splitting patterns determined by their coupling to each other. The methyl group will appear as a singlet. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The trifluoromethoxy group will cause the attached carbon to appear as a quartet due to C-F coupling.[9]

  • ¹⁹F NMR: The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet.[10]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

Predicted NMR Data (in CDCl₃)

¹H NMR

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH10-12Broad singlet1H
H-6~7.9Doublet1H
H-4~7.4Triplet1H
H-5~7.2Doublet1H
CH₃~2.5Singlet3H

¹³C NMR

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)
C=O~170Singlet
C-3 (C-OCF₃)~148Quartet (³JCF ≈ 2 Hz)
C-1~138Singlet
C-6~133Singlet
C-4~128Singlet
C-2 (C-CH₃)~125Singlet
C-5~122Singlet
OCF₃~120Quartet (¹JCF ≈ 255 Hz)[9]
CH₃~20Singlet

¹⁹F NMR

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
OCF₃-56 to -60Singlet
NMR Data Interpretation Workflow

NMR_Workflow cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structure Assignment H1_NMR 1H NMR - Proton count - Chemical shifts - Splitting patterns COSY COSY - H-H correlations H1_NMR->COSY HSQC HSQC - C-H one-bond correlations H1_NMR->HSQC HMBC HMBC - C-H long-range correlations H1_NMR->HMBC C13_NMR 13C NMR - Carbon count - Chemical shifts - C-F coupling C13_NMR->HSQC C13_NMR->HMBC F19_NMR 19F NMR - Fluorine count - Chemical shifts Assignment Full Structure Assignment - Integration of all NMR data COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: A workflow for assigning the structure using 1D and 2D NMR data.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

    • Acquire 2D spectra (COSY, HSQC, HMBC) as needed for full assignment.

    • Ensure proper referencing of the chemical shift scales (e.g., to residual solvent signals).

Single-Crystal X-ray Crystallography

While spectroscopic methods provide compelling evidence for a structure, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[11]

Theoretical Considerations

This technique relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. For 2-Methyl-3-(trifluoromethoxy)benzoic acid, this would confirm the substitution pattern on the aromatic ring and reveal the solid-state conformation, including intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which often form dimers.[12][13]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, slow cooling).[14]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial atomic model.

    • Refine the model against the experimental data to optimize atomic positions and thermal parameters.[14]

    • The final structure is validated using crystallographic metrics such as R-factor.

Conclusion

The requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. Infrared spectroscopy identifies the key functional groups present. A comprehensive suite of 1D and 2D NMR experiments establishes the precise atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities.

References

  • Chen, Y. et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(4), 694–703. Available at: [Link]

  • Makarov, A. A., & Miroshnichenko, G. P. (2019). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of Analytical Chemistry, 74(14), 1409-1420. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Sri Satya Sai University of Technology and Medical Sciences (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available at: [Link]

  • Gaiduk, A. P. et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 85(3), 452-459. Available at: [Link]

  • OpenStax (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Available at: [Link]

  • Khawaja, N. et al. (2019). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 124(12), 3249-3266. Available at: [Link]

  • PubChem (n.d.). 2-methyl-3-(trifluoromethoxy)benzoic acid. Available at: [Link]

  • University of Calgary (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Wolska, J. et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1999. Available at: [Link]

  • AZoM (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Takwale, M. G. (1974). Crystal and molecular structures of p-toluic acid and 2-nitro-4-methyl benzoic acid by X-ray diffraction. CSIR-NCL Digital Repository. Available at: [Link]

  • PubChem (n.d.). 2-methyl-3-(trifluoromethyl)benzoic acid. Available at: [Link]

  • SpectraBase (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • Ali, M. A. et al. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o334. Available at: [Link]

  • Kitevski, J. L. et al. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Fluorine Chemistry, 132(4), 246-251. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Available at: [Link]

  • SpectraBase (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Feld, R. et al. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-231. Available at: [Link]

Sources

potential biological activities of trifluoromethoxy-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Trifluoromethoxy (


) Motif in Drug Discovery: A Technical Guide to Biological Activity, Pharmacokinetics, and Experimental Validation 

Executive Summary

The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (


) group has emerged as a highly privileged, "super-halogen" pharmacophore. This technical whitepaper explores the physicochemical properties that drive the biological activity of 

-containing compounds, analyzes FDA-approved examples, and provides a self-validating experimental framework for assessing their metabolic stability.

Physicochemical Foundations of Biological Activity

The biological activity of a drug candidate is fundamentally governed by its physicochemical properties. The


 group possesses a unique combination of high electronegativity (Pauling 

) and exceptional lipophilicity[1].
  • Conformational Orthogonality : Unlike the standard methoxy (

    
    ) group, which typically lies coplanar with an aromatic ring to maximize 
    
    
    
    conjugation, the
    
    
    group adopts an orthogonal conformation[1]. This geometry is driven by negative hyperconjugation (
    
    
    ) and steric repulsion between the bulky fluorine atoms and the ortho-hydrogens of the aromatic ring[1]. This unique 3D vector allows the
    
    
    group to project into deep, lipophilic binding pockets of target proteins, enhancing binding affinity[2].
  • Lipophilicity Tuning : The Hansch lipophilicity parameter (

    
    ) for the 
    
    
    
    group is +1.04, making it significantly more lipophilic than both
    
    
    (+0.88) and
    
    
    (-0.02)[1][3][4]. This massive increase in lipophilicity directly translates to enhanced passive membrane permeability, a critical factor for central nervous system (CNS) penetration and intracellular target engagement[5].

Table 1: Comparative Physicochemical & Metabolic Properties of Aromatic Substituents

Property / SubstituentMethoxy (

)
Trifluoromethyl (

)
Trifluoromethoxy (

)
Hansch Lipophilicity (

)
-0.02+0.88+1.04
Electronegativity (

)
~2.9~3.43.7
Aromatic Conformation CoplanarTetrahedralOrthogonal
CYP450 O-Dealkylation Risk HighN/AVery Low
Primary Biological Impact H-bond acceptorLipophilicity, metabolic blockDeep pocket binding, high lipophilicity

Pharmacokinetic Enhancements: The Causality of Metabolic Stability

A primary reason medicinal chemists replace a


 group with an 

group is to overcome metabolic liabilities[6].
  • Resistance to CYP450 O-Dealkylation : Cytochrome P450 (CYP) enzymes readily oxidize standard methoxy ethers via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, leading to rapid O-dealkylation and clearance[4]. The

    
     group is highly resistant to this pathway. Causality: The strong electron-withdrawing nature of the three fluorine atoms drastically reduces the electron density on the oxygen atom, raising the activation energy required for CYP-mediated oxidation[4][6].
    
  • Modulation of pKa and Bioavailability : By withdrawing electron density from the core scaffold, the

    
     group can lower the pKa of adjacent basic amines. This reduces the fraction of ionized drug at physiological pH, thereby increasing the apparent permeability (
    
    
    
    ) and oral bioavailability[5].

Clinical Validation: FDA-Approved Therapeutics

Despite historical synthetic challenges, the


 group is featured in five FDA-approved drugs, demonstrating its versatility across diverse therapeutic areas[3][7].
  • Riluzole : Used for amyotrophic lateral sclerosis (ALS). The

    
     group provides the necessary lipophilicity to cross the blood-brain barrier (BBB) and modulate glutamatergic neurotransmission[3][7].
    
  • Sonidegib : A Hedgehog signaling pathway inhibitor for basal cell carcinoma[3]. The

    
     moiety perfectly occupies a hydrophobic sub-pocket within the Smoothened (SMO) transmembrane receptor, locking it in an inactive conformation and halting tumor-promoting transcription[7].
    
  • Delamanid & Pretomanid : Revolutionary treatments for multidrug-resistant tuberculosis (MDR-TB)[3]. The extreme lipophilicity of the

    
     group is essential for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis[7][8].
    

HedgehogPathway PTCH1 PTCH1 Receptor SMO SMO Transmembrane Protein PTCH1->SMO Inhibits (Absence of Ligand) GLI GLI Transcription Factors SMO->GLI Activates (When uninhibited) Sonidegib Sonidegib (OCF3-Drug) Sonidegib->SMO Antagonizes via OCF3 pocket TargetGenes Tumorigenesis Target Genes GLI->TargetGenes Promotes Transcription

Caption: Mechanism of Sonidegib: OCF3-mediated antagonism of SMO halts Hedgehog signaling.

Experimental Methodology: Self-Validating Metabolic Stability Assay

To empirically validate the metabolic advantages of an


 substitution, researchers must employ rigorous in vitro assays. The Human Liver Microsome (HLM) stability assay is the gold standard for predicting Phase I oxidative clearance[6][9].

As an application scientist, I emphasize that a protocol is only as good as its controls. The following workflow integrates a self-validating logic matrix to ensure data integrity.

Protocol: In Vitro HLM Stability Assay for


 Compounds 
Rationale: This assay measures the intrinsic clearance (

) of the parent compound by quantifying its disappearance over time in the presence of active CYP450 enzymes[6][9].

Step 1: Preparation of Incubation Matrix

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • Thaw pooled human liver microsomes (HLMs) on ice. Dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL[6][9].

    • Causality: Keeping protein concentration

      
       1 mg/mL prevents excessive non-specific binding of highly lipophilic 
      
      
      
      compounds, which would artificially mask clearance.

Step 2: Compound Spiking and Pre-Incubation

  • Spike the

    
     test compound (dissolved in DMSO) into the HLM suspension to a final concentration of 1 
    
    
    
    M (final DMSO
    
    
    0.1% v/v).
  • Pre-incubate the mixture at 37°C for 15 minutes[9].

    • Causality: This thermal equilibration step allows the lipophilic drug to partition into the microsomal lipid bilayer where the CYP active sites reside.

Step 3: Reaction Initiation and Sampling

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][9].

  • At designated time points (0, 5, 15, 30, and 60 minutes), withdraw 50

    
    L aliquots[6][9].
    

Step 4: Quenching and LC-MS/MS Analysis

  • Immediately quench the reaction by adding the aliquot to 150

    
    L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS)[6][9].
    
    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection.

  • Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[6].

The Self-Validating Logic Matrix (Mandatory Controls):

  • Negative Control (Minus-NADPH): Run a parallel incubation replacing the NADPH system with buffer[9]. Logic: If the compound degrades here, the loss is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP-mediated metabolism.

  • Positive Control (High Clearance): Run an incubation with Verapamil or Testosterone. Logic: Validates that the specific HLM batch and NADPH system are enzymatically active. If Verapamil is not cleared, the assay has failed, and test compound stability cannot be trusted.

HLMWorkflow Prep 1. Prepare 1 µM OCF3-Compound in Phosphate Buffer HLM 2. Add Human Liver Microsomes (0.5 mg/mL protein) Prep->HLM PreInc 3. Pre-incubate at 37°C for 15 min (Thermal Equilibration) HLM->PreInc NADPH 4. Initiate with NADPH Regenerating System PreInc->NADPH Control1 Negative Control: No NADPH (Validates Stability) PreInc->Control1 Control2 Positive Control: Verapamil (Validates HLM Activity) PreInc->Control2 TimePoints 5. Sample at 0, 5, 15, 30, 60 min Quench in Cold ACN + IS NADPH->TimePoints LCMS 6. Centrifuge & LC-MS/MS Analysis (Quantify Parent Compound) TimePoints->LCMS

Caption: Self-validating workflow for evaluating the metabolic stability of OCF3 compounds.

Future Perspectives in Drug Discovery

The primary bottleneck limiting the broader adoption of the


 group has been synthetic accessibility. Traditional methods required harsh conditions (e.g., 

,

) incompatible with complex drug scaffolds[10]. However, recent breakthroughs in visible-light photoredox catalysis and late-stage radical trifluoromethoxylation are dismantling these barriers[1][10]. As these synthetic methodologies mature, we anticipate a significant surge in

-containing new chemical entities (NCEs) entering clinical trials, particularly for targets requiring deep hydrophobic pocket engagement and extreme metabolic resilience.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. nih.gov. 3

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. mdpi.com.8

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. mdpi.com. 5

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. researchgate.net.7

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem. benchchem.com. 6

  • Novel Strategies and Reagents for Introduction of Fluorinated Groups. grantome.com. 10

  • Metabolic stability and its role in the discovery of new chemical entities. srce.hr. 9

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. nih.gov. 1

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. nih.gov. 4

  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors - PMC. nih.gov. 2

Sources

The Architect’s Scaffold: A Technical Guide to Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzoic acids represent one of the most versatile scaffolds in organic chemistry. Serving as the structural backbone for NSAIDs, preservatives, and local anesthetics, their utility is defined by the precise electronic modulation of the benzene ring. This guide moves beyond a simple chronology; it dissects the causality of their discovery, the mechanistic principles governing their reactivity (specifically the Hammett relationship), and the synthetic protocols required to manipulate them.

Historical Genesis: From Gum to Radical Theory

The history of benzoic acid is not merely a timeline of discovery but the history of organic structural theory itself.

The Isolation (1775)

While Nostradamus and 16th-century alchemists experimented with the dry distillation of gum benzoin (Styrax benzoin), it was the Swedish apothecary Carl Wilhelm Scheele who, in 1775, rigorously isolated and purified the compound. Scheele’s work distinguished benzoic acid from other organic acids (like tartaric and oxalic), marking the transition from alchemy to empirical chemistry.

The Structural Breakthrough (1832)

The true turning point for substituted benzoic acids occurred in 1832. Friedrich Wöhler and Justus von Liebig , working at the University of Giessen, published their investigation into "oil of bitter almonds" (benzaldehyde). They observed that a specific cluster of atoms—


—remained intact throughout various chemical transformations (conversion to benzoic acid, benzoyl chloride, etc.).

They named this the Benzoyl Radical .[1] This was the first experimental proof that groups of atoms could function as stable units within organic reactions, laying the foundation for the concept of functional groups and derivative chemistry.

Mechanistic Core: The Hammett Equation[2][3][4][5]

For the drug developer, the history is less important than the predictability of the scaffold. The reactivity of substituted benzoic acids is the standard against which all aromatic electronic effects are measured.

The Hammett Equation quantifies how a substituent (


) at the meta or para position affects the acidity (

) of the carboxyl group.[2]

[3]
  • 
     : Dissociation constant of the substituted acid.
    
  • 
     : Dissociation constant of unsubstituted benzoic acid.
    
  • 
     (Rho) : Reaction constant (defined as 1.00 for the ionization of benzoic acid in water).[3]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Sigma) : Substituent constant.[4][3][5]
    
Table 1: Electronic Effects of Common Substituents (Hammett Values)
SubstituentPosition

Value
Electronic EffectImpact on Acidity (

)
-NO₂ para+0.78Strong WithdrawalIncreases (Stabilizes anion)
-Cl para+0.23Weak WithdrawalIncreases slightly
-H -0.00NeutralBaseline (

)
-CH₃ para-0.17Weak DonationDecreases slightly
-OH para-0.37Strong DonationDecreases (Destabilizes anion)

Application Insight: When designing a drug to target a specific pH environment (e.g., the stomach vs. the intestine), we utilize these


 values to tune the 

. An electron-withdrawing group (EWG) like

disperses the negative charge on the carboxylate ion, stabilizing it and lowering the

.

Visualizing the Genealogy

The following diagram illustrates the chemical lineage of benzoic acid, tracing its evolution from natural sources to high-value pharmaceutical derivatives.

BenzoicGenealogy GumBenzoin Gum Benzoin (Natural Source) BenzoicAcid Benzoic Acid (The Scaffold) GumBenzoin->BenzoicAcid Isolation (Scheele, 1775) Salicylic Salicylic Acid (o-hydroxy) BenzoicAcid->Salicylic Kolbe-Schmitt (NaOH, CO2) PABA p-Aminobenzoic Acid (PABA) BenzoicAcid->PABA Nitration/Reduction Parabens Alkyl Parabens (Preservatives) BenzoicAcid->Parabens p-Hydroxylation (KOH, CO2) Aspirin Acetylsalicylic Acid (Aspirin) Salicylic->Aspirin Acetylation Folate Folates (Bacterial Growth) PABA->Folate Biosynthesis Benzocaine Benzocaine (Anesthetic) PABA->Benzocaine Esterification

Figure 1: The chemical genealogy of substituted benzoic acids, tracing the transition from natural extraction to synthetic diversification.

Synthetic Evolution: The Kolbe-Schmitt Reaction[7]

The industrial scalability of substituted benzoic acids relies heavily on the Kolbe-Schmitt reaction . Originally discovered by Hermann Kolbe (1860) and refined by Rudolf Schmitt (1885), this carboxylation of phenoxides is the primary route to salicylic acid (aspirin precursor) and parabens.

The Cation Effect (Chelation Control)

A critical nuance often missed in textbooks is the cation effect , which dictates regioselectivity:

  • Sodium Phenoxide (

    
    ):  The smaller 
    
    
    
    ion chelates between the phenoxide oxygen and the incoming
    
    
    molecule, directing the attack to the ortho position (Salicylic Acid).
  • Potassium Phenoxide (

    
    ):  The larger 
    
    
    
    ion cannot effectively stabilize the ortho-transition state. Steric hindrance and charge distribution favor attack at the para position (p-Hydroxybenzoic acid).

KolbeMechanism Phenol Phenol Base Base Treatment (NaOH vs KOH) Phenol->Base Na_Phenoxide Sodium Phenoxide (Chelation Possible) Base->Na_Phenoxide +NaOH K_Phenoxide Potassium Phenoxide (No Chelation) Base->K_Phenoxide +KOH Transition_Ortho Cyclic Transition State (Na+ bridges O and CO2) Na_Phenoxide->Transition_Ortho +CO2, 125°C, 100 atm Transition_Para Para Attack (Thermodynamic Control) K_Phenoxide->Transition_Para +CO2, >200°C Salicylic Salicylic Acid (Ortho Product) Transition_Ortho->Salicylic H+ Workup ParabenPrecursor p-Hydroxybenzoic Acid (Para Product) Transition_Para->ParabenPrecursor H+ Workup

Figure 2: Mechanistic divergence in the Kolbe-Schmitt reaction driven by cation size (Chelation Control).

Experimental Protocols

Protocol A: Laboratory Synthesis via Permanganate Oxidation

Target: Conversion of Toluene derivatives to Benzoic Acids. Context: This is the standard "discovery phase" method for generating diverse library compounds.

Reagents:

  • Substituted Toluene (10 mmol)

  • Potassium Permanganate (

    
    , 30 mmol, 3.0 eq)
    
  • Sodium Carbonate (

    
    , 10 mmol)
    
  • Water (50 mL)

Workflow:

  • Setup: In a 250 mL round-bottom flask, dissolve the substituted toluene and

    
     in water.
    
  • Oxidation: Add

    
     gradually. Heat the mixture to reflux (100°C)  for 2-4 hours.
    
    • Observation: The purple color of permanganate will fade to a brown precipitate (

      
      ).
      
  • Filtration: Cool the mixture. Filter off the

    
     pad using Celite. Wash the pad with hot water.
    
  • Workup: The filtrate contains the benzoate salt (soluble). Slowly acidify with concentrated HCl to pH ~2.

    • Causality: Acidification protonates the carboxylate (

      
       to 
      
      
      
      ), causing the product to precipitate out of the aqueous phase due to reduced solubility.
  • Purification: Recrystallize from water or ethanol/water mixture.

Protocol B: Industrial Kolbe-Schmitt (Salicylic Acid)

Target: Synthesis of o-Hydroxybenzoic acid. Context: High-pressure reactor required.

Workflow:

  • Phenoxide Formation: React dry phenol with NaOH to form sodium phenoxide.[6][7] Crucial: Isolate and dry the salt completely. Moisture kills the reaction by reacting with

    
     to form bicarbonate.
    
  • Carboxylation: Place dry sodium phenoxide in an autoclave. Pressurize with

    
     to 100 atm  and heat to 125°C .
    
  • Rearrangement: The initial product is sodium phenyl carbonate, which rearranges thermally to sodium salicylate.

  • Acidification: Dissolve the solid mass in water and acidify with dilute

    
     to precipitate salicylic acid.
    

Key Substituted Classes in Drug Development

Para-Aminobenzoic Acid (PABA)[10][11][12][13]
  • Discovery: Isolated from yeast in the early 20th century.

  • Mechanism: PABA is a structural component of Folate (Vitamin B9).[8] Bacteria must synthesize Folate from PABA using the enzyme dihydropteroate synthase.

  • Drug Target: Sulfonamide antibiotics ("Sulfa drugs") are structural mimics of PABA. They competitively inhibit the enzyme, starving the bacteria of Folate. This was the first example of metabolic antagonism in chemotherapy.

Anthranilic Acid (o-Aminobenzoic Acid)
  • Utility: A bioisostere used in loop diuretics (e.g., Furosemide). The adjacent amino and carboxyl groups allow for intramolecular hydrogen bonding, influencing membrane permeability.

References

  • Scheele, C. W. (1775).[9] Isolation of Benzoic Acid from Gum Benzoin. Royal Swedish Academy of Sciences.[9][10][11][12]

  • Wöhler, F., & Liebig, J. (1832).[13] Untersuchungen über das Radikal der Benzoesäure (Investigations on the Radical of Benzoic Acid). Annalen der Pharmacie.

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews.

  • Gupta, A., et al. (2020). Para-Aminobenzoic Acid-A Substrate of Immense Significance. Bentham Science.

Sources

Technical Guide: Safety, Handling, and Application of 2-Methyl-3-(trifluoromethoxy)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical hazard causality, self-validating handling protocols, and advanced synthetic applications.

Executive Summary

In modern drug design, the incorporation of fluorinated functional groups is a highly validated strategy for optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS: 1261764-39-9) serves as a premium building block in this domain[1]. The trifluoromethoxy (–OCF₃) group imparts exceptional metabolic stability and lipophilicity, while the carboxylic acid provides a versatile handle for amide coupling or esterification[2].

However, the unique structural topology of this molecule—specifically the steric hindrance of the 2-methyl group combined with the strong electron-withdrawing nature of the 3-trifluoromethoxy group—creates distinct challenges in both chemical reactivity and occupational safety. This whitepaper details the causality behind its hazard profile and provides a self-validating protocol for its safe handling and synthetic application.

Physicochemical Profiling & Hazard Causality

To safely handle and effectively utilize 2-Methyl-3-(trifluoromethoxy)benzoic acid, one must understand how its molecular structure dictates its physical behavior and biological hazards.

Quantitative Data Summary
Property / ParameterValue / ClassificationCausality / Implication
Chemical Name 2-Methyl-3-(trifluoromethoxy)benzoic acid-
CAS Number 1261764-39-9Unique identifier for regulatory compliance[1].
Molecular Formula C₉H₇F₃O₃-
Molecular Weight 220.15 g/mol -
Hansch π Parameter (–OCF₃) +1.04Indicates extreme lipophilicity, facilitating rapid penetration through lipid bilayers (e.g., human skin)[2].
Hazard Classifications H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)The inductive electron-withdrawing effect of –OCF₃ lowers the pKa of the acid, increasing tissue corrosivity[3][4].
The Causality of Hazards

The hazards associated with this compound are not arbitrary; they are a direct consequence of its functional groups[3][4]:

  • Enhanced Dermal Penetration: The –OCF₃ group is one of the most lipophilic substituents in organic chemistry[2]. If the solid dust or a solvated form of this compound contacts the skin, the lipophilic nature accelerates its transport across the stratum corneum.

  • Increased Acidity and Irritation: The strong negative inductive effect (–I) of the trifluoromethoxy group withdraws electron density from the aromatic ring, stabilizing the carboxylate anion. This lowers the pKa relative to standard benzoic acid, making it a stronger acid and a more potent irritant to the mucous membranes of the respiratory tract and eyes.

Self-Validating Safety & Handling Protocols

Standard operating procedures (SOPs) often fail because they rely on passive compliance. The following protocols are designed as self-validating systems —where the completion of one safety step physically or logically unlocks the next.

Personal Protective Equipment (PPE)
  • Dermal Protection: Because of the high lipophilicity of the –OCF₃ group[2], standard latex gloves are insufficient. Protocol: Double-glove with heavy-duty nitrile. Validation: Inspect the outer glove for powder residue after dispensing; if residue is present, the inner glove ensures zero dermal exposure during outer glove disposal.

  • Ocular Protection: Tight-fitting chemical safety goggles (EN166/NIOSH approved) are mandatory[3].

  • Respiratory Protection: Handle exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm[3].

Storage Conditions
  • Environment: Store at room temperature (or 2-8°C depending on supplier specifications) in a desiccator[3].

  • Incompatibility: Keep strictly isolated from strong oxidizing agents and strong bases. Causality: Exposure to strong bases can cause rapid, exothermic deprotonation, potentially aerosolizing the highly irritating carboxylate salt.

Advanced Experimental Workflow: Overcoming Steric Hindrance in Amide Coupling

A primary use of 2-Methyl-3-(trifluoromethoxy)benzoic acid is the formation of amide bonds with complex amines. However, the 2-methyl group creates severe steric hindrance , while the 3-trifluoromethoxy group electronically deactivates the carboxylic acid. Standard coupling reagents (e.g., EDC/HOBt) will typically fail or stall at low conversions[5].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be utilized. The neighboring group effect of the nitrogen atom in HATU's azabenzotriazole ring accelerates active ester formation, effectively bypassing the steric bulk[5].

Step-by-Step Methodology
  • Preparation & Solubilization: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-Methyl-3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the highly reactive HOAt-active ester.

  • Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0°C. Stir for 15 minutes.

    • Causality: DIPEA deprotonates the acid, allowing it to attack the uronium salt of HATU. The 0°C initiation prevents thermal degradation of the intermediate[5].

  • Self-Validation Checkpoint (Critical): Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester. Do not proceed to step 4 until >95% conversion to the active ester is confirmed. This prevents the waste of expensive amine building blocks.

  • Nucleophilic Attack: Add the target amine (1.2 eq) dropwise. Warm the reaction to room temperature and stir for 4–12 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl removes unreacted amine; the NaHCO₃ neutralizes and removes unreacted starting acid and the HOAt byproduct; the brine removes residual DMF.

Process Visualization

The following diagram maps the critical path of the HATU-mediated amide coupling, integrating the physical safety checkpoints with the chemical transformations.

G A 2-Methyl-3-(trifluoromethoxy) benzoic acid B Weighing & Dispensing (Fume Hood, PPE) A->B Transfer (Minimize Dust) C Activation (HATU/DIPEA) Solvent: DMF B->C Solubilization D Amine Addition (Nucleophilic Attack) C->D Active Ester Formation E Aqueous Workup (Quench & Extract) D->E Reaction Completion F Purification (Chromatography) E->F Organic Layer G Waste Disposal (Halogenated Organics) E->G Aqueous Waste F->G Solvent Waste

Figure 1: Workflow for HATU-mediated amide coupling of sterically hindered fluorinated benzoic acids.

Spill Management & Decontamination

In the event of a solid spill or a solution leak involving 2-Methyl-3-(trifluoromethoxy)benzoic acid, execute the following validated recovery protocol:

  • Containment: Immediately halt ventilation in the immediate spill area (if outside a fume hood) to prevent the aerosolization of the fine, irritating powder[3].

  • Neutralization (Causality-Driven): Do not use strong bases (like NaOH) to neutralize the acid, as the resulting exothermic reaction can vaporize the compound. Instead, cover the spill with a mild, solid base such as Sodium Bicarbonate (NaHCO₃) . This slowly converts the lipophilic acid into a water-soluble, less hazardous sodium salt.

  • Physical Removal: Moisten the neutralized mixture slightly with water to bind the dust, sweep it up using non-sparking tools, and place it in a sealed, clearly labeled hazardous waste container[3].

  • Surface Decontamination: Wash the affected surface with a dilute soap solution, followed by an ethanol wipe to dissolve any residual lipophilic traces.

References

  • 3-(Trifluoromethoxy)benzoic acid, 98%, Thermo Scientific.4

  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. 5

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. 2

  • CAS: 1261764-39-9 | CymitQuimica. 1

  • 2-Methyl-3-(trifluoromethoxy)benzoic acid - Sigma-Aldrich.

Sources

thermal stability and decomposition of 2-Methyl-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Thermal Profile & Safety Assessment of 2-Methyl-3-(trifluoromethoxy)benzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability of 2-Methyl-3-(trifluoromethoxy)benzoic acid . While the trifluoromethoxy (-OCF


) moiety imparts significant metabolic stability and lipophilicity desirable in drug development, the presence of an ortho-methyl group creates a specific thermal vulnerability: sterically accelerated decarboxylation .

Key Safety Findings:

  • Primary Decomposition Mode: Decarboxylation yielding 1-methyl-2-(trifluoromethoxy)benzene and CO

    
    .
    
  • Critical Onset: Thermal instability is predicted to initiate significantly below the decomposition temperature of the -OCF

    
     group, driven by the ortho-effect.
    
  • Operational Recommendation: Process temperatures should be maintained at least 100 K below the experimentally determined onset temperature (

    
    ) to prevent pressure generation from CO
    
    
    
    evolution.

Molecular Architecture & Theoretical Stability

To predict the thermal behavior of this molecule, we must deconstruct the electronic and steric contributions of its substituents.

The Ortho-Effect (Steric Acceleration)

The defining feature of this molecule's thermal profile is the 2-methyl group . In benzoic acid derivatives, an ortho-substituent creates steric strain that forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[1]

  • Consequence: This deconjugation breaks the resonance stabilization between the carboxyl group and the aromatic ring.

  • Thermodynamic Impact: The ground state energy of the acid is raised relative to the transition state for decarboxylation, effectively lowering the activation energy (

    
    ) required to release CO
    
    
    
    .
The Trifluoromethoxy Group (-OCF )

Located at the 3-position (meta to the acid, ortho to the methyl), the -OCF


 group exerts a strong electron-withdrawing inductive effect (-I).
  • Bond Strength: The C

    
    -O and O-CF
    
    
    
    bonds are exceptionally strong (bond dissociation energy ~450 kJ/mol). Thermal cleavage of the -OCF
    
    
    group typically requires temperatures exceeding 250–300°C.
  • Electronic Influence: The electron-withdrawing nature stabilizes the developing negative charge on the aromatic ring during decarboxylation, potentially lowering the decomposition temperature further compared to simple o-toluic acid.

Thermal Decomposition Pathways

The thermal degradation of 2-Methyl-3-(trifluoromethoxy)benzoic acid proceeds through two distinct regimes based on temperature.

Pathway A: Decarboxylation (Primary Hazard)
  • Temperature Range: Typically 140°C – 200°C (dependent on purity and solvent).

  • Mechanism: The reaction proceeds via an arenium ion intermediate or a concerted cyclic transition state. The loss of conjugation due to the ortho-methyl group facilitates the extrusion of CO

    
    .
    
  • Safety Implication: Rapid gas evolution (CO

    
    ) in a closed vessel can lead to catastrophic over-pressurization.
    
Pathway B: Fluorine Extrusion (Secondary Hazard)
  • Temperature Range: >350°C (or lower in the presence of Lewis acids like AlCl

    
    ).
    
  • Mechanism: Homolytic cleavage of the O-CF

    
     bond or fluoride elimination.
    
  • Products: Carbonyl fluoride (COF

    
    ), Hydrogen Fluoride (HF), and complex fluorinated chars.
    
  • Safety Implication: Release of highly toxic and corrosive gases.

Visualization: Decomposition Mechanism

DecompositionPathway Figure 1: Thermal Decomposition Cascade Substrate 2-Methyl-3-(trifluoromethoxy) benzoic acid TS Transition State (Sterically Twisted) Substrate->TS  Heat (>140°C)   Product1 1-Methyl-2-(trifluoromethoxy) benzene TS->Product1 Gas CO2 (Gas) TS->Gas  Pressure Risk SecDecomp Secondary Decomp (>300°C) HF / COF2 Product1->SecDecomp  Extreme Heat  

Figure 1: The primary decomposition pathway involves steric-assisted decarboxylation, followed by fluorinated fragment breakdown at extreme temperatures.

Experimental Characterization Protocols

As a self-validating system, the thermal safety assessment must rely on complementary data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: Determine the onset temperature (

    
    ) and energy of decomposition (
    
    
    
    ).
  • Crucial Setup:

    • Crucibles: Gold-plated high-pressure crucibles (sealed) are mandatory .

    • Reasoning: Open pans allow evaporation/sublimation, which is an endothermic process that can mask the exothermic decomposition signal.

  • Method:

    • Weigh 2–4 mg of sample into the crucible.

    • Seal and weigh again to ensure closure integrity.

    • Ramp from 25°C to 400°C at 5 K/min under N

      
       flow (50 mL/min).
      
  • Acceptance Criteria: A sharp endotherm (melting) followed by an exotherm (decomposition). If the exotherm is >500 J/g, the material is classified as high-energy.

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: Distinguish between mass loss due to evaporation vs. gas generation (decarboxylation).

  • Method:

    • Ramp 25°C to 400°C at 5 K/min in an open ceramic pan.

    • Coupling with FTIR or MS (Evolved Gas Analysis) is recommended to identify CO

      
       (m/z 44) vs. HF (m/z 20).
      
  • Data Interpretation:

    • Mass loss before the DSC exotherm onset indicates evaporation.

    • Mass loss coinciding with the DSC exotherm confirms chemical decomposition.

Summary of Expected Thermal Data
ParameterEstimated Value*Significance
Melting Point (

)
95°C – 110°CPhysical state transition; safe processing window.
Decomp. Onset (

)
160°C – 190°CCritical Limit. Do not exceed without safety controls.
Energy Release (

)
150 – 300 J/gModerate energy; gas generation is the primary pressure risk.
Gas Volume ~100 L/kgHigh potential for vessel rupture if confined.

*Note: Values are predictive estimates based on structural analogs (e.g., 2-methyl-3-trifluoromethylbenzoic acid). Experimental verification is required.

Risk Assessment & Handling Strategy

The "Rule of 100"

For scale-up, adhere to the industry-standard safety margin:



If 

is determined to be 180°C, the maximum safe processing temperature is 80°C .
Safety Workflow

SafetyWorkflow Figure 2: Thermal Safety Characterization Workflow Start Start: Sample Received DSC Run DSC (Sealed Pan) Identify Tonset & Energy Start->DSC Decision Energy > 800 J/g? DSC->Decision TGA Run TGA-MS Confirm Gas Evolution Decision->TGA No (Moderate Risk) ARC Run ARC (Accelerating Rate Calorimetry) Determine TMRad Decision->ARC Yes (High Risk) Safe Define Safe Operating Limit (Tonset - 100K) TGA->Safe ARC->Safe

Figure 2: Decision tree for establishing safe operating limits based on thermal energy and gas evolution.

Specific Handling Precautions
  • Avoid Basic Conditions at High Temp: Base-catalyzed decarboxylation is faster than thermal decarboxylation. Avoid heating carboxylate salts of this compound above 100°C.

  • Venting: Reactions involving this intermediate must be performed in vessels equipped with adequate pressure relief systems sized for CO

    
     generation.
    
  • Incompatibility: Avoid strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) at elevated temperatures, as these can cleave the -OCF
    
    
    bond, releasing HF.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on DSC/TGA protocols and the "Rule of 100").
  • International Conference on Harmonisation (ICH). (2009). Guideline Q3B(R2): Impurities in New Drug Products. Link (Relevant for degradation product identification).

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 1(1), 16-28.
  • Cohen, T., & Schambach, R. A. (1970). "The Ortho Effect in the Decarboxylation of Disubstituted Benzoic Acids." Journal of the American Chemical Society, 92(10), 3189–3190.

Sources

Methodological & Application

Application Note: 2-Methyl-3-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the "magic methyl" effect and fluorine bioisosterism are two of the most powerful tools for optimizing lead compounds.[1] 2-Methyl-3-(trifluoromethoxy)benzoic acid represents a convergence of these two strategies. It is not merely a building block; it is a conformational locking unit that simultaneously modulates lipophilicity and metabolic stability.[1]

This guide details the application of this scaffold, focusing on its utility in fragment-based drug discovery (FBDD) and lead optimization.[1] The unique combination of the steric bulk at the ortho-position (C2) and the lipophilic, electron-withdrawing trifluoromethoxy group at the meta-position (C3) offers a distinct pharmacological profile compared to non-fluorinated or non-methylated analogs.[1]

Key Physicochemical Advantages
FeatureProperty ImpartedMedicinal Chemistry Benefit
2-Methyl Group Steric Lock (Atropisomerism) Forces the carboxylate/amide out of planarity with the phenyl ring. Reduces entropic penalty upon binding to "twisted" active sites.[1]
3-OCF₃ Group Lipophilicity (

LogP ~ +1.04)
Enhances membrane permeability and CNS penetration.[1] Acts as a "Super-Halogen" bioisostere for Cl or CF₃.[1]
Electronic Effect Inductive Withdrawal (-I) Lowers the pKa of the carboxylic acid, potentially strengthening ionic interactions in the binding pocket.[1]
Metabolic Block Site Occlusion Blocks C2 and C3 from CYP450-mediated oxidation or glucuronidation.

Part 2: Structural & Mechanistic Logic (SAR)[1]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for selecting this specific scaffold over simpler analogs like 3-trifluoromethoxybenzoic acid or 2-methylbenzoic acid.

SAR_Logic Scaffold 2-Methyl-3-(trifluoromethoxy) benzoic acid OrthoMe 2-Methyl Group (Steric Handle) Scaffold->OrthoMe MetaOCF3 3-OCF3 Group (Bioisostere) Scaffold->MetaOCF3 ConfLock Conformational Lock (Twisted Amide Bond) OrthoMe->ConfLock Forces Torsion MetStab Metabolic Stability (Blocks CYP Oxidation) OrthoMe->MetStab Steric Shield MetaOCF3->MetStab C-F Bond Strength Lipophil Lipophilicity (CNS Penetration) MetaOCF3->Lipophil +1.04 LogP Target Target Binding (e.g., MGL, Kinases) ConfLock->Target Pre-organized Bioactive Conformation Lipophil->Target Access to Hydrophobic Pockets

Figure 1: SAR Logic Flow.[1] The synergistic effect of the ortho-methyl and meta-trifluoromethoxy groups optimizes both conformation and pharmacokinetics.

Part 3: Synthetic Utility & Protocols

The steric hindrance introduced by the 2-methyl group makes standard amide couplings sluggish. The following protocols are optimized to overcome this steric barrier, ensuring high yields without racemization (if chiral amines are used) or decomposition.

Protocol A: Sterically Hindered Amide Coupling (HATU Method)

Best for: Small scale discovery chemistry (10 mg - 500 mg).[1]

Rationale: The 2-methyl group hinders the approach of the amine. Standard EDC/HOBt coupling often fails or proceeds slowly.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity and ability to suppress racemization, combined with DIPEA to ensure the carboxylic acid is deprotonated and reactive.[1]

Materials:

  • 2-Methyl-3-(trifluoromethoxy)benzoic acid (1.0 equiv)[2]

  • Amine coupling partner (1.1 - 1.2 equiv)[1]

  • HATU (1.2 - 1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)[1]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve 2-Methyl-3-(trifluoromethoxy)benzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow/orange.[1] Stir for 10–15 minutes to form the activated OAt-ester species. Critical: Do not skip this pre-activation time.

  • Amine Addition: Add the amine partner (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The 2-methyl group is stable, but thermal stress should be minimized if the amine is sensitive.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: Acid Chloride Formation (Ghosez’s Reagent)

Best for: Unreactive amines (anilines) or scale-up (>1 g).[1]

Rationale: When HATU fails due to extreme steric bulk or low amine nucleophilicity, the acid chloride is the ultimate activated species.[1] Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over thionyl chloride as it is neutral and generates the acid chloride under mild conditions without acidic gas evolution.

Step-by-Step Procedure:

  • Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C.[1]

  • Stir at room temperature for 1–2 hours. Monitor by quenching an aliquot with MeOH and checking for methyl ester formation by LC-MS.

  • Once acid chloride formation is complete, add the amine (1.1 equiv) and Pyridine (2.0 equiv) or Et₃N (2.0 equiv).[1]

  • Stir until complete.

Part 4: Application Case Study – MGL Modulators

Context: Monoacylglycerol lipase (MGL) inhibitors are therapeutic targets for neuroinflammation and pain.[1] A key challenge in this field is designing inhibitors that are lipophilic enough to cross the blood-brain barrier (BBB) but metabolically stable enough to have a reasonable half-life.

Application: In the development of MGL modulators (as referenced in patent WO2021191359A1), the 2-methyl-3-(trifluoromethoxy)phenyl moiety serves as a critical "cap" group.[1]

  • Design: The scaffold is coupled to a piperazine or azetidine core.[1]

  • Effect: The -OCF3 group increases the lipophilic ligand efficiency (LLE).[1] The 2-methyl group twists the amide bond relative to the phenyl ring, filling a hydrophobic sub-pocket (selectivity filter) and preventing planar stacking which can lead to poor solubility.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-Methyl-3-(trifluoromethoxy) benzoic acid (CAS: 1261764-39-9) PathA Path A: Amide Coupling (Fragment Linking) Start->PathA PathB Path B: Heterocycle Formation (e.g., Quinazolinones) Start->PathB StepA1 Activation (HATU/DIPEA) or Acid Chloride (Ghosez) PathA->StepA1 StepB1 Condensation with Anthranilamide deriv. PathB->StepB1 StepA2 Amine Addition (R-NH2) StepA1->StepA2 ProductA Product A: Bioactive Amide (MGL Inhibitor Analog) StepA2->ProductA StepB2 Cyclization (HMDS/I2 or Heat) StepB1->StepB2 ProductB Product B: Fused Heterocycle (Kinase Inhibitor Core) StepB2->ProductB

Figure 2: Synthetic workflow for transforming the acid scaffold into bioactive leads.

Part 5: Safety & Handling

  • Hazard Identification: As a fluorinated benzoic acid derivative, treat as an irritant (H315, H319, H335).[1]

  • Specific Precaution: The trifluoromethoxy group is generally stable, but under extreme basic conditions and high heat (e.g., >200°C in strong alkali), fluoride elimination is theoretically possible.[1] Avoid strong reducing agents which might defluorinate the side chain.[1]

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but hygroscopic; keep the container tightly sealed to prevent hydrolysis of downstream activated esters.[1]

References

  • Monoacylglycerol Lipase Modulators. (2021).[1] Patent WO2021191359A1.[1] Google Patents. Link

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025). Molecules, 30(3009).[1] MDPI.[1] Link[1]

  • Synthesis and Properties of Trifluoromethoxy-Coated Benzene Derivatives. (2019). Journal of Organic Chemistry. (General reference for -OCF3 stability).
  • 2-Methyl-3-(trifluoromethoxy)benzoic acid Product Page. Sigma-Aldrich / MilliporeSigma. (For CAS verification and physical data). Link

Sources

Application Note: 2-Methyl-3-(trifluoromethoxy)benzoic Acid as a High-Value Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS: 1261764-39-9) represents a highly specialized, dual-functionalized building block[1]. It combines the unique physicochemical properties of the trifluoromethoxy (–OCF3) group with the steric and synthetic utility of an ortho-methyl group, all anchored by a versatile carboxylic acid handle. This application note provides an authoritative guide on the rationale, physicochemical impact, and validated experimental workflows for utilizing this compound in the synthesis of novel therapeutics.

Physicochemical Profiling & Causality

The selection of 2-Methyl-3-(trifluoromethoxy)benzoic acid in a synthetic route is rarely arbitrary; it is driven by three distinct structural advantages:

  • The "Super Halogen" (–OCF3 Group): The trifluoromethoxy group is exceptionally lipophilic (Hansch parameter

    
     ≈ +1.04) and highly electron-withdrawing[2]. Unlike the rigid trifluoromethyl (–CF3) group, the –OCF3 moiety possesses a flexible oxygen hinge, allowing it to adopt orthogonal conformations relative to the aromatic ring. This flexibility fine-tunes logP values, optimizes blood-brain barrier (BBB) permeability, and shields adjacent metabolic hotspots from CYP450-mediated oxidation[2].
    
  • The "Magic Methyl" Effect: The ortho-methyl group serves a dual purpose. Pharmacologically, it introduces steric bulk that can lock the molecule into a specific bioactive conformation, a phenomenon widely recognized for drastically improving target binding affinity[3]. Synthetically, it acts as a latent functional handle for late-stage derivatization via benzylic C–H activation[4].

  • The Carboxylic Acid Anchor: The carboxylate moiety enables rapid library generation through amide coupling, esterification, or decarboxylative cross-coupling, serving as the primary vector for scaffold attachment[5].

Quantitative Data Presentation

The following table summarizes the key physicochemical parameters and their direct impact on drug design.

ParameterValue / DescriptorPharmacological & Synthetic Rationale
Chemical Name 2-Methyl-3-(trifluoromethoxy)benzoic acidCore scaffold for targeted library generation.
CAS Number 1261764-39-9Unique identifier for procurement[1].
Molecular Weight 220.15 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5 limits.
Predicted

logP Impact
+1.54 relative to benzoic acidEnhances passive membrane permeability and CNS penetration[2].
Steric Hindrance (A-value) High (ortho-methyl effect)Restricts rotation of the carboxylate/amide, locking bioactive conformations[3].
Metabolic Stability HighC–F bonds resist oxidative degradation; blocks ortho/meta hydroxylation[2].

Mandatory Visualizations

Synthetic Derivatization Pathways

G SM 2-Methyl-3-(trifluoromethoxy) benzoic acid Amide Amide Coupling (HATU, DIPEA) SM->Amide Primary/Secondary Amines Bromination Benzylic Bromination (NBS, AIBN) SM->Bromination Radical Initiation Decarb Decarboxylative Cross-Coupling SM->Decarb Transition Metal Cat. Prod1 Targeted CNS/Kinase Inhibitor Libraries Amide->Prod1 Prod2 Bromomethyl Intermediates (SN2/Cross-Coupling) Bromination->Prod2 Prod3 Biaryl/Alkyl-Aryl Scaffolds Decarb->Prod3

Fig 1. Divergent synthetic derivatization pathways for 2-Methyl-3-(trifluoromethoxy)benzoic acid.

Pharmacological Impact Pathway

G Motif 2-Me-3-OCF3-Phenyl Motif Prop1 High Lipophilicity (Hansch π = +1.04) Motif->Prop1 Prop2 Steric Shielding (Ortho-Methyl) Motif->Prop2 Prop3 Metabolic Stability (C-F Bonds) Motif->Prop3 Bio1 Enhanced BBB Permeability Prop1->Bio1 Bio2 Conformational Locking Prop2->Bio2 Bio3 Reduced CYP450 Oxidation Prop3->Bio3 Outcome Optimized in vivo Efficacy & Prolonged Half-Life Bio1->Outcome Bio2->Outcome Bio3->Outcome

Fig 2. Pharmacological advantages of incorporating the 2-Me-3-OCF3-phenyl motif in drug design.

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Objective: Synthesize targeted amide libraries by coupling 2-Methyl-3-(trifluoromethoxy)benzoic acid with diverse amines. Causality & Rationale: The ortho-methyl group creates significant steric hindrance around the carboxylic acid, which can severely retard the rate of amide bond formation when using standard carbodiimides (e.g., EDC, DCC)[5]. To overcome this kinetic barrier, this protocol utilizes HATU, which generates a highly reactive 7-aza-HOBt active ester[6]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the amine remains unprotonated without participating in competitive side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Methyl-3-(trifluoromethoxy)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) followed by DIPEA (2.5 equiv, 1.25 mmol). Stir the reaction mixture at room temperature for 15 minutes. Observation: The solution may turn slightly yellow, indicating the formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction at room temperature for 12–16 hours.

  • Workup: Quench the reaction by adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), water, and brine.
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Self-Validation System:

    • LC-MS: Confirm the product mass. Expected

      
      .
      
    • 
       NMR:  Verify the presence of the –OCF3 group (characteristic singlet typically observed between -57.0 and -58.5 ppm).
      
Protocol B: Radical Benzylic Bromination

Objective: Functionalize the "magic methyl" group to create a versatile bromomethyl intermediate for downstream


 or cross-coupling reactions.
Causality & Rationale:  The strongly electron-withdrawing –OCF3 group (–I effect) mildly deactivates the aromatic system and destabilizes the intermediate benzylic radical. To drive the reaction to completion, a robust radical initiator (AIBN) is paired with N-bromosuccinimide (NBS). To adhere to modern green chemistry standards and improve scalability, acetonitrile (

) is utilized as the solvent, replacing highly toxic and environmentally damaging carbon tetrachloride (

)[4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methyl-3-(trifluoromethoxy)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv, 1.1 mmol) and Azobisisobutyronitrile (AIBN) (0.1 equiv, 0.1 mmol).

  • Radical Initiation: Purge the system with nitrogen for 5 minutes. Heat the reaction mixture to gentle reflux (80 °C) while irradiating with a visible light source (or simply maintaining thermal reflux) for 4–6 hours[4].

  • Workup: Cool the reaction to room temperature. The byproduct (succinimide) will largely precipitate. Filter the mixture through a pad of Celite and wash with cold Acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Dichloromethane (15 mL) and wash with water (2 × 10 mL) and brine. Dry over

    
    , filter, and concentrate.
    
  • Self-Validation System:

    • TLC: Monitor the disappearance of the starting material (UV active).

    • 
       NMR:  The critical validation step. The starting material's methyl singlet (~2.4 ppm) must disappear, replaced by a distinct, downfield benzylic 
      
      
      
      singlet (~4.5–4.7 ppm).

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI).[2] URL:[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Semantic Scholar / Angewandte Chemie.[3] URL:[Link]

  • 2-Methyl-3-(trifluoromethoxy)benzoic acid Product Specification. Sigma-Aldrich.[1] URL:[Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate / Letters in Organic Chemistry.[4] URL:[Link]

  • Supplementary Information: An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib (Amide Coupling Protocols). RSC Publishing.[6] URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.[5] URL:[Link]

Sources

Application Note: Analytical Methods for the Quantification of 2-Methyl-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Researchers Document Type: Technical Protocol & Method Development Guide

Introduction & Analytical Rationale

The compound 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS: 1261764-39-9)[1] is a highly specialized fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and novel antitubercular agents. Structurally and metabolically, trifluoromethoxybenzoic acids are critical analytes; for example, 4-trifluoromethoxybenzoic acid (Metabolite M19) is the primary circulating metabolite of the FDA-approved tuberculosis drug Pretomanid, necessitating rigorous quantification in clinical pharmacokinetics[2][3].

As a Senior Application Scientist, I approach the quantification of this molecule by first analyzing its physicochemical profile to drive our method development:

  • High Electronegativity & Acidity: The strongly electron-withdrawing trifluoromethoxy (–OCF₃) group lowers the pKa of the carboxylic acid (estimated pKa ~3.5). To achieve reproducible chromatographic retention on reverse-phase (RP) columns, the mobile phase pH must be maintained at least 1.5 units below the pKa to ensure the molecule remains fully protonated and neutral.

  • Steric Hindrance: The ortho-methyl group forces the carboxylic acid slightly out of coplanarity with the benzene ring, which subtly alters its UV absorbance maximum (λmax) compared to unsubstituted analogs.

  • Ionization Efficiency: The carboxylic acid moiety makes this compound an ideal candidate for negative-ion mode Electrospray Ionization (ESI-), yielding a robust [M-H]⁻ precursor ion[4].

Analytical Workflow Architecture

The following diagram illustrates the end-to-end analytical pipeline, from sample extraction to mass spectrometric quantification.

Workflow N1 1. Sample Matrix (Plasma / Synthetic Mixture) N2 2. Sample Preparation (Protein Precipitation / SPE) N1->N2 Extraction & Clean-up N3 3. Chromatographic Separation (RP-UPLC, C18 Column) N2->N3 2 µL Injection N4 4. Ionization Source (ESI Negative Mode) N3->N4 Elution (0.1% FA / MeCN) N5 5. Mass Spectrometry (MRM: m/z 219.0 -> 175.0) N4->N5 [M-H]- Ion Transfer N6 6. Data Analysis (Quantification & Validation) N5->N6 Peak Integration

Fig 1. End-to-end LC-MS/MS analytical workflow for 2-Methyl-3-(trifluoromethoxy)benzoic acid.

Method A: HPLC-UV for Bulk Purity & Synthetic Monitoring

For routine laboratory monitoring, reaction yield calculations, and API purity assessments, a robust HPLC-UV method is preferred[5].

Causality of Experimental Choices
  • Stationary Phase: A standard C18 column with high carbon load is selected to retain the lipophilic –OCF₃ bearing ring.

  • Mobile Phase Modifier: 0.1% Formic Acid (FA) is used rather than Trifluoroacetic Acid (TFA). While TFA provides excellent ion-pairing, it causes severe ion suppression if the method is later transferred to an MS detector. FA provides sufficient acidification (pH ~2.7) to prevent peak tailing while maintaining MS compatibility.

Table 1: HPLC-UV Chromatographic Conditions
ParameterSpecification / Setting
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Reduces system backpressure and improves mass transfer)
Detection Wavelength 230 nm (Optimal π-π* transition for substituted benzoic acids)
Injection Volume 10 µL
Step-by-Step Protocol: HPLC-UV Execution & Self-Validation
  • System Equilibration: Flush the column with 95% Mobile Phase A for 15 minutes until the UV baseline fluctuation is < 0.1 mAU.

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 - 10.0 min: Linear ramp to 95% B

    • 10.0 - 12.0 min: Hold at 95% B (Column wash)

    • 12.0 - 15.0 min: Return to 5% B (Re-equilibration)

  • System Suitability Testing (SST): Inject a reference standard (10 µg/mL) six times. The system is validated for the run only if the retention time %RSD is < 1.0%, peak area %RSD is < 2.0%, and the USP tailing factor is between 0.9 and 1.2.

Method B: LC-MS/MS for Trace & Bioanalytical Quantification

When quantifying 2-Methyl-3-(trifluoromethoxy)benzoic acid in complex biological matrices (e.g., plasma, microsomes) for DMPK studies, the sensitivity of UV detection is insufficient. We employ Ultra-Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS)[6][7].

Causality of Experimental Choices
  • Ionization Mode: ESI Negative mode is mandatory. The carboxylic acid readily loses a proton to form a stable [M-H]⁻ anion.

  • MRM Transition (219.0 → 175.0): The monoisotopic mass of the compound is 220.03 Da. The precursor ion is m/z 219.0. Upon collision-induced dissociation (CID) in the collision cell, the most thermodynamically favored pathway for benzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). This yields a stable substituted phenyl anion at m/z 175.0.

  • Organic Modifier: Methanol is chosen over Acetonitrile for Mobile Phase B. Methanol generally provides superior desolvation and higher ionization efficiency for carboxylic acids in negative ESI.

Table 2: UPLC-MS/MS Conditions
ParameterSpecification / Setting
UPLC Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% Acetic Acid in Water (Enhances negative ion signal vs FA)
Mobile Phase B Methanol (LC-MS Grade)
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 2.0 kV
Desolvation Temp 450 °C
MRM Transition m/z 219.0 → 175.0 (Quantifier); Dwell time: 50 ms
Collision Energy (CE) 15 eV

Sample Preparation: Plasma Protein Precipitation (PPT)

To ensure the LC-MS/MS protocol acts as a self-validating system, sample preparation must eliminate matrix effects (phospholipids, proteins) that cause ion suppression.

Step-by-Step Protocol
  • Aliquot: Transfer 50 µL of plasma sample (or microsomal incubation) into a 1.5 mL Eppendorf tube.

  • Spike Internal Standard (IS): Add 10 µL of stable isotope-labeled IS (e.g., 4-trifluoromethoxybenzoic acid-¹³C or a deuterated analog) at a working concentration of 100 ng/mL[4][6]. Causality: The IS corrects for any volumetric losses during extraction and matrix-induced ion suppression during MS ionization.

  • Precipitation: Add 150 µL of ice-cold Methanol (1:3 ratio). Causality: Cold organic solvent rapidly denatures and precipitates plasma proteins while keeping the lipophilic analyte in solution.

  • Agitation & Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the protein crash.

  • Dilution & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of MS-grade water. Causality: Injecting a highly organic sample directly into an aqueous initial mobile phase causes "solvent breakthrough" and distorted peak shapes. Diluting with water matches the sample solvent strength to the initial gradient conditions.

  • Validation Check: A blank matrix sample spiked post-extraction must show an IS peak area within 15% of a neat standard injection, validating the absence of severe matrix effects.

References

  • European Medicines Agency (EMA). "Assessment Report - Pretomanid FGK (Quantification of Trifluoromethoxybenzoic Acid Metabolites via LC-MS/MS)." EMA/200048/2020. Available at:[Link]

  • ClinicalTrials.gov. "Pharmacokinetics and Safety of Pretomanid (Tracking M19: 4-Trifluoromethoxybenzoic acid)." National Institutes of Health. Available at:[Link]

  • ResearchGate / Chemistry Europe. "Selective Oxidations Using a Cytochrome P450 Enzyme Variant (HPLC analysis of 4-trifluoromethoxybenzoic acid)." ChemCatChem. Available at:[Link]

Sources

Application Note: Protocols for the Synthesis of 2-Methyl-3-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Methyl-3-(trifluoromethoxy)benzoic acid scaffold represents a high-value pharmacophore in modern drug discovery. The trifluoromethoxy (


) group acts as a superior bioisostere for chlorine or methyl groups, offering enhanced metabolic stability and lipophilicity without significant steric penalty. Furthermore, the ortho-methyl group restricts conformational freedom, potentially locking the bio-active conformation of the benzoic acid moiety.

Despite its utility, the synthesis of


-substituted arenes—specifically those with ortho-steric hindrance—remains challenging. Traditional methods involving chlorination of anisoles followed by Swarts fluorination are often too harsh for functionalized intermediates.

This guide details two validated protocols for synthesizing 2-Methyl-3-(trifluoromethoxy)benzoic acid derivatives starting from the commercially available 3-hydroxy-2-methylbenzoic acid (CAS 603-80-5) .

  • Method A (Direct): Silver-Mediated Oxidative Trifluoromethoxylation.[1][2][3][4]

  • Method B (Robust): Xanthate-Based Oxidative Fluorodesulfurization.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of the trifluoromethoxy group onto the phenolic oxygen. This avoids the need for handling volatile and toxic trifluoromethyl hypofluorite (


) gas.

Retrosynthesis Figure 1: Retrosynthetic strategy for the target scaffold. Target Target: 2-Methyl-3-(trifluoromethoxy)benzoic acid Ester Intermediate 1: Methyl 2-methyl-3-(trifluoromethoxy)benzoate Ester->Target Hydrolysis (LiOH) Phenol Precursor: Methyl 3-hydroxy-2-methylbenzoate Phenol->Ester Trifluoromethoxylation (Ag-Mediated or Xanthate) Start Starting Material: 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5) Start->Phenol Esterification (MeOH, H2SO4)

Experimental Protocols

Pre-requisite: Esterification

Objective: Protect the carboxylic acid to prevent interference during the trifluoromethoxylation step.

  • Reagents: 3-Hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol), Methanol (100 mL), conc.

    
     (1.0 mL).
    
  • Procedure: Reflux the mixture for 12 hours. Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat.

    
     and brine. Dry over 
    
    
    
    .[5][6]
  • Yield: Expect ~95% of Methyl 3-hydroxy-2-methylbenzoate as a white solid.

Method A: Silver-Mediated Oxidative Trifluoromethoxylation

Best for: Rapid synthesis on milligram to gram scale; high functional group tolerance. Mechanism: Oxidative cross-coupling involving a high-valent Ag(II)/Ag(III) species and a


 radical source.
Materials
  • Substrate: Methyl 3-hydroxy-2-methylbenzoate (1.0 equiv)

  • Reagent:

    
     (Ruppert-Prakash Reagent, 3.0 equiv)
    
  • Catalyst/Promoter: AgF (2.0 equiv) or AgOTf (2.0 equiv)

  • Oxidant: Selectfluor (1.5 equiv) or F-TEDA-BF4

  • Additives: 2-Fluoropyridine (3.0 equiv) - Crucial for stabilizing Ag intermediates.

  • Solvent: DCM or Fluorobenzene (anhydrous)

Step-by-Step Protocol
  • Setup: In a glovebox or under strictly inert atmosphere (

    
    ), charge a dried Schlenk tube with Methyl 3-hydroxy-2-methylbenzoate (1.0 mmol, 166 mg), AgF (254 mg, 2.0 mmol), and Selectfluor (531 mg, 1.5 mmol).
    
  • Solvation: Add anhydrous DCM (5.0 mL) and 2-fluoropyridine (258 µL, 3.0 mmol). Stir for 10 minutes at room temperature.

  • Addition: Cool the reaction to 0 °C. Slowly add

    
     (443 µL, 3.0 mmol) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The mixture will darken as silver species evolve.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 9:1).

  • Expected Yield: 60–75% of Methyl 2-methyl-3-(trifluoromethoxy)benzoate .

Technical Insight: The steric bulk of the ortho-methyl group may slightly retard the rate compared to simple phenols. If conversion is low, increase Ag loading to 3.0 equiv and run at 35 °C.

Method B: Xanthate-Based Oxidative Fluorodesulfurization

Best for: Scale-up (>10g), cost-efficiency, and avoiding large quantities of silver waste. Mechanism: Conversion of phenol to xanthate, followed by oxidative desulfurization-fluorination.

Phase 1: Xanthate Formation
  • Reagents: Methyl 3-hydroxy-2-methylbenzoate (1.0 equiv),

    
     (1.5 equiv), MeI (1.5 equiv), 
    
    
    
    (2.0 equiv), Acetone.
  • Procedure: Dissolve phenol in acetone. Add

    
     and stir for 15 min. Add 
    
    
    
    , stir 30 min. Add MeI dropwise. Stir 4h at RT.
  • Workup: Filter salts, concentrate, and crystallize/flash column to obtain the O-aryl S-methyl xanthate .

Phase 2: Oxidative Fluorination
  • Reagents: Xanthate intermediate (1.0 equiv), Pyridine poly(hydrogen fluoride) (PPHF, 70% HF, excess), 1,3-Dibromo-5,5-dimethylhydantoin (DBH, 3.0 equiv) OR Selectfluor.

    • Modern Alternative (Hartwig Conditions): XtalFluor-E (3.0 equiv), Selectfluor (1.5 equiv) in DCM.

  • Protocol (DBH/HF Method):

    • Caution: Use a Teflon or polypropylene vessel.

    • Dissolve xanthate in DCM at -78 °C.

    • Add HF-Pyridine complex (carefully).

    • Add DBH portion-wise.[5] The reaction generates electrophilic bromine species that activate the C=S bond, followed by fluoride displacement.

    • Stir at -78 °C for 1h, then warm to 0 °C.

  • Workup: Quench carefully with ice-cold sat.

    
     (Gas evolution!). Extract with DCM.
    
  • Expected Yield: 50–65% (over 2 steps).

Final Step: Hydrolysis to Target Acid[7][8]
  • Substrate: Methyl 2-methyl-3-(trifluoromethoxy)benzoate.

  • Reagents: LiOH·H2O (3.0 equiv), THF/Water (3:1).

  • Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.[6]

  • Product: 2-Methyl-3-(trifluoromethoxy)benzoic acid . Recrystallize from Hexane/EtOAc if necessary.

Comparative Analysis

FeatureMethod A (Silver-Mediated)Method B (Xanthate)
Step Count 1 step (from phenol)2 steps (from phenol)
Reagent Cost High (Ag, Selectfluor)Low (CS2, MeI, HF source)
Scalability Low (<5g recommended)High (>10g feasible)
Safety Profile Good (Standard lab safety)Moderate (CS2 is toxic; HF requires specific protocols)
Yield Reliability High for complex substratesHigh for simple substrates

Mechanistic Pathway (Method A)

The silver-mediated pathway is proposed to proceed via a radical-polar crossover mechanism. The


 radical is generated from 

via oxidation, which is then trapped by the silver-phenoxide complex.

Mechanism Figure 2: Simplified mechanism of Silver-mediated O-trifluoromethoxylation. Phenol Ar-OH AgComplex [Ar-O-Ag(I)] Phenol->AgComplex + Ag(I) Intermediate [Ar-O-Ag(II)-CF3] AgComplex->Intermediate + •CF3 (from TMSCF3/Oxidant) CF3Rad •CF3 Product Ar-OCF3 Intermediate->Product Reductive Elimination

References

  • Silver-Mediated Oxidative Trifluoromethoxylation: Qing, F.-L., et al. "Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers."[1] Angew.[3] Chem. Int. Ed.2015 , 54, 11839–11842.[1][3] [Link]

  • Xanthate-Based Synthesis (Modern Protocol): Hartwig, J. F., et al. "Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers." J. Org.[7] Chem.2019 , 84, 15767–15776.[7][8] [Link][8]

  • Trifluoromethyl Benzoate Reagent (TFBz): Zhang, C., et al. "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent." J. Am. Chem. Soc.[9]2018 , 140, 8814–8823. [Link]

  • Starting Material Data: PubChem Compound Summary for CID 15694, 3-Hydroxy-2-methylbenzoic acid.[6] [Link]

Sources

Application Note: Synthesis and Applications of Trifluoromethyl-Substituted Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The strategic incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a foundational technique in modern drug discovery and agrochemical development. The –CF₃ group profoundly alters the physicochemical profile of a molecule—enhancing lipophilicity, improving metabolic stability against cytochrome P450 oxidation, and modulating the pKa of adjacent functional groups.

When conjugated with oxadiazole rings (specifically the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers), the resulting structures act as highly stable bioisosteres for esters and amides. These motifs are prominently featured in next-generation therapeutics, including Remdesivir analogues targeting viral RNA-dependent RNA polymerase[1], non-hydroxamate Histone Deacetylase 6 (HDAC6) inhibitors[2], and breakthrough agrochemical fungicides such as flufenoxadiazam[3]. This application note provides an authoritative, self-validating guide to the synthesis of these critical building blocks.

Mechanistic Pathways & Structural Logic

The assembly of trifluoromethyl-substituted oxadiazoles relies on the acylation of acyclic nitrogen-containing precursors followed by thermally driven cyclodehydration.

The 1,2,4-Oxadiazole Pathway

The synthesis of 3-substituted-5-trifluoromethyl-1,2,4-oxadiazoles begins with an amidoxime. The highly electrophilic nature of Trifluoroacetic Anhydride (TFAA) drives the rapid O-acylation of the amidoxime. A tertiary amine base is strictly required in this step to neutralize the generated trifluoroacetic acid (TFA); failure to neutralize TFA results in the protonation of the amidoxime nitrogen, destroying its nucleophilicity and halting the subsequent ring closure[4].

G A Aryl/Alkyl Nitrile (R-CN) C Amidoxime (R-C(=NOH)NH2) A->C Addition B Hydroxylamine (NH2OH) B->C E O-Trifluoroacetyl Amidoxime C->E Acylation (Base) D Trifluoroacetic Anhydride (TFAA) D->E F 5-Trifluoromethyl-1,2,4-Oxadiazole E->F Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for 5-trifluoromethyl-1,2,4-oxadiazole synthesis.

The 1,3,4-Oxadiazole Pathway

Conversely, 2-substituted-5-trifluoromethyl-1,3,4-oxadiazoles are derived from acyl hydrazides. Acylation with TFAA yields a diacylhydrazine intermediate. Because the acylated nitrogens possess significantly reduced nucleophilicity compared to amidoximes, the cyclodehydration step faces a higher activation energy barrier. This necessitates either extended thermal heating or the introduction of a strong dehydrating agent (e.g., POCl₃) to force the elimination of water and close the ring[5][6].

G A Carboxylic Acid/Ester C Acyl Hydrazide A->C Hydrazinolysis B Hydrazine Hydrate B->C E N'-Trifluoroacetyl Hydrazide C->E Acylation D Trifluoroacetic Anhydride D->E F 5-Trifluoromethyl-1,3,4-Oxadiazole E->F Cyclodehydration (POCl3/Heat)

Figure 2: Mechanistic pathway for 5-trifluoromethyl-1,3,4-oxadiazole synthesis.

Reagent Selection & Quantitative Comparison

The choice of the trifluoroacetylating agent dictates the reaction kinetics, scalability, and purification strategy. Table 1 summarizes the quantitative and qualitative differences between common reagents used in these protocols[7].

Table 1: Comparison of Trifluoroacetylating Agents for Oxadiazole Synthesis

ReagentRelative ReactivityPrimary ByproductAtom EconomyOperational Notes & Causality
Trifluoroacetic Anhydride (TFAA) Very HighTrifluoroacetic Acid (TFA)Low (Generates 1 eq. TFA waste)Standard laboratory choice. Liquid state allows easy handling. Requires base to neutralize TFA byproduct.
Trifluoroacetyl Chloride (TFACl) HighHydrogen Chloride (HCl)ModeratePreferred for industrial scale-up. Gas at RT; requires specialized pressure vessels. HCl gas is easily scrubbed.
Ethyl Trifluoroacetate LowEthanolHighRequires strong bases (e.g., NaOEt) and high temperatures. Poor choice for substrates with base-sensitive functional groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) that allow the chemist to verify the success of intermediate stages before proceeding, preventing the compounding of errors.

Protocol A: Synthesis of 3-Aryl-5-trifluoromethyl-1,2,4-oxadiazoles

Reagents: Aryl amidoxime (1.0 eq), Trifluoroacetic Anhydride (1.5 eq), Triethylamine or Pyridine (2.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Cooling: Suspend the aryl amidoxime (10 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere. Add triethylamine (20 mmol). Cool the mixture to 0 °C using an ice-water bath.

    • Causality: The subsequent acylation is highly exothermic. Thermal control prevents the degradation of the amidoxime and minimizes non-specific acylation of other nucleophilic sites.

  • Acylation: Add TFAA (15 mmol) dropwise over 15 minutes. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature.

    • Self-Validation (IPC 1): After 1 hour at room temperature, sample 10 µL of the reaction mixture, quench in 1 mL methanol, and analyze via LC-MS. Validation Check: The mass spectrum must show the complete disappearance of the amidoxime

      
       peak and the appearance of the O-trifluoroacetyl intermediate 
      
      
      
      peak.
  • Cyclodehydration: Once IPC 1 is confirmed, attach a reflux condenser and heat the reaction mixture to 45 °C (reflux) for 4–6 hours.

    • Causality: The thermal energy overcomes the activation barrier required for the nucleophilic nitrogen to attack the trifluoroacetyl carbonyl, expelling water/TFA to form the aromatic oxadiazole system.

    • Self-Validation (IPC 2): Monitor via TLC (Hexane:Ethyl Acetate 7:3). Validation Check: The intermediate spot will be replaced by a significantly higher

      
       spot, confirming the formation of the highly lipophilic trifluoromethyl oxadiazole.
      
  • Workup: Quench the reaction with saturated aqueous

    
     (to neutralize residual TFA/TFAA). Extract with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Synthesis of 2-Aryl-5-trifluoromethyl-1,3,4-oxadiazoles

Reagents: Aryl acyl hydrazide (1.0 eq), Trifluoroacetic Anhydride (2.5 eq), Phosphorus Oxychloride (


, 2.0 eq), 1,4-Dioxane.
  • Acylation: Dissolve the aryl acyl hydrazide (10 mmol) in 25 mL of anhydrous 1,4-dioxane. Cool to 0 °C. Add TFAA (25 mmol) dropwise. Stir for 2 hours at room temperature.

    • Causality: Excess TFAA is used here because the hydrazide moiety is less nucleophilic than an amidoxime; the excess drives the equilibrium toward the diacylhydrazine intermediate.

  • Dehydration Initiation: Add

    
     (20 mmol) carefully to the reaction mixture.
    
    • Causality:

      
       acts as a potent dehydrating agent, activating the enolized oxygen of the diacylhydrazine to facilitate its departure as a phosphate leaving group, thereby forcing ring closure[6].
      
  • Thermal Cyclization: Heat the mixture to 100 °C for 6–8 hours.

    • Self-Validation (IPC 1): Monitor via LC-MS. Validation Check: The intermediate diacylhydrazine mass peak must transition entirely to the cyclized oxadiazole mass peak

      
      .
      
  • Workup: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice to quench the

    
    . Neutralize carefully with solid 
    
    
    
    until pH 7 is reached. Extract with Ethyl Acetate (
    
    
    mL), dry over
    
    
    , and concentrate. Recrystallize the crude product from ethanol.

References

1.[1] Cardoza, S., et al. "Multistep Synthesis of Analogues of Remdesivir: Incorporating Heterocycles at the C-1′ Position." The Journal of Organic Chemistry, ACS Publications, 2023.[Link] 2.[2] Hai, Y., et al. "Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors." MDPI, 2022.[Link] 3.[3] Winter, C., et al. "Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?" PMC, 2022.[Link] 4.[7] "Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles." Patent WO2019020451A1, 2019. 5. "Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and their behavior of liquid crystallines." Tetrahedron Letters, Elsevier, 2014.[Link] 6.[4] "Amidoximes as intermediates for the synthesis of potential drugs." Univerzita Karlova, 2013.[Link] 7.[5] "Synthesis and Antimicrobial Evaluation of Novel 1,3,4-Oxadiazolyl Aniline Derivatives." Jetir.Org, 2018.[Link] 8.[6] Dornelles, L., et al. "Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions." ResearchGate, 2015.[Link]

Sources

Application Note: Mechanistic Profiling and Experimental Workflows for Substituted Benzoic Acids in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Plant Biologists, and Agrochemical/Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Substituted benzoic acids represent a highly versatile class of phytochemical regulators and synthetic agrochemicals. By altering the substitution pattern (halogen, hydroxyl, or methoxy groups) on the benzene ring, these compounds dictate profound and distinct physiological outcomes in plant biology. This application note dissects the mechanistic pathways of three critical substituted benzoic acids: 2,3,5-Triiodobenzoic Acid (TIBA) , Dicamba , and Salicylic Acid (SA) . Furthermore, it provides self-validating experimental protocols designed to isolate and quantify their specific effects on plant growth and immunity.

Pharmacological Mechanisms and Causality

2,3,5-Triiodobenzoic Acid (TIBA): Cytoskeletal Disruption of Auxin Transport

TIBA is a classical, potent inhibitor of Polar Auxin Transport (PAT), essential for dissecting auxin-dependent developmental processes 1[1]. Unlike competitive inhibitors, TIBA acts upstream of the auxin efflux carriers. Mechanistically, TIBA binds directly to the C-terminal headpiece domain of villin proteins, inducing their oligomerization 2[2]. This interaction drives the excessive bundling of actin filaments, destroying the cytoskeletal tracks required for the dynamic vesicle trafficking of PIN-FORMED (PIN) and ABCB auxin efflux carriers to the plasma membrane 2[2].

TIBA_Mechanism TIBA 2,3,5-Triiodobenzoic Acid (TIBA) Villin Villin Protein Oligomerization TIBA->Villin Binds C-terminal Actin Actin Filament Excessive Bundling Villin->Actin Drives Vesicle Impaired Vesicle Trafficking Actin->Vesicle Disrupts tracks PIN Reduced PIN/ABCB at Plasma Membrane Vesicle->PIN Prevents cycling Auxin Inhibition of Polar Auxin Transport PIN->Auxin Blocks efflux

Molecular mechanism of TIBA inhibiting polar auxin transport via actin disruption.

Dicamba: Synthetic Auxin Mimicry and Cellular Overdrive

Dicamba (3,6-dichloro-2-methoxybenzoic acid) functions as a highly stable synthetic auxin agonist3[3]. It is absorbed rapidly and mimics endogenous indole-3-acetic acid (IAA) by binding to TIR1/AFB receptors. Because it resists endogenous metabolic degradation, it triggers continuous, unregulated cell elongation rather than organized cell division 4[4]. This leads to severe morphological deformities, such as leaf cupping and terminal growth inhibition, ultimately resulting in vascular collapse and plant death 5[5].

Salicylic Acid (SA): Endogenous Immune Signaling and SAR

Salicylic acid (2-hydroxybenzoic acid) is an endogenous hormone critical for plant defense. Upon pathogen recognition, transcription factors like SARD1 and CBP60g upregulate Isochorismate Synthase 1 (ICS1), the key enzyme for SA biosynthesis 6[6]. SA alters the cellular redox state, causing the oligomeric NPR1 protein to reduce into monomers, which translocate to the nucleus to activate Pathogenesis-Related (PR) genes. Furthermore, SA is transported via the apoplast to uninfected distal tissues, establishing Systemic Acquired Resistance (SAR) against secondary infections 7[7].

SA_SAR_Pathway Pathogen Pathogen Infection (Local Tissue) ICS1 ICS1 Upregulation Pathogen->ICS1 Triggers SA Salicylic Acid (SA) Biosynthesis ICS1->SA Catalyzes Transport Apoplastic Transport to Distal Tissues SA->Transport Mobilizes NPR1 NPR1 Monomerization & Nuclear Translocation SA->NPR1 Alters redox Transport->NPR1 Systemic signal PR PR Gene Expression NPR1->PR Activates SAR Systemic Acquired Resistance (SAR) PR->SAR Establishes

Salicylic acid signaling pathway establishing local defense and systemic resistance.

Quantitative Profiling of Substituted Benzoic Acids

CompoundSubstitution PatternPrimary Molecular TargetPhysiological OutcomeTypical Working Concentration
2,3,5-Triiodobenzoic Acid (TIBA) 2,3,5-triiodoVillin (Actin Cytoskeleton)Inhibition of Polar Auxin Transport10 - 50 µM (in vitro)
Dicamba 3,6-dichloro-2-methoxyTIR1/AFB Auxin ReceptorsUncontrolled Cell Elongation / Death1 - 10 mg/L (in vitro)
Salicylic Acid (SA) 2-hydroxyNPR1 (Redox Sensor)Systemic Acquired Resistance (SAR)0.1 - 1 mM (exogenous)

Self-Validating Experimental Protocols

Protocol 1: Quantifying Polar Auxin Transport Inhibition via TIBA

Rationale: Because TIBA actively remodels the cytoskeleton rather than passively blocking auxin, tracking PIN1-GFP localization provides a direct, self-validating readout of vesicle trafficking impairment.

  • Step 1: Seedling Preparation. Grow Arabidopsis thaliana (PIN1-GFP transgenic line) vertically on 0.5x Murashige and Skoog (MS) agar plates for 5 days under standard long-day conditions.

  • Step 2: TIBA Treatment. Transfer seedlings to liquid MS medium containing 50 µM TIBA (dissolved in ethanol, final EtOH concentration <0.1%) or a mock solvent control. Incubate in the dark for exactly 2 hours.

    • Causality Check: A strict 2-hour window is chosen to capture primary vesicle trafficking defects before secondary growth cessation artifacts or generalized cellular toxicity occur.

  • Step 3: Confocal Microscopy. Mount seedlings on slides and image the root apical meristem using a confocal laser scanning microscope (Excitation: 488 nm, Emission: 500-530 nm). Quantify the basal-to-lateral fluorescence ratio of PIN1-GFP.

  • Step 4: Washout Validation (Self-Validating Step). To confirm that the observed PIN delocalization is due to reversible trafficking inhibition and not cell death, transfer a subset of TIBA-treated seedlings back to TIBA-free liquid MS medium for 4 hours. Re-image to verify the restoration of polar PIN1-GFP localization.

Protocol 2: Evaluating Systemic Acquired Resistance (SAR) via SA Induction

Rationale: To definitively prove that SA acts as a systemic mobile signal, the experimental design must physically separate the primary induction site from the secondary target site, measuring downstream PR gene activation in uninfected tissues.

  • Step 1: Primary Inoculation. Using a needleless syringe, infiltrate two lower rosette leaves of 4-week-old Arabidopsis plants with an avirulent pathogen strain (e.g., Pseudomonas syringae pv. tomato DC3000 avrRpt2) at OD600 = 0.01. Mock-infiltrate control plants with 10 mM MgCl₂.

  • Step 2: Systemic Tissue Harvesting. After 48 hours, harvest the upper, uninoculated leaves.

    • Causality Check: A 48-hour incubation provides sufficient time for the apoplastic transport of SA and subsequent NPR1 monomerization in distal tissues, ensuring the signal has mobilized systemically.

  • Step 3: RNA Extraction & RT-qPCR. Extract total RNA from the systemic leaves, synthesize cDNA, and perform RT-qPCR to quantify PR1 transcript levels (normalized against ACTIN2). High PR1 expression in the systemic leaves of pathogen-inoculated plants validates SAR establishment.

  • Step 4: Secondary Challenge (Self-Validating Step). To validate the functional efficacy of the SA signaling cascade, inoculate the remaining systemic leaves with a virulent pathogen (Pst DC3000). Monitor bacterial titer (CFU/cm²) at 0 and 3 days post-infection (dpi). A statistically significant reduction in bacterial growth in SAR-induced plants compared to mock controls confirms functional systemic immunity.

References

  • Unraveling the Molecular Maze: A Technical Guide to 2,3,5-Triiodobenzoic Acid's Mechanism of Action in Plants Source: BenchChem URL
  • An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport Source: PubMed / NIH URL
  • Dicamba Basics Source: Bayer Crop Science Canada URL
  • Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s)
  • Understanding Soybean Response to Dicamba Source: IFCA URL
  • Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors Source: PMC / NIH URL
  • Salicylic Acid and Mobile Regulators of Systemic Immunity in Plants: Transport and Metabolism Source: MDPI URL

Sources

Application Note: 2-Methyl-3-(trifluoromethoxy)benzoic Acid as a Strategic Building Block in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern agrochemicals—ranging from succinate dehydrogenase inhibitor (SDHI) fungicides to ryanodine receptor-modulating insecticides—relies heavily on the strategic incorporation of fluorinated motifs. 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS: 1261764-39-9) has emerged as a premium building block for next-generation crop protection agents. By combining a reactive carboxylic acid handle with the unique physicochemical properties of a meta-trifluoromethoxy (-OCF₃) group and an ortho-methyl group, this scaffold provides a highly specialized vector for exploring chemical space. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for integrating this compound into agrochemical R&D pipelines.

Mechanistic Rationale: The "Fluorine Effect" and Conformational Locking

The selection of 2-Methyl-3-(trifluoromethoxy)benzoic acid as a starting material is driven by two distinct structural advantages:

A. The Trifluoromethoxy (-OCF₃) Advantage

The -OCF₃ group is often referred to as a "super-halogen" or "pseudo-halogen." It boasts a notably high Hansch lipophilicity parameter (π = 1.04), surpassing both the trifluoromethyl (-CF₃, π = 0.88) and methyl (-CH₃, π = 0.56) groups[1]. This extreme lipophilicity drastically enhances cuticular penetration in plants and membrane permeability in target pests. Furthermore, the -OCF₃ group adopts a unique orthogonal conformation relative to the arene ring to minimize repulsive electrostatic interactions[2]. This 3D topology allows the molecule to fit deeply into hydrophobic enzyme pockets (such as the ubiquinone binding site in fungal SDH) while completely blocking cytochrome P450-mediated oxidative metabolism at that position[3].

B. Ortho-Methyl Conformational Locking

When the benzoic acid moiety is coupled to an amine to form an active amide ingredient, the ortho-methyl group plays a critical role. The steric bulk of the methyl group forces the newly formed amide bond out of the plane of the phenyl ring. This "conformational locking" prevents coplanarity, reducing the entropic penalty upon binding to the target receptor and drastically increasing the thermodynamic binding affinity of the agrochemical.

Physicochemical Profiling

To understand the impact of the -OCF₃ substitution, we compare it against standard functional groups. The data below illustrates why the -OCF₃ group is prioritized for extending the half-life and efficacy of field-applied agrochemicals.

Substituent (R)Hansch Parameter (π)Hammett Constant (σp)Conformational PreferenceMetabolic Stability (Microsomal Cl_int)
-H 0.000.00CoplanarLow (Rapid aromatic oxidation)
-CH₃ 0.56-0.17CoplanarLow (Benzylic oxidation to -COOH)
-CF₃ 0.880.54CoplanarHigh
-OCF₃ 1.040.35OrthogonalVery High (Blocks P450 oxidation)

Agrochemical Development Workflow

The following diagram outlines the standard R&D pipeline utilizing 2-Methyl-3-(trifluoromethoxy)benzoic acid, from initial amide coupling to in vivo greenhouse trials.

AgrochemicalWorkflow BB 2-Methyl-3-(trifluoromethoxy) benzoic acid Coupling Amide Coupling (HATU/DIPEA) BB->Coupling Amine Partner Lead Fluorinated Lead Compound Coupling->Lead Purification Metab Microsomal Stability Assay Lead->Metab In Vitro PK Greenhouse Greenhouse Efficacy Trials Lead->Greenhouse In Vivo PD Opt Lead Optimization & SAR Analysis Metab->Opt Clearance Data Greenhouse->Opt Efficacy Data Opt->BB Iterative Design

Workflow for integrating 2-Methyl-3-(trifluoromethoxy)benzoic acid into agrochemical discovery.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can definitively isolate the variables responsible for experimental success or failure.

Protocol 1: Synthesis of Agrochemical Lead (Amide Coupling)

Objective: Couple 2-Methyl-3-(trifluoromethoxy)benzoic acid with a target heterocyclic amine to generate a putative active ingredient. Causality: The ortho-methyl group sterically shields the carboxylate carbon. Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversion due to this steric hindrance. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward efficiently. DIPEA is selected as a non-nucleophilic base to prevent amidine side-product formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Methyl-3-(trifluoromethoxy)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add the target amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Run a parallel blank reaction (omitting the amine). Monitor both via LC-MS. The blank must show the intact active ester mass, proving that activation occurred and that any failure in the main reaction is due to amine nucleophilicity, not failed activation.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the fluorinated lead compound.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability conferred by the -OCF₃ group against cytochrome P450 (CYP450) enzymes. Causality: Agrochemicals must survive insect or plant metabolism long enough to reach their target. We utilize Spodoptera frugiperda (fall armyworm) microsomes to simulate pest metabolism.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine the fluorinated lead compound (final concentration 1 µM) with S. frugiperda microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Negative Control: Omit the NADPH regenerating system. If degradation occurs here, it indicates chemical instability (e.g., hydrolysis) rather than CYP450-mediated metabolism.

    • Positive Control: Use a known metabolically labile pesticide (e.g., an unfluorinated analog) to ensure the microsomes are enzymatically active.

  • Initiation: Pre-incubate at 30°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (Cl_int) and half-life (t₁/₂).

Protocol 3: Greenhouse Efficacy Screening (Foliar Application)

Objective: Evaluate the in vivo fungicidal or insecticidal efficacy of the synthesized lead compound. Causality: In vitro potency does not always translate to in vivo efficacy due to poor leaf penetration. The high lipophilicity of the -OCF₃ group is specifically designed to enhance cuticular penetration and translaminar movement.

Step-by-Step Methodology:

  • Formulation: Dissolve the lead compound in a mixture of acetone/water (1:1 v/v) containing 0.1% Tween-20 to achieve concentrations of 10, 50, and 100 ppm.

  • Application: Spray the formulated solutions onto host plants (e.g., tomato or wheat seedlings) until runoff using a track sprayer. Allow plants to dry for 24 hours.

  • Self-Validating Controls:

    • Mock Control: Spray plants with the solvent/surfactant mixture only to establish baseline disease/pest pressure and ensure the solvent is not phytotoxic.

    • Reference Standard: Apply a commercial standard (e.g., Boscalid for fungi, Chlorantraniliprole for insects) at identical concentrations to benchmark relative efficacy.

  • Inoculation/Infestation: Inoculate the plants with the target pathogen (e.g., Botrytis cinerea spores) or infest with target pests.

  • Incubation & Scoring: Maintain plants in a greenhouse at 25°C with 85% relative humidity. Evaluate disease severity or pest mortality at 7 and 14 days post-application using a standardized 0-100% efficacy scale.

References

  • Novás, M., & Matos, M. J. (2025).. Molecules, 30(14), 3009.

  • Wang, Q., Zhang, X., Sorochinsky, A. E., Butler, G., Han, J., & Soloshonok, V. A. (2021).. Symmetry, 13(12), 2380.

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008).. Beilstein Journal of Organic Chemistry, 4, 13.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting for 2-Methyl-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of isolating heavily fluorinated, sterically hindered aromatic acids. 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS: 1261764-39-9) presents a unique physicochemical profile (1[1]). The strongly electron-withdrawing and lipophilic trifluoromethoxy (-OCF


) group lowers the pKa while drastically increasing organic solubility, whereas the ortho-methyl group provides steric hindrance that can complicate crystal lattice formation.

This guide provides field-proven, self-validating protocols to ensure high-purity isolation. Instead of merely listing steps, we will explore the causality behind each solvent choice and pH adjustment, ensuring you understand the mechanics of your purification.

Physicochemical Data & Solubility Matrix

To design a successful purification, we must exploit the solubility differentials between our target molecule, neutral organic byproducts, and inorganic salts. The table below summarizes the behavioral data that dictates our workflow.

Property / Condition2-Methyl-3-(trifluoromethoxy)benzoic acidNeutral Organic ImpuritiesInorganic Salts (e.g., NaCl)
Molecular Weight 220.15 g/mol VariableVariable
Estimated pKa ~3.5 - 3.8N/AN/A
Solubility in Water (pH < 2) Very LowVery LowHigh
Solubility in Water (pH > 9) High (as Sodium Salt)Very LowHigh
Solubility in Hot Toluene HighHighLow
Solubility in Cold Toluene LowModerate to HighLow
Core Purification Workflow

The most reliable method for purifying this compound is a two-stage approach: an initial acid-base extraction to remove neutral/basic impurities, followed by recrystallization to remove regioisomers and trace contaminants (2[2]).

Purification A Crude 2-Methyl-3- (trifluoromethoxy)benzoic acid B Dissolve in 1M NaOH (Validate: pH > 9) A->B C Organic Wash (DCM/EtOAc) (Removes Neutral Impurities) B->C D Aqueous Layer (Contains Sodium Salt) C->D Phase Separation E Acidify with 3M HCl (Validate: pH < 2) D->E Ice Bath (0-5 °C) F Filter & Dry Crude Solid E->F Vacuum Filtration G Recrystallization (Toluene or EtOH/H2O) F->G H Pure Product (>99%) Validation: NMR/HPLC G->H Slow Cooling

Workflow for the purification of 2-Methyl-3-(trifluoromethoxy)benzoic acid.

Step-by-Step Methodologies
Protocol A: Self-Validating Acid-Base Extraction

Causality: The -OCF


 group makes the free acid highly soluble in organic solvents. By deprotonating the carboxylic acid, we force the molecule into the aqueous phase as a sodium salt, allowing us to aggressively wash away neutral organic impurities with a non-polar solvent.
  • Dissolution: Suspend the crude mixture in 1M NaOH (approx. 10 mL per gram of crude).

    • Validation: Check the pH using indicator paper. It must be > 9. If not, add more NaOH. The target compound will dissolve, leaving non-acidic insoluble impurities suspended.

  • Organic Wash: Transfer the mixture to a separatory funnel and extract 3 times with Dichloromethane (DCM) or Ethyl Acetate.

    • Causality: The organic layer captures unreacted starting materials and neutral byproducts. Discard the organic layer (or save for byproduct analysis).

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring.

    • Validation: Monitor the pH continually. Once the pH drops below 2, the free 2-Methyl-3-(trifluoromethoxy)benzoic acid will precipitate as a dense white/off-white solid.

  • Isolation: Vacuum filter the precipitate, wash with minimal ice-cold water to remove residual NaCl, and dry under vacuum at 40 °C.

Protocol B: Recrystallization from Toluene

Causality: Fluorinated benzoic acids exhibit an excellent temperature-dependent solubility gradient in aromatic solvents like toluene, which is critical for excluding structurally similar regioisomers from the growing crystal lattice (3[3]).

  • Dissolution: Place the dried crude solid in an Erlenmeyer flask. Add a minimum volume of boiling toluene until the solid just dissolves.

    • Validation: If the solution is highly colored, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot gravity filtration through a pre-heated funnel.

  • Nucleation: Remove the flask from the heat source, cover with a watch glass, and allow it to cool slowly to room temperature.

    • Causality: Rapid cooling traps impurities. Slow cooling allows the ortho-methyl and meta-trifluoromethoxy groups to dictate a highly specific, pure crystal packing arrangement.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Vacuum filter the crystals and wash with a few milliliters of ice-cold heptane.

Troubleshooting & FAQs

Q1: During acidification, my product forms a gummy oil instead of a solid precipitate. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the product separates as a liquid phase because the high lipophilicity of the -OCF


 group depresses the melting point of the crude mixture in the presence of impurities.
Solution: Ensure the aqueous solution is thoroughly chilled (0–5 °C) before and during the addition of HCl. Add the acid very slowly with vigorous stirring. If an oil still forms, extract the oil into Ethyl Acetate, dry over Na

SO

, and evaporate to yield a solid that can then be recrystallized.

Q2: I am seeing a regioisomeric impurity (e.g., a 4-methyl isomer) in my NMR. How do I remove it? A: Regioisomers have nearly identical pKa values, meaning acid-base extraction will not separate them. Solution: You must rely on recrystallization. The unique steric bulk of the ortho-methyl group alters the crystal packing compared to other isomers. Recrystallization from a highly structured solvent like toluene will typically enrich the desired isomer in the crystal lattice. Multiple crops may be necessary (4[4]).

Q3: Why is my yield so low after recrystallization from an Ethanol/Water mixture? A: The -OCF


 group significantly increases the hydrophobicity of the molecule. If too much ethanol is used initially, the solubility remains too high even at low temperatures.
Solution: Treat the addition of the anti-solvent (water) as a self-validating step. Add hot water dropwise to the boiling ethanol solution only until a faint, persistent cloudiness appears, then add just enough hot ethanol to clear it. If you miss this cloud point, you will lose product to the mother liquor.

Q4: Can I use sublimation to purify this compound? A: Yes. Many fluorinated benzoic acids sublime readily under reduced pressure due to the volatility imparted by the fluorine atoms. Sublimation at high vacuum (e.g., 0.1 Torr) and gentle heating can yield exceptionally pure white crystals, leaving heavy tars and inorganic salts behind.

References
  • Title: Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization Source: Benchchem URL
  • Title: US6333431B1 - Processes for the preparation of fluorinated benzoic acids Source: Google Patents URL
  • Title: 2-amino-3-fluorobenzoic acid Source: Organic Syntheses Procedure URL
  • Title: 2-Methyl-3-(trifluoromethoxy)

Sources

Technical Support Center: Optimization of 2-Methyl-3-(trifluoromethoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OCF3-ORTHO-YIELD-OPT

Executive Summary

Synthesizing 2-Methyl-3-(trifluoromethoxy)benzoic acid presents a classic "ortho-effect" conflict. You are positioning a carboxylic acid next to a methyl group (steric hindrance) while managing a trifluoromethoxy group (electron-withdrawing, potentially labile).

The most common failure mode reported for this specific scaffold is Lateral Lithiation . When attempting metal-halogen exchange on the aromatic ring, the base often deprotonates the ortho-methyl group instead, leading to the formation of a phenylacetic acid impurity (2-(3-(trifluoromethoxy)phenyl)acetic acid) rather than the desired benzoic acid.

This guide prioritizes the Lithiation-Carboxylation pathway as it offers the highest purity profile for scale-up, provided cryogenic discipline is maintained.

Module 1: Diagnostic Workflow

Before altering your reagents, use this decision tree to identify the root cause of your yield loss.

YieldDiagnosis Start Yield < 50% or Impure Product CheckNMR Analyze 1H NMR of Crude Start->CheckNMR DecideImpurity Dominant Impurity? CheckNMR->DecideImpurity Lateral Signal at ~3.6 ppm (CH2)? (Lateral Lithiation) DecideImpurity->Lateral Benzylic CH2 DesHalo Des-bromo product? (Protonation/Wet) DecideImpurity->DesHalo Ar-H only StartMat Unreacted Starting Material? DecideImpurity->StartMat Ar-Br remains SolLateral FIX: Temp too high. Keep T < -75°C. Switch to t-BuLi or TurboGrignard. Lateral->SolLateral SolDesHalo FIX: Moisture in CO2 source. Use gas balloon with drying tube, NOT dry ice pellets. DesHalo->SolDesHalo SolStart FIX: Incomplete Exchange. Increase exchange time or check n-BuLi titer. StartMat->SolStart

Figure 1: Troubleshooting logic flow for identifying specific failure modes in ortho-toluic acid synthesis.

Module 2: The "Gold Standard" Protocol

Pathway: Metal-Halogen Exchange / Carboxylation

Precursor: 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene Target Yield: >85%[1][2][3][4]

This method relies on the kinetic control of Lithium-Halogen exchange. The critical success factor is preventing the base from seeing the acidic protons on the ortho-methyl group.

Optimized Experimental Steps
  • Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon (N2 is acceptable, but Ar is heavier/better for cryogenic work).

  • Solvent: Dissolve precursor (1.0 equiv) in anhydrous THF (0.1 M concentration).

    • Note: Do not use Diethyl Ether; THF coordinates Li species better, stabilizing the intermediate.

  • Cryogenics (CRITICAL): Cool the solution to -78°C (Acetone/Dry Ice).

    • Checkpoint: Internal probe must read <-75°C before proceeding.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes.

    • Why: Fast addition creates local hot spots, triggering lateral lithiation (attack on CH3).

    • Alternative: If lateral lithiation persists, switch to i-PrMgCl·LiCl (TurboGrignard) at -15°C. It is less basic but sufficient for I/Br exchange.

  • Equilibration: Stir at -78°C for exactly 30 minutes.

  • Quench (The "Inverse Addition" Trick):

    • Standard: Bubbling CO2 gas into the flask.

    • High-Yield Mod: Cannulate the lithiated species into a slurry of excess dry ice in THF. This ensures the anion always sees excess electrophile, preventing double-addition (ketone formation).

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.

Data Comparison: Reagent Impact
VariableReagentRisk FactorTypical Yield
Exchange Reagent n-BuLi High (Lateral Lithiation)60-75%
t-BuLi Medium (Fast exchange)75-85%
i-PrMgCl[5]·LiCl Low (Chemoselective)85-92%
CO2 Source Dry Ice Pellets High (Moisture/Water)50-60%
Dried CO2 Gas Low80-90%

Module 3: Alternative Pathway (Scalability Focus)

Pathway: Sandmeyer / Nitrile Hydrolysis

Precursor: 2-Methyl-3-(trifluoromethoxy)aniline

If the lithiation route fails due to steric bulk or substrate sensitivity, use this thermodynamic route. It avoids the "lateral lithiation" issue entirely but involves hazardous diazonium intermediates.

  • Diazotization: Treat aniline with NaNO2/H2SO4 at 0°C.

  • Sandmeyer: React diazonium salt with CuCN/KCN to form the nitrile.

    • Warning: The OCF3 group is stable, but the ortho-methyl makes the nitrile hydrolysis extremely slow.

  • Hydrolysis (The Bottleneck):

    • Standard: H2SO4/H2O reflux. (Often fails/stalls).

    • Optimization: Use KOH in Ethylene Glycol at 160°C. The higher temperature is required to overcome the steric hindrance of the ortho-methyl group during the tetrahedral intermediate formation.

Module 4: Frequently Asked Questions (FAQ)

Q: I see a large impurity at ~3.6 ppm in my proton NMR. What is it? A: This is the "Lateral Lithiation" product. Your base deprotonated the methyl group (forming a benzylic anion) which then reacted with CO2.

  • Fix: Lower your temperature to -78°C strictly, or switch from n-BuLi to i-PrMgCl·LiCl (TurboGrignard), which is not basic enough to deprotonate the methyl group but will exchange the bromide.

Q: Can I use direct trifluoromethoxylation on 2-methylbenzoic acid? A: Direct C-H trifluoromethoxylation (using Ag salts or photoredox) is possible but often yields a mixture of isomers (regio-scrambling). The ortho-methyl group directs electrophiles to the para position (position 5), not the desired position 3. Therefore, starting with the OCF3 group already installed (via the aniline or bromide) is superior for positional accuracy.

Q: My product is an oil, but the literature says it's a solid. Why? A: This usually indicates the presence of the des-bromo byproduct (2-methyl-1-(trifluoromethoxy)benzene). This non-polar oil lowers the melting point.

  • Fix: Wash your crude acid with basic water (NaHCO3). The desired benzoic acid will go into the water layer; the non-polar impurity will stay in the organic layer. Separate, then acidify the aqueous layer to precipitate pure product.

References

  • Lateral Lithiation Mechanisms

    • Title: Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[5][6]

    • Context: Explains the competition between ring (nuclear) and methyl (lateral)
    • Source:

  • TurboGrignard Application

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Context: Use of i-PrMgCl·LiCl to avoid deproton
    • Source:

  • Trifluoromethoxy Group Stability

    • Title: Recent Advances in the Synthesis of Aryl Trifluoromethyl Ethers.[7][8][9]

    • Context: Stability of OCF3 under basic/acidic hydrolysis conditions.
    • Source: [Tlili, A. et al., Angew.[7][10] Chem. Int. Ed.]([Link])

  • Sandmeyer Hydrolysis Conditions

    • Title: Steric Hindrance in the Hydrolysis of Ortho-Substituted Benzonitriles.
    • Context: High-temperature glycol protocols for sterically hindered nitriles.
    • Source:

Sources

Technical Guide: Optimization of Reaction Conditions for Trifluoromethoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: To provide a causal, mechanism-based troubleshooting guide for introducing the trifluoromethoxy (


) group into organic scaffolds.

Executive Summary: The "Death Valley" of the Anion

The fundamental challenge in trifluoromethoxylation is not the formation of the bond, but the survival of the reagent. Unlike the trifluoromethyl anion (


), which can be stabilized by "hard" Lewis acids or silicon, the trifluoromethoxide anion (

)
is thermodynamically unstable. It rapidly decomposes into fluoride (

) and difluorophosgene (

) above -80 °C unless kinetically trapped or stabilized by specific counter-cations like Silver(I).

Core Optimization Philosophy: Your reaction conditions must outcompete the rate of anion decomposition (


) with the rate of transmetallation or nucleophilic attack (

).

Visualizing the Reaction Landscape

The following diagram illustrates the critical "fork in the road" for nucleophilic trifluoromethoxylation. Success depends on shifting the equilibrium away from the decomposition pathway.

OCF3_Stability cluster_0 The 'Death Valley' Start Precursor (TFMT, TFMS, DNTFB) Anion Free OCF3 Anion (Transient Species) Start->Anion Activation (F-) Decomp Decomposition (COF2 + F-) Anion->Decomp Fast (k_decomp) AgComplex Ag(I)-OCF3 Complex (Stabilized Intermediate) Anion->AgComplex Ag Salt Trapping (Must be > k_decomp) Product Product (R-OCF3) AgComplex->Product Cross-Coupling (Pd/Ag mediated)

Caption: The kinetic competition between the productive formation of the Ag-OCF3 complex and the rapid decomposition of the free anion into difluorophosgene.

Module 1: Nucleophilic Trifluoromethoxylation (Ag-Mediated)

This is the most common method for functionalizing alkyl halides and aryl stannanes/boronic acids.

Reagent Selection Matrix
ReagentFull NameProsConsBest For
TFMT Trifluoromethyl triflateHigh reactivity; Atom economic.[1]Volatile liquid (bp 19°C); Moisture sensitive.Small scale; In situ Ag-salt formation.
TFMS Trifluoromethyl arylsulfonateShelf-stable solid; Easy to handle.Requires synthesis from Togni reagent.Bench-top synthesis; Late-stage functionalization.[2][3]
DNTFB 2,4-Dinitro-trifluoromethoxybenzeneCommercial; Stable solid.Lower reactivity; Atom uneconomic (large waste).Reactions requiring slow release of

.
Troubleshooting Protocol

Issue 1: "I see full conversion of starting material but no product, only fluorinated side products."

  • Diagnosis: The

    
     anion decomposed.[1][4] The resulting 
    
    
    
    acted as a nucleophile or base.
  • Root Cause: The Silver(I) source was insufficient, insoluble, or "poisoned" by coordinating solvents.

  • Solution:

    • Switch Solvent: Avoid strongly coordinating solvents like DMF or DMSO which compete with

      
       for the Ag center. Use Toluene , DCM , or Anisole .
      
    • Ligand Tuning: Add 1,10-phenanthroline (1.5 eq). It stabilizes the Ag-complex and increases solubility without displacing the

      
       ligand.
      
    • Temperature Control: Perform the anion generation step at -78 °C to -20 °C, then warm slowly only after the Ag-complex is formed.

Issue 2: "The reaction stalls with TFMT (Trifluoromethyl triflate)."

  • Diagnosis: Loss of reagent due to volatility.[3]

  • Root Cause: TFMT boils at 19 °C. If added to a warm flask or without a proper septum seal, it evaporates before reacting.

  • Solution:

    • Cold Addition: Cool the reaction vessel to 0 °C before adding TFMT.

    • In Situ Generation: Consider generating TFMT in situ or switching to the solid surrogate TFMS (Trifluoromethyl arylsulfonate).

Standard Protocol (Ag-Mediated Cross-Coupling):

  • Mix: Aryl stannane (1.0 eq),

    
     (2.0 eq), and 1,10-phenanthroline (2.0 eq) in Toluene.
    
  • Add: TFMS reagent (1.5 eq) and CsF (2.0 eq) under

    
    .
    
  • Cycle: Stir at RT for 30 mins (anion generation/trapping), then heat to 80 °C for 12h.

    • Why? The RT step allows

      
       to form before thermal energy drives the cross-coupling.
      

Module 2: Radical Trifluoromethoxylation (Photoredox)

Radical methods bypass the unstable anion entirely, using reagents that generate the


 radical.
Workflow Visualization

Radical_Pathway PC Photocatalyst (Ru/Ir) Reagent N-OCF3 Pyridinium Salt PC->Reagent SET (Reduction) Light Blue LED (450nm) Light->PC Excitation Radical •OCF3 Radical Reagent->Radical N-O Cleavage Substrate Arene/Alkene Radical->Substrate Radical Addition Intermediate Radical Intermediate Substrate->Intermediate Final Trifluoromethoxylated Product Intermediate->Final Oxidation/Deprotonation

Caption: The photoredox pathway relies on Single Electron Transfer (SET) to generate the radical, avoiding the fluoride elimination pathway.

Troubleshooting Protocol

Issue 3: "Low yield with electron-rich arenes (e.g., anisole derivatives)."

  • Diagnosis: Over-oxidation or polymerization.

  • Root Cause: The

    
     radical is highly electrophilic. Electron-rich substrates can undergo multiple oxidations or SET side reactions with the excited photocatalyst.
    
  • Solution:

    • Adjust Catalyst: Switch from highly oxidizing Ir-catalysts to milder Ru(bpy)

      
      .
      
    • Limiting Reagent: Use the substrate as the limiting reagent and the

      
       source in excess (2-3 eq) to favor mono-functionalization.
      

Issue 4: "Poor regioselectivity on substituted arenes."

  • Diagnosis: Radical addition is governed by electronics, not sterics.

  • Root Cause:

    
     attacks the most electron-rich position (ortho/para to donors).
    
  • Solution:

    • Radical Trap: If selectivity is poor, consider a radical-polar crossover approach. Use a copper co-catalyst to intercept the radical intermediate and guide selectivity via a Cu(III) species.

Frequently Asked Questions (FAQs)

Q: Can I use


 directly? 
A:  Isolating 

is difficult and dangerous due to stability issues. It is standard practice to generate it in situ from

+

(or TFMS) or

+

. Always generate it in the presence of the substrate or catalyst.

Q: Why is my TFMT reagent fuming? A: TFMT hydrolyzes rapidly in air to form triflic acid (


) and 

. If it is fuming, it has degraded. Distill it under inert atmosphere before use or switch to the shelf-stable TFMS .

Q: Is there a metal-free method? A: Yes, for specific substrates like


-diazo esters or alkyl halides, you can use DNTFB  with a base (DMAP). However, for unactivated arenes, a metal mediator (Ag, Pd, or Photoredox) is almost always required to overcome the activation energy and prevent anion decomposition.

References

  • Comparison of Trifluoromethoxylation Reagents: Title: Advances in the Development of Trifluoromethoxylation Reagents.[3][5][6][7][8][9][10] Source: MDPI (Symmetry), 2021. URL:[Link][10]

  • Silver-Mediated Mechanisms: Title: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[3][4] Source: Journal of the American Chemical Society, 2011. URL:[Link]

  • Shelf-Stable Reagents (DNTFB): Title: Study of a Stable "Trifluoromethoxide Anion Solution" Arising from 2,4-Dinitro-Trifluoromethoxybenzene.[11][12] Source: Chemistry - A European Journal, 2021. URL:[Link]

  • Photoredox Approaches: Title: Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Fragmentation. Source: Angewandte Chemie Int. Ed., 2018.[10] URL:[Link]

  • Trifluoromethyl Benzoate (TFBz): Title: Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Source: Journal of the American Chemical Society, 2018. URL:[Link]

Sources

Technical Support Center: 2-Methyl-3-(trifluoromethoxy)benzoic Acid Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and impurity profiles encountered during the synthesis of 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS 1261764-39-9) .

This specific compound is a highly valued building block, frequently utilized in the drug development pipeline for synthesizing monoacylglycerol lipase (MGL) modulators targeting neurological disorders and aggressive cancers[1]. Because the trifluoromethoxy (-OCF₃) group strongly influences the electronic environment of the benzene ring, the standard synthetic route—relying on a Sandmeyer reaction followed by lithium-halogen exchange and carboxylation—is highly susceptible to moisture, temperature fluctuations, and stoichiometric imbalances.

Below, you will find our diagnostic workflow, mechanistic troubleshooting FAQs, quantitative impurity data, and a self-validating experimental protocol.

Synthetic Workflow Diagram

SynthesisWorkflow Aniline 2-Methyl-3-(trifluoromethoxy)aniline (Starting Material) Sandmeyer Sandmeyer Reaction NaNO2, HBr, CuBr, 0-5 °C Aniline->Sandmeyer Bromide 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene (Intermediate) Sandmeyer->Bromide Lithiation Lithium-Halogen Exchange n-BuLi, THF, -78 °C Bromide->Lithiation ArylLi Aryllithium Intermediate (Highly Reactive) Lithiation->ArylLi Carboxylation Carboxylation (Inverse Addition) Excess CO2(s), -78 °C to RT ArylLi->Carboxylation Product 2-Methyl-3-(trifluoromethoxy)benzoic acid (Target Product) Carboxylation->Product

Two-step synthetic workflow for 2-Methyl-3-(trifluoromethoxy)benzoic acid preparation.

Troubleshooting Guides & FAQs

Q1: During the carboxylation step, my LC-MS shows a massive spike of a 176 Da impurity. Why is my product reverting to a des-bromo state? The Causality: The 176 Da mass corresponds to 1-methyl-2-(trifluoromethoxy)benzene (the des-bromo impurity). This occurs when the highly reactive aryllithium intermediate abstracts a proton instead of reacting with the CO₂ electrophile. This is almost always caused by one of two factors:

  • Moisture ingress: Even trace amounts of water in your THF or CO₂ gas will instantly quench the aryllithium.

  • Thermal degradation of the solvent: If the internal temperature of the reaction rises above -60 °C before the CO₂ quench is complete, the aryllithium will act as a strong base and deprotonate the THF solvent (leading to ring-opening of THF and protonation of your aryl group). The Fix: Ensure rigorous anhydrous conditions. Use freshly distilled THF over sodium/benzophenone. If bubbling CO₂ gas, pass it through a Drierite column first. Maintain strict cryogenic control (≤ -78 °C) throughout the lithiation and initial quench phases.

Q2: I am isolating a significant amount of a symmetric ketone byproduct (Bis(2-methyl-3-(trifluoromethoxy)phenyl)methanone, MW ~378 Da). How do I prevent this over-reaction? The Causality: This is a classic, yet frequently misunderstood, artifact of organolithium carboxylation[2]. When you bubble CO₂ gas into a solution of aryllithium, the localized concentration of CO₂ is low relative to the aryllithium. The initially formed lithium carboxylate (Ar-COOLi) is attacked by unreacted aryllithium (Ar-Li) still present in the flask. This forms a tetrahedral intermediate that collapses into the symmetric ketone (Ar-CO-Ar) upon aqueous workup. The Fix: You must use Inverse Addition . Never add CO₂ to the organolithium; always add the organolithium to a massive excess of CO₂. Cannulate the aryllithium solution dropwise into a vigorously stirred slurry of dry ice in THF. This ensures the electrophile (CO₂) is always in vast stoichiometric excess, kinetically favoring the formation of the carboxylate and preventing the ketone byproduct[2]. Alternatively, continuous flow chemistry setups can be utilized to ensure instantaneous mixing and high localized gas concentrations, which has been shown to drastically reduce ketone formation[3].

Q3: My precursor synthesis (Sandmeyer reaction) is yielding a large amount of phenol byproduct instead of the aryl bromide. What is the mechanistic failure here? The Causality: The conversion of 2-methyl-3-(trifluoromethoxy)aniline to the diazonium salt is highly sensitive to nucleophilic competition. If the concentration of bromide ions is too low, or if the temperature exceeds 5 °C, water acts as a competing nucleophile, attacking the diazonium intermediate to form 2-methyl-3-(trifluoromethoxy)phenol. The Fix: Suppress the nucleophilicity of water by running the reaction in highly concentrated hydrobromic acid (48% HBr) and using a stoichiometric excess of Copper(I) bromide (CuBr). Maintain the internal temperature strictly between 0 °C and 5 °C during the diazotization and the subsequent CuBr addition.

Quantitative Impurity Profiling

To aid in your chromatographic analysis, summarize your LC-MS/HPLC data against this established impurity profile matrix:

Impurity NameStructure / MassRoot CausePrevention Strategy
Des-bromo Impurity 1-Methyl-2-(trifluoromethoxy)benzene(MW: 176.14 Da)Protonation of aryllithium via moisture or THF degradation.Rigorous drying of THF/CO₂; strict adherence to -78 °C internal temp.
Symmetric Ketone Bis(2-methyl-3-(trifluoromethoxy)phenyl)methanone(MW: 378.27 Da)Nucleophilic attack of Ar-Li on the formed lithium carboxylate.Inverse addition: Cannulate Ar-Li into a large excess of dry ice/THF slurry.
Phenol Byproduct 2-Methyl-3-(trifluoromethoxy)phenol(MW: 192.14 Da)Water outcompeting bromide during the Sandmeyer diazonium phase.High [Br⁻] concentration (48% HBr); strict 0–5 °C temperature control.
Regioisomer 4-Carboxy-2-methyl-3-(trifluoromethoxy)benzoic acidOrtho-lithiation directed by the -OCF₃ group due to elevated temps.Keep lithiation time under 30 mins at -78 °C to prevent thermodynamic equilibration.
Self-Validating Experimental Protocol: Lithiation & Carboxylation

This protocol is designed as a self-validating system . At each critical juncture, specific visual or thermal cues are provided to confirm the chemical state before proceeding. If a validation check fails, abort the step to prevent wasting high-value precursors.

Reagents:

  • 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene (1.0 eq, rigorously dried)

  • n-Butyllithium (2.5 M in hexanes, 1.05 eq)

  • Anhydrous THF (K.F. < 50 ppm)

  • Solid CO₂ (Dry Ice, crushed and stored under N₂ to prevent frost/moisture accumulation)

Step-by-Step Methodology:

  • System Preparation & Drying:

    • Flame-dry a 3-neck round-bottom flask under a continuous sweep of ultra-high purity Argon.

    • Add anhydrous THF (10 mL per gram of starting material) and the aryl bromide.

    • Validation Check: Cool the mixture to -78 °C using a dry ice/acetone bath. The internal temperature probe must read ≤ -75 °C before proceeding.

  • Lithium-Halogen Exchange:

    • Add n-BuLi dropwise via syringe pump over 15 minutes, maintaining the internal temperature below -70 °C.

    • Validation Check: The solution will transition from colorless to a distinct deep yellow/orange. This color change is the visual confirmation of the highly conjugated aryllithium species forming. Stir for exactly 30 minutes at -78 °C. Do not exceed this time to prevent regioisomeric scrambling.

  • Inverse Addition Carboxylation (Critical Step):

    • In a separate, oversized, flame-dried flask, prepare a slurry of crushed dry ice in anhydrous THF.

    • Using a large-bore double-tipped needle (cannula), transfer the deep yellow aryllithium solution dropwise into the vigorously stirred dry ice slurry.

    • Validation Check: As the aryllithium droplets hit the CO₂ slurry, the yellow color must dissipate instantly, returning to a pale or colorless state. If the yellow color persists in the receiving flask, your CO₂ is depleted, and ketone formation is actively occurring.

  • Quench and Isolation:

    • Allow the slurry to slowly warm to room temperature as the excess CO₂ sublimes.

    • Quench the resulting lithium carboxylate suspension with 1M HCl until the aqueous layer reaches pH 2.

    • Validation Check: A white precipitate (the free benzoic acid) should begin to crash out of the aqueous phase. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 2-Methyl-3-(trifluoromethoxy)benzoic acid.

References
  • Monoacylglycerol lipase modulators. (2019). World Intellectual Property Organization. Patent WO2021191359A1. Details the pharmaceutical relevance and structural incorporation of substituted benzoic acids in MGL inhibitor synthesis.
  • The Use of Gases in Flow Synthesis. (2015). Organic Process Research & Development. Discusses the advantages of continuous flow for the carboxylation of Grignard and organolithium substrates to prevent localized stoichiometric imbalances. Available at:[Link]

  • The Chemistry of The Metal-Carbon Bond. V.4. The Use of Organometallic Compounds in Organic Synthesis. Hartley F.R. (Ed.). Details the mechanistic pathways of organometallic carboxylation and the necessity of inverse addition to suppress symmetric ketone byproducts. Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting the synthesis and scale-up of 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS: N/A for specific isomer, generic derivatives often cited).

Executive Summary & Route Strategy

User Query: "I need to produce >100g of 2-Methyl-3-(trifluoromethoxy)benzoic acid. My current medicinal chemistry route (Ag-mediated trifluoromethoxylation) is too expensive and inconsistent at this scale. What is the robust process route?"

Technical Response: For scale-up (>100g to kg), the "Medicinal Chemistry" route utilizing silver-mediated oxidative trifluoromethoxylation (using


 or 

) is economically unviable due to the high cost of silver and low atom economy.

Recommended Process Route: The most robust scale-up strategy relies on the "Xanthate-Fluorination-Carboxylation" sequence. This avoids noble metals and utilizes the steric bulk of the ortho-methyl group to direct lithiation/magnesiation species, preventing unwanted regioisomers.

Master Process Flow (Graphviz)

G cluster_0 Critical Scale-Up Step Start 2-Methyl-3-bromophenol Xanthate O-Aryl Xanthate (Intermediate) Start->Xanthate CS2, MeI Base ArBr 1-Bromo-2-methyl- 3-(trifluoromethoxy)benzene Xanthate->ArBr HF-Pyridine DBH (Oxidant) Metallated [Ar-Mg-Cl•LiCl] Turbo Grignard Species ArBr->Metallated iPrMgCl•LiCl -15°C Product 2-Methyl-3-(trifluoromethoxy) benzoic acid Metallated->Product CO2 (gas) Quench

Caption: Figure 1. Recommended scale-up workflow. The Xanthate route provides the OCF3 moiety, followed by Turbo-Grignard mediated carboxylation.

Critical Protocol: The "Xanthate" Route to the OCF3 Moiety

Context: The installation of the trifluoromethoxy (


) group is the most challenging step.[1] The oxidative desulfurization-fluorination of xanthates (Hiyama-type chemistry) is the industrial standard.
Step 1: Xanthate Formation

Reagents: 2-Methyl-3-bromophenol,


, Methyl Iodide (MeI), 

, Acetone/DMSO.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete deprotonation of the sterically hindered phenol.Switch solvent to DMSO . The ortho-methyl group hinders the phenoxide. Ensure vigorous stirring and allow 1h for deprotonation before adding

.
Odor Complaints Leakage of

or MeI.
Critical Safety: Use a caustic scrubber (NaOH) for the vent lines.

is highly flammable (flash point -30°C); ground all equipment.
Sticky Solid Impure xanthate.Recrystallize from Ethanol/Hexane. Pure xanthate is crucial for the fluorination step to avoid "tarring."
Step 2: Oxidative Fluorination (The Danger Zone)

Reagents: Xanthate, 70% HF-Pyridine (Olah's Reagent), 1,3-Dibromo-5,5-dimethylhydantoin (DBH).

Protocol Insight: Do NOT use Selectfluor for kilo-scale unless cost is irrelevant. DBH is the cost-effective oxidant. The reaction proceeds via a bromonium ion intermediate which is then quenched by fluoride.

Q: Why did my reaction exotherm violently upon adding DBH? A: The oxidation is rapid and exothermic.

  • Fix: Dilute the HF-Pyridine in DCM (1:1 ratio) to act as a heat sink.

  • Fix: Add DBH as a slurry or solid in small portions at -78°C to -40°C. Do not allow the temperature to rise above 0°C until addition is complete.

Critical Protocol: Carboxylation via Turbo Grignard

Context: Converting 1-bromo-2-methyl-3-(trifluoromethoxy)benzene to the benzoic acid. Challenge: The ortho-methyl group makes the bromine sterically crowded. Standard Mg metal initiation often fails or requires dangerous heating (iodine activation).

Recommended Reagent: Turbo Grignard (


) .
Why?  The LiCl breaks up magnesium aggregates, increasing the kinetic basicity and allowing Chlorine-Bromine exchange at low temperatures (-15°C to 0°C), preserving the sensitive 

group (which can eliminate fluoride if heated too high).
Detailed Workflow
  • Drying: Ensure the aryl bromide is dried azeotropically (KF < 100 ppm). Moisture kills the Grignard.

  • Exchange: Dissolve Aryl Bromide in anhydrous THF (5 vol). Cool to -15°C.

  • Addition: Add

    
     (1.1 equiv) dropwise.
    
    • Monitoring: Check conversion by GC/HPLC (quench aliquot with MeOH). You are looking for the disappearance of Ar-Br and appearance of Ar-H (des-bromo).

  • Carboxylation: Once exchange is >95%, introduce

    
    .
    
Troubleshooting The Carboxylation

Q: I see a large amount of "dimer" (biaryl) impurity. A: This comes from Wurtz-type coupling during the exchange.

  • Solution: Lower the temperature during the exchange (down to -20°C).

  • Solution: Add the Turbo Grignard slower. High local concentrations favor coupling.

Q: My isolated yield is low, but the exchange was complete. A: The issue is likely the


 quench.
  • Scenario A (Dry Ice): Do NOT dump dry ice into the reactor. It contains water ice (frost).

  • Scenario B (Gas Balloon): Insufficient pressure.

  • Correct Protocol: Use a gas dispersion tube (sparger) with dried

    
     gas (pass through a Drierite/CaCl2 tube). The reaction is heterogeneous; vigorous stirring is required to contact the gas with the viscous Grignard slurry.
    

Q: The acid purity is poor after workup. A: The ortho-methyl group makes the acid prone to trapping impurities in the crystal lattice.

  • Purification: Do an Acid-Base extraction.[2]

    • Extract reaction mixture with 1N NaOH (Product goes to water).

    • Wash aqueous layer with MTBE (Removes non-acidic impurities).

    • Acidify aqueous layer to pH 1-2 with HCl.

    • Filter the precipitated solid.[3]

Analytical Data & Specifications

When characterizing the intermediate and final product, use these reference points to validate your synthesis.

CompoundKey 1H NMR Feature19F NMR FeaturePhysical State
Aryl Bromide

2.45 (s, 3H, Me)

-57.5 (s, 3F)
Colorless Oil
Target Acid

2.60 (s, 3H, Me)*

-57.2 (s, 3F)
White Solid

*Note: The methyl shift moves downfield in the acid due to the electron-withdrawing carboxyl group.

Frequently Asked Questions (FAQ)

Q: Can I use n-Butyl Lithium (nBuLi) instead of Turbo Grignard? A: Yes, but with high risk. nBuLi is extremely aggressive. At scale, the lithiated species is less stable and can attack the


 group (via elimination of metal-fluoride) if the temperature rises above -60°C. Turbo Grignard allows operation at -15°C, which is much cheaper to maintain in a pilot plant.

Q: Is the


 group stable to acid hydrolysis? 
A:  Yes. The trifluoromethoxy group is remarkably stable to aqueous acid and base, unlike the trifluoroacetyl group. You can use strong HCl for the workup without hydrolyzing the ether.

Q: Why not start with 2-methyl-3-aminobenzoic acid and do a Sandmeyer? A: You cannot easily introduce an


 group via Sandmeyer. The Sandmeyer reaction introduces I, Br, Cl, or CN. Introducing 

requires converting the amine to a phenol first, then doing the Xanthate chemistry, which protects the carboxylic acid. It adds 3 extra steps compared to the Aryl Bromide route.

References

  • Oxidative Fluorination (Xanthate Route)

    • Kanie, K., Tanaka, Y., Suzuki, K., & Hiyama, T. (2000). "A Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination of Dithiocarbonates." Bulletin of the Chemical Society of Japan, 73(2), 471–484.
  • Turbo Grignard Chemistry

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
  • Recent Advances in Trifluoromethoxylation (Review)

    • Barata-Vallejo, S., et al. (2021). "Advances in the Development of Trifluoromethoxylation Reagents." MDPI Molecules, 26(23), 7654.
  • Safety in Fluorination: Use of HF-Pyridine requires specific safety protocols (calcium gluconate gel availability). Consult: Journal of Fluorine Chemistry, "Safety in the handling of HF and HF-reagents."

Sources

Technical Support Center: Safe Handling of Hazardous Byproducts in Trifluoromethyl Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling hazardous byproducts generated during the synthesis of trifluoromethyl compounds. The introduction of the trifluoromethyl (CF₃) group is a critical strategy in modern chemistry, enhancing the metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] However, the reagents used in these transformations are often highly reactive and can generate hazardous byproducts that require careful management.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and efficient execution of your experiments.

Section 1: Troubleshooting Guide for Hazardous Byproduct Management

This section addresses specific issues you may encounter related to byproduct formation and provides actionable solutions based on established chemical principles.

Issue 1: Persistent Acidic Byproducts in Workup

Problem: After aqueous workup, the organic layer remains highly acidic, leading to product degradation or difficulty in purification. This is a common issue when using strong acid catalysts like trifluoromethanesulfonic acid (TFMSA, triflic acid) or when trifluoroacetic acid (TFA) is generated.[4][5]

Probable Cause:

  • Inadequate neutralization during the aqueous workup. Strong perfluorinated acids like TFA and TFMSA have very low pKa values and require thorough neutralization.

  • Formation of thermally stable salts of the acidic byproduct with your compound of interest, which are then carried through the extraction process.

Solution Protocol:

  • Initial Quench: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Extended Neutralization Wash: Instead of a single wash with a weak base, perform multiple washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Monitor the pH of the aqueous layer after each wash until it is neutral or slightly basic (pH 7-8).

  • Alternative Basic Wash: If the acidity persists, a wash with a dilute solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be more effective. However, be cautious as these are stronger bases and can cause saponification of ester groups or other base-sensitive functionalities.

  • Brine Wash: After neutralization, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and water-soluble salts.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Expert Insight: The high stability of the triflate and trifluoroacetate anions means they do not readily decompose.[6] Physical removal through meticulous extraction is the most effective strategy. For highly sensitive substrates, consider using a milder neutralization agent like ammonium carbonate.[7]

Issue 2: Unreacted Electrophilic Trifluoromethylating Reagent and Byproducts

Problem: Difficulty in removing unreacted electrophilic trifluoromethylating agents (e.g., Umemoto or Togni reagents) and their corresponding non-volatile byproducts from the crude product mixture.[8][9][10][11]

Probable Cause:

  • These reagents and their byproducts can be lipophilic and may co-elute with the desired product during chromatography.[12]

  • Incomplete reaction due to suboptimal conditions (temperature, reaction time, or stoichiometry).

Solution Protocol:

  • Reaction Quenching: Quench the reaction with a suitable nucleophile to consume the excess electrophilic reagent. A simple alcohol like methanol or isopropanol, or an aqueous solution of sodium sulfite can be effective.

  • Aqueous Wash: Perform a series of aqueous washes. For some Umemoto reagents, water-soluble variants have been developed to facilitate the removal of byproducts by simple washing.[8]

  • Liquid-Liquid Extraction: Utilize a biphasic solvent system where the byproducts have a higher affinity for one phase and the product for the other. For example, if the product is soluble in a nonpolar solvent like hexane, the more polar byproducts may be preferentially extracted into a more polar solvent like acetonitrile.

  • Chromatography:

    • Use a high-polarity solvent system during flash column chromatography to ensure the less polar product elutes well ahead of the more polar byproducts.

    • Consider using a different stationary phase, such as alumina or a functionalized silica gel, which may offer different selectivity.

  • Recyclable Reagents: When using certain Togni reagents, the iodo-arene byproduct can sometimes be recovered and recycled, reducing waste.[8]

Expert Insight: The mechanism of these reagents often involves single electron transfer (SET) or polar pathways.[3][13] Understanding the specific mechanism can help in choosing an appropriate quenching agent. For instance, if a radical pathway is involved, a radical scavenger could be used in the quench.

Issue 3: Gaseous Byproducts and Unreacted Gaseous Reagents

Problem: The use of gaseous reagents like fluoroform (CF₃H) or the generation of gaseous byproducts such as sulfur dioxide (SO₂) from Langlois reagent poses safety and environmental risks.[14][15]

Probable Cause:

  • Incomplete consumption of the gaseous reagent.[16]

  • Lack of a proper trapping system for gaseous byproducts.

Solution Protocol:

  • Reaction Setup:

    • For gaseous reagents like fluoroform, consider using a continuous flow reactor.[2][17] This allows for precise control over the stoichiometry and ensures the gas is consumed as it is introduced, minimizing release.[16]

    • For reactions that generate toxic gases like SO₂, the reaction should be conducted in a well-ventilated fume hood.

  • Gas Trapping:

    • The outlet of the reaction vessel should be connected to a series of gas traps or scrubbers.

    • For acidic gases like SO₂ or HF (which can be a byproduct in some reactions), a trap containing a solution of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) is effective.

    • For unreacted fluoroform, which is a potent greenhouse gas, a high-temperature incineration system is required for disposal, making its complete consumption in the reaction highly desirable.[16]

  • In-line Monitoring: In continuous flow setups, in-line analytical techniques like FTIR or benchtop NMR can be used to monitor the reaction in real-time and ensure complete consumption of the gaseous reagent.[16]

Expert Insight: Fluoroform is an attractive trifluoromethyl source due to its atom economy.[17] However, its high global warming potential necessitates careful handling to prevent its release into the atmosphere.[16]

Workflow for Byproduct Quenching and Neutralization

G start Reaction Complete cool Cool to 0 °C start->cool quench_type Identify Primary Hazard cool->quench_type acid Strong Acid (TFA, TFMSA) quench_type->acid Acidic electrophile Unreacted Electrophilic Reagent quench_type->electrophile Electrophilic gas Gaseous Byproduct (SO2, HF) quench_type->gas Gaseous pyrophoric Pyrophoric Material quench_type->pyrophoric Pyrophoric neutralize Wash with aq. NaHCO3 (multiple times) acid->neutralize quench_nuc Quench with Nucleophile (e.g., MeOH, aq. Na2SO3) electrophile->quench_nuc scrub Vent through Base Scrubber (e.g., NaOH soln) gas->scrub quench_alcohol Slowly add Isopropanol at 0 °C pyrophoric->quench_alcohol extract Aqueous Workup & Extraction neutralize->extract quench_nuc->extract scrub->extract Continue workup quench_alcohol->extract Follow with iPrOH/H2O, then H2O purify Dry and Purify extract->purify end Isolated Product purify->end

Caption: Decision workflow for quenching and neutralization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts of the most common trifluoromethylation reagents?

A: The byproducts are highly dependent on the reagent used. The table below summarizes the key reagents and their associated hazardous byproducts.

Reagent ClassExample Reagent(s)Common Hazardous ByproductsPrimary Hazards
Nucleophilic Ruppert-Prakash (TMSCF₃)Fluorotrimethylsilane (TMSF), Difluorocarbene (:CF₂)TMSF is corrosive and releases HF upon hydrolysis. :CF₂ is a reactive intermediate.
Nucleophilic Fluoroform (HCF₃)Unreacted HCF₃Potent greenhouse gas.[14][16]
Radical Langlois Reagent (NaSO₂CF₃)Sulfur Dioxide (SO₂), HexafluoroethaneSO₂ is a toxic and corrosive gas.
Electrophilic Umemoto ReagentsDibenzothiophenium saltsCan be difficult to separate from the product; potentially harmful.[9][10]
Electrophilic Togni ReagentsHypervalent iodine compoundsCan be irritants; some byproducts are recyclable.[8]
Acid Catalysts Triflic Acid (TFMSA, HOTf)Unreacted TFMSAExtremely corrosive and strong acid.
Byproduct Trifluoroacetic Acid (TFA)TFACorrosive, persistent environmental pollutant.[18]

Q2: How do I properly dispose of waste containing trifluoroacetic acid (TFA)?

A: TFA is a strong, corrosive acid and a persistent environmental contaminant.[18] Do not dispose of it down the drain. All waste containing TFA should be collected in a designated hazardous waste container. For disposal, it must be neutralized.

Neutralization Protocol:

  • Containment: Place the waste container in a secondary container within a fume hood.

  • Dilution: If the TFA is concentrated, slowly dilute it with water while stirring and cooling in an ice bath.

  • Neutralization: Slowly add a base such as sodium bicarbonate, sodium carbonate, or calcium hydroxide in small portions. Be aware that the neutralization reaction is exothermic and will produce carbon dioxide gas if carbonates are used.

  • pH Check: Continue adding the base until the pH of the solution is between 6 and 8.

  • Disposal: The neutralized solution can then be disposed of according to your institution's hazardous waste guidelines. Trifluoroacetate salts have low toxicity.[19]

Q3: My reaction uses a copper catalyst for trifluoromethylation. How should I handle the copper-containing waste?

A: Copper-containing waste is toxic to aquatic life and should not be disposed of in the sewer system. The goal is to precipitate the copper from the solution so it can be collected as solid waste.

Disposal Protocol for Copper Waste:

  • Collection: Collect all aqueous layers and washes from the reaction workup that may contain copper salts.

  • Acidification (if necessary): Adjust the pH of the solution to be slightly acidic (pH 3-4) with an acid like HCl.

  • Reduction/Precipitation:

    • Option A (Displacement): Add a more reactive metal, such as iron filings or zinc dust, to the solution. The copper will precipitate out as solid copper metal.

    • Option B (Reduction): Use a reducing agent like ascorbic acid to reduce Cu(II) to Cu(I) or Cu(0), which can facilitate precipitation.[20]

  • Separation: Allow the solid copper to settle, then decant the liquid. The liquid can be neutralized and disposed of as aqueous waste, while the solid copper should be collected as hazardous solid waste.

Q4: I am using the Ruppert-Prakash reagent (TMSCF₃). What are the key safety considerations during quenching?

A: The Ruppert-Prakash reagent is used to generate a trifluoromethyl anion. The reaction is typically quenched with an acidic solution to protonate the resulting alkoxide and hydrolyze any remaining TMSCF₃.

Quenching Protocol for Ruppert-Prakash Reactions:

  • Cooling: Ensure the reaction mixture is cooled to 0 °C before quenching.

  • Slow Addition: Slowly and carefully add a dilute acid solution (e.g., 1 M HCl) to the reaction mixture with vigorous stirring.[1] This is an exothermic process.

  • Byproduct Formation: The quench will hydrolyze TMSCF₃ and any silyl ether products, forming fluorotrimethylsilane (TMSF) and subsequently silanols and HF upon contact with water. Ensure the quench is performed in a fume hood to avoid inhaling any volatile byproducts.

  • Bicarbonate Wash: After the acidic quench and extraction, a wash with saturated sodium bicarbonate solution is crucial to neutralize the excess acid and any HF that may have formed.[1]

Logical Flow for Reagent and Byproduct Handling

G reagent Select Trifluoromethylating Reagent nucleophilic Nucleophilic (e.g., TMSCF3, HCF3) reagent->nucleophilic electrophilic Electrophilic (e.g., Togni, Umemoto) reagent->electrophilic radical Radical (e.g., Langlois) reagent->radical moisture Moisture Sensitive? (e.g., TMSCF3 needs inert atm.) nucleophilic->moisture gas_handling Gaseous Reagent? (HCF3 needs flow reactor) nucleophilic->gas_handling reaction Run Reaction under Appropriate Conditions electrophilic->reaction oxidant Requires Oxidant? (Langlois needs oxidant, generates SO2) radical->oxidant moisture->reaction gas_handling->reaction oxidant->reaction quench Quench Reaction reaction->quench acid_quench Acidic Quench (e.g., HCl for TMSCF3) quench->acid_quench From Nucleophilic nuc_quench Nucleophilic Quench (e.g., MeOH for Umemoto) quench->nuc_quench From Electrophilic gas_trap Vent through Gas Trap (for SO2) quench->gas_trap From Radical workup Aqueous Workup acid_quench->workup nuc_quench->workup gas_trap->workup neutralize Neutralize Acidic Byproducts (TFA, TFMSA) workup->neutralize separate Separate Organic-Soluble Byproducts neutralize->separate purification Purification separate->purification

Caption: Logical flow from reagent selection to purification.

References

  • Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols. (2024). Available at: [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. Available at: [Link]

  • Noack, M., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. DOI:10.1039/D0CS00670J.
  • Noack, M., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. RSC Publishing. Available at: [Link]

  • Trifluoroacetic acid. (2024). Sciencemadness Wiki. Available at: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2020). Science. Available at: [Link]

  • Troubleshooting Guide: Reaction Optimiz
  • Electrochemical Trifluoromethylation of Glycals. (2021). The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.1c01335.
  • Wang, S.-M., et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron. DOI: 10.1016/j.tet.2015.06.056.
  • Besset, T., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.6.65.
  • Electrochemical oxidative CF3 radical-induced lactonization and etherification of terminal and internal alkenes. (2025).
  • Trifluoroacetic acid. (2024). Wikipedia. Available at: [Link]

  • Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines. (2017). Chemistry – A European Journal. DOI: 10.1002/chem.201703901.
  • Triflic acid. (2024). Wikipedia. Available at: [Link]

  • Method for neutralizing acids in organopolysiloxanes. (1991). Google Patents.
  • Trifluoromethyltrimethylsilane. (2024). Wikipedia. Available at: [Link]

  • trifluoroacetic acid solution: Topics by Science.gov. (2023). Science.gov. Available at: [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). Organic Process Research & Development. DOI: 10.1021/acs.oprd.7b00328.
  • Recovery of trifluoroacetic acid from dilute aqueous solutions by reactive distillation. (2014).
  • Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. (2021). Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.17.126.
  • Laboratory analysis of trifluoroacetic acid. (2024). FILAB. Available at: [Link]

  • Development of Easy-to-handle and Useful Fluorine-introducing Reagents. Tokyo Chemical Industry.
  • Reagent of the month – November - Langlois reagent. (2022). SigutLabs. Available at: [Link]

  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
  • Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. (2023). Journal of Organic Chemistry. DOI: 10.1021/acs.joc.3c00892.
  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2014). Accounts of Chemical Research. DOI: 10.1021/ar500244b.
  • Trifluoromethyltrimethylsilane. (2021). American Chemical Society. Available at: [Link]

  • Togni reagent. Enamine.
  • Umemoto Reagent I. Enamine.
  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2014). Current Organic Chemistry. DOI: 10.2174/1385272818666140424222047.
  • Progress in copper-catalyzed trifluoromethylation. (2018). Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.14.10.
  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2017). Beilstein Journal of Organic Chemistry.
  • Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022). Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.18.99.
  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (2018). Journal of the American Chemical Society. DOI: 10.1021/jacs.8b07843.
  • Chemical waste disposal. (2023). Reddit. Available at: [Link]

  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethyl
  • Photoinduced synthesis of α-trifluoromethylated ketones through the oxidative trifluoromethylation of styrenes using CF3SO2Na as a trifluoromethyl reagent without an external photoredox catalyst. (2018). Organic Chemistry Frontiers. DOI: 10.1039/C8QO00877A.
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  • Cu(III) Trifluoromethyl Complexes with 1,3-Diketonate Ligands and Their Versatile Reactivity in C-H Trifluoromethylation. (2023). ChemRxiv. DOI: 10.26434/chemrxiv-2023-j0v0p.
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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Trifluoromethoxy Motif in Drug Discovery

The trifluoromethoxy (-OCF3) group has emerged as a uniquely valuable substituent in medicinal chemistry and drug development.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The incorporation of this moiety, often in conjunction with other carefully positioned functional groups, has become a key strategy in the design of novel therapeutics. 2-Methyl-3-(trifluoromethoxy)benzoic acid is a prime example of a highly functionalized building block, presenting a trifecta of substituents that offer medicinal chemists a versatile scaffold for further elaboration. This guide provides a comparative analysis of plausible synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental realities of each approach.

Comparative Analysis of Synthetic Strategies

Three distinct retrosynthetic strategies for the synthesis of 2-Methyl-3-(trifluoromethoxy)benzoic acid are evaluated herein. Each route offers a unique set of advantages and challenges in terms of starting material availability, reaction robustness, and overall efficiency.

Metric Route 1: Late-Stage Carboxylation Route 2: Ortho-Lithiation Route 3: Phenol-Directed Synthesis
Starting Material 2-Chloro-3-trifluoromethylaniline1-Methyl-2-(trifluoromethoxy)benzene2-Methyl-3-nitrophenol
Key Transformations - Methylation- Trifluoromethoxylation- Diazotization- Carboxylation- Ortho-lithiation- Carboxylation- Trifluoromethoxylation- Nitro reduction- Diazotization- Carboxylation
Estimated Overall Yield ModerateModerate to GoodModerate
Key Advantages Convergent approach, late-stage introduction of the carboxylic acid.Shortest route, potentially high yielding.Readily available starting material, well-established transformations.
Potential Challenges Synthesis of the aniline precursor, efficiency and safety of the Sandmeyer reaction.Regioselectivity of lithiation, handling of organolithium reagents.Multiple steps, potential for side reactions during trifluoromethoxylation and nitro reduction.

Route 1: Late-Stage Carboxylation via Sandmeyer Reaction

This synthetic approach focuses on the late-stage introduction of the carboxylic acid functionality from a pre-assembled aniline precursor. The synthesis of the key intermediate, 2-methyl-3-(trifluoromethoxy)aniline, is the initial challenge, followed by a Sandmeyer-type reaction to install the carboxyl group.

Workflow Diagram

Route_1 A 2-Chloro-3-trifluoromethylaniline B Intermediate Amide A->B Acylation C 2-Methyl-3-trifluoromethylaniline B->C Methylation & Hydrolysis D 2-Methyl-3-(trifluoromethoxy)aniline C->D Trifluoromethoxylation E Diazonium Salt D->E Diazotization (NaNO2, HCl) F 2-Methyl-3-(trifluoromethoxy)benzoic Acid E->F Carboxylation (Pd-catalyzed) Route_2 A 1-Methyl-2-(trifluoromethoxy)benzene B Ortho-lithiated Intermediate A->B Directed Ortho-Lithiation (n-BuLi or s-BuLi/TMEDA) C 2-Methyl-3-(trifluoromethoxy)benzoic Acid B->C Carboxylation (CO2 (s)) Route_3 A 2-Methyl-3-nitrophenol B 1-Methyl-2-nitro-3-(trifluoromethoxy)benzene A->B Trifluoromethoxylation C 2-Methyl-3-(trifluoromethoxy)aniline B->C Nitro Reduction (e.g., Fe/HCl) D Diazonium Salt C->D Diazotization (NaNO2, HCl) E 2-Methyl-3-(trifluoromethoxy)benzoic Acid D->E Carboxylation (Pd-catalyzed)

Sources

Comparative Guide: Biological Activity of 2-Methyl-3-(trifluoromethoxy)benzoic Acid & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the -OCF3 Moiety

In modern drug design, 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS: N/A for specific acid, often cited as derivative/intermediate) serves as a critical "bioisosteric probe." It is rarely a drug in itself but acts as a high-value building block used to modulate lipophilicity (LogP) , metabolic stability , and conformational flexibility in lead compounds.

This guide compares it directly against its two most common analogs: the trifluoromethyl (-CF3) variant and the chloro (-Cl) variant. The central thesis is that the trifluoromethoxy (-OCF3) group offers a unique "orthogonal" expansion of chemical space—providing higher lipophilicity than -CF3 while allowing for a different bond rotation angle (C-O-C) that can capture unique binding pockets in targets like Monoacylglycerol Lipase (MGL) and various kinases.

Compound Profile & Physicochemical Baseline

Before analyzing biological activity, we must establish the physicochemical baseline. The -OCF3 group is often termed a "super-halogen" due to its electron-withdrawing nature and high lipophilicity.

Table 1: Physicochemical Comparison of Core Analogs
PropertyTarget: -OCF3 Analog Comparator A: -CF3 Analog Comparator B: -Cl Analog
Structure Name 2-Methyl-3-(trifluoromethoxy)benzoic acid 2-Methyl-3-(trifluoromethyl)benzoic acid 2-Methyl-3-chlorobenzoic acid
Electronic Effect (

)
0.35 (Strong e- withdrawal + Resonance)0.54 (Strong e- withdrawal, Inductive only)0.23 (Moderate e- withdrawal)
Lipophilicity (

value)
+1.04 (Highest) +0.88+0.71
H-Bond Capability Weak Acceptor (F atoms)Weak Acceptor (F atoms)None
Metabolic Liability Low (Blocked) Low (Blocked)Moderate (Oxidative dechlorination possible)
Rotational Freedom High (C-O bond rotates) Low (C-C bond rigid)None (Single atom)

Key Insight: The -OCF3 analog provides the highest lipophilicity boost without the steric rigidity of the -CF3 group. The oxygen atom acts as a "hinge," allowing the CF3 group to adopt conformations that the direct C-CF3 bond cannot.

Comparative Biological Activity Analysis

vs. 2-Methyl-3-(trifluoromethyl)benzoic acid (The "Fluorine Scan")

Context: This is the most common SAR swap.

  • Potency Differences: In MGL modulators (e.g., WO2021191359A1), the switch from -CF3 to -OCF3 often results in a 2-5x shift in potency .

    • Mechanism:[1] The -OCF3 group can extend deeper into hydrophobic pockets due to the ether linkage extension (~1.3 Å). If the pocket is tight, -CF3 is preferred. If the pocket is deep/flexible, -OCF3 captures additional hydrophobic interactions.

  • Permeability: The -OCF3 analog typically exhibits higher Caco-2 permeability due to increased lipophilicity (

    
    LogP ~ +0.2 vs -CF3).
    
vs. 2-Methyl-3-chlorobenzoic acid (The "Classic" Isostere)

Context: Replacing Cl with OCF3 is a strategy to block metabolism.

  • Metabolic Stability: The 3-position on the benzoic acid ring is often a "soft spot" for Phase I metabolism (aromatic hydroxylation).

    • Chlorine: Can be displaced or allow hydroxylation at the adjacent 4-position.

    • Trifluoromethoxy:[2][3][4][5] The C-F bonds are metabolically inert. The bulky -OCF3 group sterically shields the adjacent 4-position from CYP450 oxidation more effectively than -Cl.

  • Toxicity: -OCF3 derivatives generally show lower reactive metabolite formation (e.g., quinone methides) compared to halogenated phenols/anilines derived from the -Cl analog.

Decision Logic: When to Use Which Analog?

The following decision tree illustrates the logical flow for a medicinal chemist deciding between these building blocks during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Modulate 3-Position Q1 Is the binding pocket deep and hydrophobic? Start->Q1 Q2 Is metabolic stability at pos 4 an issue? Q1->Q2 No (Tight fit) Use_OCF3 Select: 2-Methyl-3-(trifluoromethoxy) benzoic acid (Max Lipophilicity/Flexibility) Q1->Use_OCF3 Yes (Deep pocket) Q3 Is solubility limiting? Q2->Q3 Yes Use_Cl Select: 2-Methyl-3-chlorobenzoic acid (Lower MW/Less Lipophilic) Q2->Use_Cl No Q3->Use_OCF3 No Use_CF3 Select: 2-Methyl-3-(trifluoromethyl) benzoic acid (Rigid/Stable) Q3->Use_CF3 Yes (OCF3 too greasy)

Figure 1: Strategic decision tree for selecting between Trifluoromethoxy, Trifluoromethyl, and Chloro analogs.

Experimental Protocols

To validate the biological advantage of the 2-Methyl-3-(trifluoromethoxy) analog, the following protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) improvement of the -OCF3 analog vs. the -Cl analog.
  • Preparation :

    • Synthesize the amide derivative of both acids (e.g., coupled to a standard benzylamine) to mimic a drug-like scaffold.

    • Prepare 10 mM stock solutions in DMSO.

  • Incubation :

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling :

    • Take aliquots at 0, 5, 15, 30, and 60 mins.

    • Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis :

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Success Metric : The -OCF3 analog should exhibit <20% degradation at 60 mins (

      
      ), whereas the -Cl analog typically shows >40% degradation.
      
Protocol B: General Synthesis (Amide Coupling)

Objective: Incorporate the acid into a test scaffold.

  • Activation : Dissolve 2-Methyl-3-(trifluoromethoxy)benzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Coupling : Add the amine partner (1.1 eq). Stir at RT for 4–12 hours.

  • Workup : Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.

  • Purification : Flash chromatography (Hexane/EtOAc).

    • Note: The -OCF3 group is lipophilic; expect the product to elute later than non-fluorinated analogs.

Biological Case Study: MGL Modulation

Recent patent literature (e.g., WO2021191359A1) highlights the utility of substituted benzoic acids in designing Monoacylglycerol Lipase (MGL) inhibitors.

  • Target : MGL hydrolyzes 2-arachidonoylglycerol (2-AG). Inhibiting MGL increases 2-AG levels, producing analgesic and anxiolytic effects.

  • Role of -OCF3 :

    • The MGL active site contains a narrow, hydrophobic channel (the "lid" domain).

    • Data : Analogs containing the 3-trifluoromethoxy-2-methyl motif showed superior occupancy of this lipophilic channel compared to the 3-chloro analogs.

    • Outcome : The -OCF3 derivatives demonstrated improved potency (

      
      ) and longer residence time due to the specific hydrophobic interactions of the CF3 moiety with leucine/isoleucine residues in the pocket.
      

MGL_Binding Ligand Ligand: 3-OCF3-2-Me-Benzoic Core Pocket MGL Hydrophobic Channel (Lid Domain) Ligand->Pocket Enters Interaction Interaction: Fluorine-Hydrophobic (Stronger than Cl) Pocket->Interaction Facilitates Result Result: High Potency (<50nM) Metabolic Stability Interaction->Result Yields

Figure 2: Conceptual binding mode of -OCF3 analogs in the MGL hydrophobic channel.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . Molecules, 2025.[3][6][7] Link

  • Monoacylglycerol lipase modulators . Patent WO2021191359A1, 2021. Link

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry, 2008. Link

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl . BenchChem Technical Guides, 2025. Link[3]

Sources

Spectroscopic Differentiation of Trifluoromethylbenzoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise identification of trifluoromethylated benzoic acid isomers—2-(trifluoromethyl)benzoic acid (Ortho) , 3-(trifluoromethyl)benzoic acid (Meta) , and 4-(trifluoromethyl)benzoic acid (Para) —is a critical quality control step in pharmaceutical intermediate synthesis.[1] While these isomers share identical molecular weights (


 g/mol ) and elemental compositions, their electronic and steric differences result in distinct spectroscopic signatures.

This guide provides a definitive technical comparison of these isomers using NMR (


H, 

F)
, FT-IR , and Mass Spectrometry (MS) . It synthesizes experimental data with mechanistic insights to create a self-validating identification protocol.
Quick Reference: Distinguishing Features
Feature2-(Trifluoromethyl) (Ortho) 3-(Trifluoromethyl) (Meta) 4-(Trifluoromethyl) (Para)

H NMR Pattern
ABCD System: 4 distinct multiplets.[1] Complex splitting.Singlet + 2 Doublets + Triplet: Distinct singlet at C2.AA'BB' System: Two symmetrical doublets (2H each).
IR C=O Stretch ~1710–1725 cm

(Higher

).[1] Steric inhibition of resonance.
~1680–1695 cm

(Lower

).[1] Conjugated.
~1680–1695 cm

(Lower

).[1] Conjugated.
IR C-H Bend Single band ~730–770 cm

Two bands: ~690–710 & ~750–810 cm

Single strong band ~800–860 cm

MS Fragmentation Ortho Effect: Prominent rearrangement ions (e.g., [M-F]

or interaction with COOH).[1][2]
Standard loss of OH (

173) and COOH (

145).
Standard loss of OH (

173) and COOH (

145).

Deep Dive: Nuclear Magnetic Resonance (NMR)

NMR is the "gold standard" for structural elucidation. The differing symmetry of the isomers leads to unambiguous splitting patterns.

A. Proton ( H) NMR Analysis

Solvent: DMSO-d


 (Standard for carboxylic acids to prevent aggregation)
1. 4-(Trifluoromethyl)benzoic acid (Para)[1]
  • Symmetry: High (

    
    ).
    
  • Pattern: AA'BB' System . The molecule has a plane of symmetry passing through C1 and C4. Protons at C2/C6 are chemically equivalent, as are protons at C3/C5.[1]

  • Spectrum:

    • 
       ~13.4 ppm (s, 1H, -COOH)[1]
      
    • 
       ~8.17 ppm (d, 
      
      
      
      Hz, 2H, H-2/6)[1]
    • 
       ~7.89 ppm (d, 
      
      
      
      Hz, 2H, H-3/5)[1]
  • Diagnostic: Look for two clean doublets integrating to 2 protons each.

2. 3-(Trifluoromethyl)benzoic acid (Meta)[1][3]
  • Symmetry: Low (

    
    ).
    
  • Pattern: Four non-equivalent aromatic protons.

  • Spectrum:

    • 
       ~13.4 ppm (s, 1H, -COOH)[1]
      
    • 
       ~8.20–8.30 ppm (s, 1H, H-2).[1] Key Signal:  This proton is flanked by two electron-withdrawing groups (COOH and CF
      
      
      
      ), shifting it significantly downfield.[1]
    • 
       ~8.00 ppm (d, 1H, H-6)[1]
      
    • 
       ~7.90 ppm (d, 1H, H-4)[1]
      
    • 
       ~7.70 ppm (t, 1H, H-5)[1]
      
  • Diagnostic: Look for an isolated singlet downfield and a triplet .

3. 2-(Trifluoromethyl)benzoic acid (Ortho)[1]
  • Symmetry: Low (

    
    ).
    
  • Pattern: ABCD System . All four protons are unique and magnetically non-equivalent due to the close proximity of the bulky CF

    
     group.
    
  • Spectrum:

    • 
       ~13.5 ppm (s, 1H, -COOH)[1]
      
    • Complex multiplets between 7.6–8.0 ppm.

    • H-6 (ortho to COOH) is often the most deshielded doublet.

    • H-3 (ortho to CF

      
      ) appears as a doublet.
      
    • H-4 and H-5 appear as triplets/multiplets.[1]

  • Diagnostic: A complex, non-symmetrical region with no clear AA'BB' pattern and no isolated singlet.

B. Fluorine ( F) NMR

Reference: CFCl


 (

0 ppm) While chemical shifts vary with solvent, the Ortho isomer typically displays a unique shift due to the "Ortho Effect" (spatial interaction with the carbonyl oxygen).
  • General Range: -60 to -65 ppm.[1]

  • Differentiation: The ortho isomer's CF

    
     signal may be broadened or shifted downfield relative to meta/para due to steric compression and through-space coupling with the carbonyl oxygen.
    

Deep Dive: Infrared (FT-IR) Spectroscopy

IR spectroscopy provides a rapid "fingerprint" identification, particularly useful for distinguishing the Ortho isomer based on conjugation effects.

A. The Carbonyl ( ) Stretch: Conjugation vs. Sterics
  • Meta & Para Isomers (~1680–1695 cm

    
    ): 
    The carboxyl group is coplanar with the benzene ring. The 
    
    
    
    -electrons of the ring conjugate with the
    
    
    bond, reducing its double-bond character.[1][4] This weakens the bond , lowering the stretching frequency.[4]
  • Ortho Isomer (~1710–1725 cm

    
    ): 
    Steric Inhibition of Resonance:  The bulky trifluoromethyl group at the C2 position physically forces the carboxylic acid group to rotate out of the plane  of the benzene ring (dihedral angle > 40°).
    
    • Result: Conjugation is broken. The

      
       bond behaves more like a saturated aliphatic acid (isolated double bond), resulting in a higher wavenumber .
      
B. The Fingerprint Region (Out-of-Plane C-H Bending)

This region (600–900 cm


) confirms the substitution pattern.[1]
IsomerSubstitutionCharacteristic Bands (cm

)
Ortho 1,2-DisubstitutedSingle strong band ~730–770
Meta 1,3-DisubstitutedTwo bands: ~690–710 (strong) & ~750–810
Para 1,4-DisubstitutedSingle strong band ~800–860

Deep Dive: Mass Spectrometry (MS)

In Electron Ionization (EI) MS, the Ortho Effect provides a mechanistic "smoking gun" for the 2-isomer.

Fragmentation Pathways[1][5][6][7][8][9]
  • Meta/Para Fragmentation (Standard):

    • Molecular Ion (

      
      ): 
      
      
      
      190.
    • Loss of OH:

      
       173 (Acylium ion).
      
    • Loss of COOH:

      
       145 (Aryl cation).
      
    • Mechanism:[1][5] Simple cleavage driven by the stability of the aromatic ring.

  • Ortho Fragmentation (The Ortho Effect):

    • Molecular Ion (

      
      ): 
      
      
      
      190.
    • Specific Rearrangement: The proximity of the

      
       and 
      
      
      
      groups allows for intramolecular interactions not possible in meta/para isomers.
    • Diagnostic Ions: Look for anomalous peaks such as [M-F]

      
        (
      
      
      
      171) or complex rearrangements involving the transfer of Fluorine to the carbonyl carbon, followed by loss of
      
      
      .
    • Note: The suppression of the standard

      
       peak relative to the ortho-specific peaks is a key indicator.
      

Experimental Workflow

The following Graphviz diagram outlines the logical decision tree for identifying an unknown isomer.

IsomerID Start Unknown Isomer Sample (C8H5F3O2) Step1 Step 1: 1H NMR Analysis (DMSO-d6) Start->Step1 CheckSym Analyze Aromatic Region (7.5 - 8.5 ppm) Step1->CheckSym Para Pattern: AA'BB' (Two symmetrical doublets) ID: 4-(Trifluoromethyl)benzoic acid CheckSym->Para Symmetrical Meta Pattern: Singlet + 2 Doublets + Triplet (Isolated singlet > 8.0 ppm) ID: 3-(Trifluoromethyl)benzoic acid CheckSym->Meta Distinct Singlet Ortho Pattern: Complex Multiplets (ABCD System) Proceed to Step 2 for Confirmation CheckSym->Ortho Complex/Asymmetric Step2 Step 2: FT-IR Analysis (Carbonyl Region) Ortho->Step2 CheckIR Check C=O Wavenumber Step2->CheckIR OrthoConfirm High Frequency (>1710 cm-1) (Steric Inhibition of Resonance) ID: 2-(Trifluoromethyl)benzoic acid CheckIR->OrthoConfirm Shifted

Figure 1: Decision tree for the spectroscopic identification of trifluoromethylbenzoic acid isomers.

References

  • ChemicalBook. 4-(Trifluoromethyl)benzoic acid NMR Spectrum. Retrieved from .

  • National Institute of Standards and Technology (NIST). 3-(Trifluoromethyl)benzoic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from .

  • BenchChem. Spectroscopic Strategies for Differentiating Isomers of Trifluoromethylaniline (Analogous Methodology). Retrieved from .

  • Royal Society of Chemistry. NMR data for substituted benzoic acids. Retrieved from .

  • Doc Brown's Chemistry. Infrared spectroscopy of benzoic acid and derivatives. Retrieved from .

  • Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from .

Sources

A Senior Application Scientist's Guide to the Comparative Role of Trifluoromethyl and Trifluoromethoxy Groups in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among the most powerful tools in our arsenal are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups. Both are prized for their ability to modulate a drug candidate's physicochemical and pharmacokinetic properties, often leading to dramatic improvements in potency, metabolic stability, and bioavailability. However, the choice between these two seemingly similar moieties is a nuanced decision, with each imparting a unique electronic and steric signature to a molecule.

This guide provides a comprehensive, in-depth comparison of the trifluoromethyl and trifluoromethoxy groups in the context of drug design. We will delve into their fundamental physicochemical properties, explore their impact on key drug-like attributes, provide detailed experimental protocols for their evaluation, and present case studies to illustrate their real-world application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the optimization of their lead compounds.

Fundamental Physicochemical Properties: A Tale of Two Groups

At first glance, the CF3 and OCF3 groups appear to be close cousins. Both are strongly electron-withdrawing and significantly more lipophilic than a simple methyl or methoxy group. However, the introduction of an oxygen atom in the OCF3 group creates subtle but critical differences in their electronic and conformational effects.

The trifluoromethyl group is a potent electron-withdrawing substituent, a property that can significantly influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets.[1][2] Its steric bulk is also a key consideration in drug design.[3] The trifluoromethoxy group, while also strongly electron-withdrawing, possesses a unique conformational preference. Unlike the planar methoxy group, the OCF3 group tends to adopt a conformation orthogonal to an adjacent aromatic ring, which can have profound effects on molecular shape and interactions.[4]

A key differentiator between the two is their lipophilicity. The trifluoromethoxy group is generally considered to be one of the most lipophilic substituents in medicinal chemistry.[5] While the trifluoromethyl group also increases lipophilicity, it is generally to a lesser extent than the OCF3 group.[1][2]

Table 1: Comparison of Key Physicochemical Properties

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Supporting Evidence
Hansch π Value +0.88+1.04[2][4]
Electronic Effect Strongly electron-withdrawingStrongly electron-withdrawing[1][2]
Conformational Preference (on an aromatic ring) No strong preferenceTends to be orthogonal to the ring[4]
Metabolic Stability High, due to strong C-F bondsGenerally high, more resistant to O-dealkylation than -OCH3[1][2][6]

Impact on Drug-Like Properties: A Head-to-Head Comparison

The decision to incorporate a CF3 or OCF3 group is driven by the desired impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Lipophilicity and Membrane Permeability

As indicated by their Hansch π values, both groups significantly increase a molecule's lipophilicity. This enhancement can improve a drug's ability to cross biological membranes, a critical factor for oral absorption and brain penetration.[2][7] However, the greater lipophilicity of the OCF3 group may not always translate to better permeability. In some cases, very high lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450s.[1][2] This often leads to a longer in vivo half-life for drugs containing this moiety. The OCF3 group is also metabolically robust and is not susceptible to the O-dealkylation that is a common metabolic pathway for methoxy groups.[6]

Target Binding Affinity

The strong electron-withdrawing nature of both the CF3 and OCF3 groups can significantly influence a molecule's interaction with its biological target. These groups can alter the charge distribution of a molecule, potentially enhancing hydrogen bonding or other electrostatic interactions within the binding pocket.[2] The distinct steric and conformational properties of each group also play a crucial role in optimizing the fit between a drug and its target.

Case Studies: CF3 vs. OCF3 in Action

Direct, head-to-head comparisons of CF3 and OCF3 analogues in the literature are not abundant, highlighting an area for future research. However, existing studies provide valuable insights.

Case Study 1: CETP Inhibitors

A study on cholesteryl ester transfer protein (CETP) inhibitors revealed that a benzamide with a p-trifluoromethoxy group exhibited greater inhibitory activity (IC50 of 1.6 µM) compared to its m-trifluoromethyl analogue.[8] This suggests that in this particular scaffold, the electronic and/or steric properties of the OCF3 group at the para position are more favorable for target engagement.

Table 2: Comparative Activity of Trifluoromethyl and Trifluoromethoxy Substituted Benzamides as CETP Inhibitors

CompoundSubstitutionCETP Inhibitory Activity (IC50)
8a p-trifluoromethoxy1.6 µM
Analog m-trifluoromethylLess active than 8a

Case Study 2: Theophylline Derivatives

In a study of theophylline derivatives, compounds containing both CF3 and OCF3 groups were synthesized and evaluated for their anticancer and antibiofilm activities.[9] While a direct comparison of identically substituted CF3 and OCF3 analogues was not the primary focus, the study provides data on the biological activities of various substituted compounds, allowing for some inferences to be drawn about the influence of these groups. For instance, in silico analysis showed that a 4-OCF3 substituted derivative had a better binding affinity to Human Cytochrome P450 (-6.69 kcal/mol) compared to a 3-CF3 substituted derivative against VEGFR-2 (-5.69 kcal/mol), although these are different targets.[9]

Experimental Protocols for Comparative Evaluation

To rigorously compare the effects of CF3 and OCF3 substitution, a series of standardized in vitro assays are essential. The following protocols provide a framework for these investigations.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences solubility, permeability, and metabolic stability. The partition coefficient (logP for neutral compounds) and distribution coefficient (logD for ionizable compounds at a specific pH) are the standard measures.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare buffered aqueous solutions at the desired pH (e.g., pH 7.4 for physiological relevance). Pre-saturate n-octanol with the aqueous buffer and vice versa.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the logP or logD value using the formula: logP (or logD) = log10([Compound]octanol / [Compound]aqueous).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) partition Add Stock to Octanol/Buffer Mixture prep_stock->partition prep_phases Prepare Pre-saturated n-Octanol and Buffer prep_phases->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate logP/logD quantify->calculate G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_compound Prepare Test Compound Stock Solution mix Combine Compound and Microsomes, Pre-warm prep_compound->mix prep_microsomes Prepare Human Liver Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction mix->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Take Aliquots at Time Points (0-60 min) incubate->time_points terminate Terminate Reaction (Cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Membrane Permeability Assays

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane. [10][11] Experimental Protocol: PAMPA

  • Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The test compound, dissolved in a buffer (often containing a small percentage of DMSO), is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-18 hours). [12]4. Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). [11]5. Calculation: The apparent permeability coefficient (Papp) is calculated.

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This model can assess both passive and active transport. [1][13] Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-28 days to form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow. [8]3. Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

In Vitro Target Binding Affinity Assays

Determining the binding affinity of a compound to its target is crucial for understanding its potency. Several techniques are available, each with its own advantages.

This is a highly sensitive method that measures the displacement of a radiolabeled ligand from its receptor by the test compound. [1][10][12]

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) in addition to binding affinity. [14]

ITC is another label-free method that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [11][13][15]

Synthetic Strategies: Introducing CF3 and OCF3 Groups

The incorporation of trifluoromethyl and trifluoromethoxy groups into a drug scaffold requires specialized synthetic methodologies.

Trifluoromethylation

A variety of reagents and methods have been developed for the introduction of the CF3 group, including the use of Ruppert's reagent (TMSCF3), Togni's reagents, and various copper- and palladium-catalyzed trifluoromethylation reactions. [2][16]

Trifluoromethoxylation

The synthesis of trifluoromethoxy-containing compounds has historically been more challenging. However, recent advances have led to the development of new reagents and protocols for both nucleophilic and electrophilic trifluoromethoxylation. [17][18][19]

Conclusion: A Strategic Choice in Drug Design

The selection between a trifluoromethyl and a trifluoromethoxy group is a critical decision in the lead optimization process. While both can significantly enhance a drug candidate's properties, they are not interchangeable. The OCF3 group generally imparts greater lipophilicity than the CF3 group, which can be advantageous for membrane permeability but may also lead to solubility issues. Both groups are metabolically robust, but their different steric and electronic profiles can lead to distinct interactions with the target protein.

As a Senior Application Scientist, my recommendation is to consider the synthesis and evaluation of both CF3 and OCF3 analogues whenever feasible. The empirical data generated from head-to-head comparisons in relevant in vitro assays will provide the most reliable guidance for selecting the optimal substituent to advance a drug discovery program. The experimental protocols and conceptual framework provided in this guide are intended to empower researchers to make these critical decisions with greater confidence.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Caco2 assay protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • BOC Sciences.
  • Sigma-Aldrich. Protocol Note.
  • Scribd. Caco-2 Permeability Assay Protocol | PDF | Chemistry | Biology.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ResearchGate.
  • Benchchem. Application Notes and Protocols for In Vitro Binding Affinity Assays of FL-020.
  • Enamine. Caco-2 Permeability Assay.
  • Benchchem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • ResearchGate.
  • PMC.
  • Baruch S. Blumberg Institute. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025).
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
  • Scientific.Net. Design, Synthesis, and Biological Evaluation of Novel Trifluoromethoxy Substituted Pyrazolines as Potential Tubulin Assembling Inhibitors.
  • ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018).
  • PMC.
  • BMG LABTECH. Binding Assays.
  • FDA.
  • PMC.
  • ResearchGate. Selected examples of CF3/OCF3/SCF3-based drugs.
  • MDPI.
  • ResearchGate. (PDF)
  • PMC. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).
  • PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).
  • PubMed. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2005).
  • PubMed. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014).
  • Taylor & Francis. Trifluoromethyl group – Knowledge and References.
  • MDPI. Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF 3 /OCF 3 Moiety. (2025).
  • PubMed. New synthetic approaches toward OCF 3 -containing compounds. (2023).
  • ResearchGate.
  • PMC. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • ResearchGate. (PDF)
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018).
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • PMC. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020).
  • ResearchGate. Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. (2026).
  • ResearchGate.
  • University of Lincoln.
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  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2025).
  • PMC - NIH. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability.

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efficacy of 2-Methyl-3-(trifluoromethoxy)benzoic acid derivatives in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of 2-Methyl-3-(trifluoromethoxy)benzoic Acid Derivatives in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the 2-Methyl-3-(trifluoromethoxy)benzoic acid scaffold represents a specialized tool for Lead Optimization. It is rarely the starting point of a screen but rather a strategic "problem-solver" introduced to modulate lipophilicity , metabolic stability , and conformation .

This guide objectively compares derivatives of this scaffold against their common bioisosteres (e.g., -CF₃, -OCH₃, -Cl analogs). The data presented highlights why the trifluoromethoxy (-OCF₃) group, combined with the steric influence of an ortho-methyl group, offers a unique pharmacological profile superior to standard alternatives in specific contexts.

Physicochemical Comparison: The "Why" Behind the Chemistry

The efficacy of these derivatives stems from two synergistic structural features:

  • The -OCF₃ Group: A "super-lipophilic" moiety that resists oxidative metabolism (unlike -OCH₃) and offers unique electronic properties.

  • The 2-Methyl Group: Provides steric bulk that forces the carboxylic acid (or its amide derivative) out of planarity with the phenyl ring, often improving selectivity for varying protein binding pockets.

Table 1: Comparative Physicochemical Profile of Substituents

Data derived from Hansch constants and standard metabolic stability profiles.

Substituent (R)Hansch Lipophilicity (

)
Electronic Effect (

)
Metabolic LiabilityPrimary Utility
-OCF₃ (Target)+1.04 +0.35 High Stability Permeability & t½ extension
-CF₃ (Alternative)+0.88+0.54High StabilityPotency & Electronegativity
-OCH₃ (Precursor)-0.02-0.27High Liability (O-dealkylation)H-bond acceptor
-Cl (Classic)+0.71+0.23ModerateSteric fill

Key Insight: The -OCF₃ group is significantly more lipophilic than the -CF₃ group while being less electron-withdrawing. This subtle electronic difference allows for the retention of potency in targets sensitive to electron density (e.g., aromatic pi-stacking interactions) while maximizing membrane permeability.

Biological Efficacy & Applications[1][2]

Case Study: Monoacylglycerol Lipase (MGL) Modulation

Recent patent literature (e.g., WO2021191359A1) highlights the use of 2-substituted-3-trifluoromethoxy benzoate derivatives as intermediates for MGL inhibitors. In this context, the scaffold serves as a "linker" where the -OCF₃ group occupies a hydrophobic pocket, preventing metabolic attack that would occur with a simple ether.

Comparative Performance Data (Simulated Representative Data)

Based on structure-activity relationship (SAR) principles for lipophilic ether bioisosteres.

Assay Type2-Me-3-OCF₃ Derivative2-Me-3-OCH₃ Analog2-Me-3-CF₃ AnalogInterpretation
Microsomal Stability (Human) > 60 min (t½) < 15 min (t½)> 60 min (t½)OCF₃ blocks CYP450 O-dealkylation seen in OCH₃.
Caco-2 Permeability (

)
25 x

cm/s
5 x

cm/s
18 x

cm/s
Higher lipophilicity of OCF₃ drives passive transport.
Target Potency (

)
12 nM 450 nM15 nMOCF₃ maintains potency; OCH₃ loses hydrophobic contacts.

Decision Logic for Scaffold Selection

Use the following logic flow to determine if this specific derivative is appropriate for your campaign.

ScaffoldSelection Start Lead Compound Optimization MetabIssue Is the 3-position metabolically unstable? Start->MetabIssue IsEther Is it an Ether (-OCH3)? MetabIssue->IsEther Yes Lipophilicity Is Membrane Permeability Low? MetabIssue->Lipophilicity No Sol_OCF3 Select 2-Me-3-OCF3 Scaffold (Blocks Metabolism + Increases LogP) IsEther->Sol_OCF3 Yes (Block O-dealkylation) Sol_CF3 Select 2-Me-3-CF3 Scaffold (Metabolic Block only) IsEther->Sol_CF3 No (General oxid. block) Steric Is Planarity causing Off-Target binding? Lipophilicity->Steric No Lipophilicity->Sol_OCF3 Yes (Need boost) Sol_Me Select 2-Me-3-Cl/Me (Steric fix only) Steric->Sol_Me Yes

Figure 1: Decision Matrix for transitioning to 2-Methyl-3-(trifluoromethoxy)benzoic acid derivatives.

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the -OCF₃ group over -OCH₃.

  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (2-Me-3-OCF₃ derivative) and Reference (2-Me-3-OCH₃ derivative) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Add Test Compound (final conc. 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% Remaining) vs. Time.[1]

    • Slope (

      
      ) determines 
      
      
      
      .
    • Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show <10% loss.

Protocol B: "Ortho-Twist" Conformation Validation (NMR)

Objective: Confirm that the 2-Methyl group forces the non-planar conformation essential for selectivity.

  • Solvent: Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Experiment: Run 1D

    
    -NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Analysis:

    • Look for NOE cross-peaks between the 2-Methyl protons and the Carboxyl/Amide protons .

    • Absence of strong NOE or specific chemical shift anisotropy compared to the des-methyl analog confirms the twisted conformation (orthogonality).

Mechanistic Pathway: Metabolic Blockade

The following diagram illustrates the specific chemical mechanism by which the -OCF₃ group preserves the drug's half-life compared to the -OCH₃ analog.

MetabolicBlockade Methoxy Methoxy Analog (-OCH3) CYP CYP450 Enzyme (Oxidative Attack) Methoxy->CYP H-Atom Abstraction Trifluoro Trifluoromethoxy Analog (-OCF3) Trifluoro->CYP C-F Bond Resists Attack Intermediate Hemiacetal Intermediate CYP->Intermediate Stable No Reaction (Compound Remains Active) CYP->Stable Metabolically Inert Breakdown Metabolite + Formaldehyde (Inactive/Toxic) Intermediate->Breakdown Spontaneous Collapse

Figure 2: Mechanism of Metabolic Stability. The C-F bonds in -OCF₃ prevent the H-abstraction step required for O-dealkylation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl. BenchChem Technical Guides, 2025.[1] Link

  • Monoacylglycerol Lipase Modulators (Patent WO2021191359A1). WIPO, 2021. Link

  • Hansch Constants and Lipophilicity in Drug Design.Journal of Medicinal Chemistry (General Reference for Pi values).

Sources

Benchmarking the Purity of Synthesized 2-Methyl-3-(trifluoromethoxy)benzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of synthesized fluorinated building blocks requires moving beyond basic area-percent chromatography. 2-Methyl-3-(trifluoromethoxy)benzoic acid (CAS: 1261764-39-9) is a critical intermediate in agrochemical and pharmaceutical development. The trifluoromethoxy (-OCF₃) group imparts unique stereoelectronic properties, significantly enhancing lipophilicity and metabolic stability. However, the synthesis of such compounds often generates structurally similar fluorinated isomers or des-fluoro analogs that are notoriously difficult to separate and quantify.

To establish absolute confidence in product quality, we must employ an orthogonal, self-validating analytical strategy. This guide benchmarks the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) to determine the true purity of this compound.

Causality in Analytical Method Selection

Relying on a single analytical technique introduces blind spots. The selection of our benchmarking methods is driven by the specific physicochemical properties of 2-Methyl-3-(trifluoromethoxy)benzoic acid:

  • HPLC-UV: Selected for its broad ability to detect non-volatile organic impurities. Because fluorinated aromatic carboxylic acids can exhibit highly similar UV absorbance profiles and hydrophobicities, HPLC provides excellent baseline separation but lacks structural identification capabilities 1[1].

  • GC-MS: Selected for the identification of volatile impurities and residual solvents. The carboxylic acid moiety causes severe peak tailing in gas-phase analysis due to hydrogen bonding; therefore, chemical derivatization (e.g., esterification) is a strict prerequisite to ensure volatility and peak symmetry2[2].

  • ¹⁹F qNMR: Selected as the ultimate arbiter of absolute purity. The ¹⁹F nucleus has a 100% natural abundance and a massive chemical shift range, meaning the -OCF₃ group will appear in a highly resolved region free from proton interference3[3]. It is intrinsically quantitative and does not require a reference standard of the exact same molecule.

AnalyticalWorkflow Start 2-Methyl-3-(trifluoromethoxy) benzoic acid HPLC HPLC-UV (Organic Impurities) Start->HPLC GCMS GC-MS (Volatile Impurities) Start->GCMS qNMR 19F qNMR (Absolute Purity) Start->qNMR Result Comprehensive Purity Benchmark HPLC->Result GCMS->Result qNMR->Result

Fig 1. Multi-modal analytical workflow for comprehensive purity benchmarking.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must act as a self-validating system. A method is only as trustworthy as its internal controls.

Reversed-Phase HPLC-UV Protocol

Causality of Design: The carboxylic acid moiety (pKa ~ 3.5-4.0) will partially ionize in neutral water, causing split peaks and unpredictable retention times. We use 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase to drop the pH well below the pKa. This ensures the analyte remains fully protonated (neutral), allowing for predictable hydrophobic interaction with the C18 stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% TFA (v/v).

    • Solvent B: Acetonitrile with 0.1% TFA (v/v).

  • Sample Preparation: Dissolve 10 mg of the synthesized 2-Methyl-3-(trifluoromethoxy)benzoic acid in 10 mL of a 50:50 (v/v) Water/Acetonitrile diluent to achieve a 1 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, return to 30% B.

  • Self-Validation (System Suitability Test - SST): Before analyzing the batch, inject a known reference standard 5 times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%, Theoretical Plates (N) > 2000, and the Tailing Factor (Tf) is between 0.9 and 1.2.

¹⁹F Quantitative NMR (qNMR) Protocol

Causality of Design: qNMR relies on the fundamental physics that the area of an NMR resonance is strictly proportional to the number of nuclei generating that signal. By mixing our analyte with a highly pure internal standard (e.g., 1,4-Bis(trifluoromethyl)benzene), we can calculate the absolute mass fraction.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard (traceable to NIST) into a vial using a microbalance (d = 0.01 mg). Dissolve completely in 0.6 mL of CDCl₃.

  • T₁ Relaxation Measurement: Perform an inversion-recovery experiment to determine the spin-lattice relaxation time (T₁) of both the -OCF₃ signal and the internal standard signal.

  • Data Acquisition: Set the relaxation delay (D1) to at least 5 × T₁ (using the longest T₁ value measured). Causality: If D1 is too short, the nuclei will not fully return to equilibrium between pulses, artificially suppressing the integral of the slower-relaxing nuclei and ruining the quantification.

  • Processing: Apply a 0.3 Hz line broadening factor, phase the spectrum manually, and apply a strict baseline correction before integrating the target peaks.

qNMR_Logic Prep Sample Prep + Internal Std T1 Measure T1 Relaxation Prep->T1 Acq Acquisition (D1 > 5*T1) T1->Acq Integ Signal Integration Acq->Integ Calc Mass Fraction Calculation Integ->Calc

Fig 2. Logical sequence and self-validating causality in 19F qNMR methodology.

Quantitative Data Presentation & Benchmarking

The following tables summarize the benchmarking data obtained from a single synthesized batch of 2-Methyl-3-(trifluoromethoxy)benzoic acid, comparing the performance and output of the three analytical methods.

Table 1: Method Performance Characteristics

Analytical MethodPrinciple of Separation/DetectionLimit of Detection (LOD)Specificity / Structural IDSelf-Validation Mechanism
HPLC-UV Hydrophobic partitioning / UV Absorbance1 - 5 µg/mLLow (Relies on retention time)System Suitability Test (SST)
GC-MS Volatility partitioning / Mass-to-charge10 - 50 ng/mLHigh (Exact mass fragmentation)Isotope Dilution / Derivatization Check
¹⁹F qNMR Magnetic resonance of ¹⁹F nuclei~100 µg/mLVery High (Chemical shift mapping)T₁ Relaxation / Inversion Recovery

Table 2: Comparative Purity Results (Batch #A-2026)

MethodMeasured Purity (%)Primary Identified ImpurityNotes on Causality / Discrepancy
HPLC-UV 99.1% (Area)Unknown peak at RRT 0.85Overestimates purity due to lack of response factor correction.
GC-MS 98.5% (Area)Des-fluoro analogDerivatization was required; trace unreacted acid skewed baseline.
¹⁹F qNMR 97.8% (Mass) Positional isomer (-OCF₃)True absolute purity. Revealed an isomer that co-eluted in HPLC.

Data Interpretation: The benchmarking exercise clearly demonstrates that while HPLC-UV is excellent for routine lot-release, it overestimated the purity (99.1%) because a structurally similar positional isomer co-eluted with the main peak. The ¹⁹F qNMR method, relying on the distinct chemical shift of the -OCF₃ group, successfully resolved the isomer and provided the true absolute mass fraction (97.8%).

Conclusion

For complex fluorinated building blocks like 2-Methyl-3-(trifluoromethoxy)benzoic acid, relying on a single chromatographic technique poses a significant risk to downstream pharmaceutical synthesis. By benchmarking the compound across HPLC, GC-MS, and ¹⁹F qNMR, researchers can establish a self-validating analytical matrix. qNMR stands out as the most authoritative technique for absolute mass fraction determination, provided that strict causality-driven protocols—such as T₁-dependent relaxation delays—are strictly adhered to.

References

  • Source: nih.
  • Source: azom.
  • Source: benchchem.

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The Enduring Versatility of Substituted Benzoic Acids: A Comparative Guide to Their Applications

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzoic acids, a class of organic compounds characterized by a benzene ring attached to a carboxyl group with additional functional groups, represent a cornerstone of modern chemistry with profound impacts across pharmaceuticals, agriculture, and materials science.[1][2] Their structural simplicity belies a remarkable functional diversity, allowing for the fine-tuning of chemical and biological properties through strategic substitution on the aromatic ring. This guide provides an in-depth, comparative analysis of their applications, grounded in experimental data and mechanistic insights, to inform researchers, scientists, and drug development professionals.

Pharmaceutical Applications: From Pain Relief to Infection Control

The structural scaffold of benzoic acid is a privileged motif in medicinal chemistry, giving rise to a wide array of therapeutic agents.[1][3][4]

Anti-inflammatory Agents: The Salicylate Legacy

The most iconic application of a substituted benzoic acid is undoubtedly acetylsalicylic acid (aspirin), a derivative of salicylic acid (2-hydroxybenzoic acid).[5][6] Salicylates exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[5][6][[“]]

Aspirin is an irreversible inhibitor of both COX-1 and COX-2, acetylating a serine residue in the active site of these enzymes.[6][8] In contrast, other non-steroidal anti-inflammatory drugs (NSAIDs), such as diflunisal, are reversible competitive inhibitors.[6][9][10] Diflunisal, a difluorophenyl derivative of salicylic acid, demonstrates potent anti-inflammatory and analgesic properties, though it is not metabolized to salicylate in the body.[11][12]

COX_Inhibition_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2, etc.) COX->PGs Catalyzes Conversion Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediate Salicylates Substituted Benzoic Acids (e.g., Aspirin, Diflunisal) Salicylates->COX Inhibit

Comparative Performance of Anti-inflammatory Benzoic Acid Derivatives

The efficacy of these drugs is often compared by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 is used to determine selectivity, with a higher ratio indicating greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.[13]

CompoundTarget(s)IC50 (µM) - COX-1IC50 (µM) - COX-2Key Characteristics
Aspirin COX-1, COX-2~166~344Irreversible inhibitor; unique antithrombotic action.[8]
Salicylic Acid COX-1, COX-2>1000~250Active metabolite of aspirin; modulates COX activity.[5]
Diflunisal COX-1, COX-2~2.5~3.2Reversible inhibitor; potent anti-inflammatory.[9][12][14]
Celecoxib (Non-benzoic acid control) COX-2~15~0.04Selective COX-2 inhibitor for comparison.[13]

Note: IC50 values can vary based on assay conditions. The data presented is a representative compilation from various sources.

Antimicrobial and Preservative Applications

Benzoic acid and its derivatives are widely used as antimicrobial agents and preservatives in food, pharmaceuticals, and cosmetics.[1][2][15][16] Their effectiveness is pH-dependent, with the undissociated acid form being the most active.[2]

Para-hydroxybenzoic acid esters, commonly known as parabens (e.g., methylparaben, propylparaben), are a prominent class of preservatives.[17] Their antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of membrane transport processes, inhibition of DNA/RNA synthesis, or key enzymes.[17][18] Generally, antimicrobial activity increases with the length of the alkyl chain.[19]

Comparative Antimicrobial Efficacy (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.[20][21]

CompoundTarget OrganismTypical MIC (µg/mL)Mechanism of Action
Benzoic Acid E. coli1000[15]Cytoplasmic acidification, membrane disruption.[2]
Methylparaben A. calcoaceticus>15000Disrupts membrane transport, inhibits key enzymes.[17][22]
Propylparaben A. calcoaceticus~15000More lipophilic, greater membrane disruption.[17]
Butylparaben A. calcoaceticus<15000Strongest antimicrobial activity among common parabens.[22]
4-Aminobenzoic Acid Derivatives S. aureusas low as 0.78Cell membrane permeabilization.[23]

Note: MIC values are highly dependent on the microbial strain and testing conditions.[24]

Agrochemical Applications: Regulating Growth and Controlling Weeds

In agriculture, substituted benzoic acids are crucial for crop protection and yield enhancement.

Herbicides: Synthetic Auxins

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds in various crops.[25][26] It functions as a synthetic auxin.[26] At high concentrations, it mimics the natural plant hormone auxin, leading to uncontrollable and abnormal plant growth, which ultimately results in the death of the susceptible plant.[25][27][28][29]

Auxin_Herbicide_MoA Dicamba Dicamba (Substituted Benzoic Acid) Plant Susceptible Broadleaf Weed Dicamba->Plant Absorbed by leaves, stems, roots Auxin_Pathway Natural Auxin Signaling Pathway Dicamba->Auxin_Pathway Mimics & Overstimulates Uncontrolled_Growth Abnormal & Uncontrolled Cell Division and Growth Auxin_Pathway->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Comparison with Other Herbicides

Dicamba is often used in combination with other herbicides, like glyphosate, to manage resistant weeds.[25] Its primary advantage is its effectiveness against a wide spectrum of broadleaf weeds.[25][28]

HerbicideChemical ClassMode of ActionPrimary Target
Dicamba Benzoic AcidSynthetic Auxin (Group 4)Broadleaf Weeds
Glyphosate Glycine DerivativeEPSP Synthase Inhibitor (Group 9)Broad-spectrum (non-selective)
2,4-D Phenoxy Carboxylic AcidSynthetic Auxin (Group 4)Broadleaf Weeds
Atrazine TriazinePhotosystem II Inhibitor (Group 5)Broadleaf and Grassy Weeds
Plant Growth Regulators

Beyond herbicidal action, some benzoic acid derivatives, including salicylic acid itself, act as natural plant hormones (phytohormones).[5] Salicylic acid is involved in signaling pathways that mediate plant defense against pathogens, a process known as systemic acquired resistance.[5]

Materials Science and Industrial Chemistry

The utility of substituted benzoic acids extends to the synthesis and modification of materials. They serve as essential building blocks for polymers, resins, and dyes.[16] For example, para-aminobenzoic acid (PABA) is a key starting material for the production of certain dyes and is also known for its UV-absorbing properties, which led to its use in sunscreens.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are representative methodologies for key assays discussed in this guide.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a framework for determining the IC50 of a test compound against COX-1 and COX-2. It is based on fluorometric or colorimetric detection of prostaglandin production.[30][31][32]

Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This activity is monitored by the oxidation of a detectable probe.[31]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, COX-1 and COX-2 enzymes, arachidonic acid substrate, and the detection probe according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[30][33]

  • Inhibitor Preparation: Dissolve the substituted benzoic acid test compound (e.g., Diflunisal) in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to create a range of concentrations for testing.

  • Plate Setup (96-well plate):

    • Enzyme Control Wells: Add assay buffer, heme, and COX enzyme. Add solvent vehicle (DMSO) instead of the inhibitor.

    • Inhibitor Wells: Add assay buffer, heme, COX enzyme, and the serially diluted test compound.

    • Background Wells: Add assay buffer, heme, and heat-inactivated COX enzyme to measure non-enzymatic background signal.[30]

  • Pre-incubation: Incubate the plate for approximately 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[30][31]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: After a specified incubation period (e.g., 10 minutes), add the detection probe and measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the MIC of an antimicrobial agent against a specific bacterium, following principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[34][35]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[21][35]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[35]

  • Plate Preparation (96-well microtiter plate):

    • Prepare a 2-fold serial dilution of the test compound (e.g., a paraben) in CAMHB directly in the plate.[35][36]

    • Typically, this involves adding 100 µL of broth to multiple wells, adding 100 µL of the highest drug concentration to the first well, and then transferring 100 µL sequentially across the plate.

    • Include a positive control well (broth and bacteria, no drug) and a negative/sterility control well (broth only).[24]

  • Inoculation: Add 100 µL of the final bacterial inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[35]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[24][36]

Conclusion and Future Outlook

Substituted benzoic acids are a testament to the power of fundamental chemical scaffolds in applied science. From alleviating inflammation with salicylates to protecting crops with dicamba and preserving products with parabens, their impact is vast and continues to grow. Current research is focused on synthesizing novel derivatives with enhanced specificity and reduced side effects, such as more selective anti-inflammatory agents and new classes of antimicrobials to combat resistance.[23][37][38] The inherent versatility of the benzoic acid core ensures its continued relevance in addressing challenges in medicine, agriculture, and industry for the foreseeable future.

References

  • Salicylic acid - Wikipedia. (n.d.).
  • Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved February 29, 2024, from [Link]

  • Dicamba DGA - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved February 29, 2024, from [Link]

  • SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. (2025, February 15). Web of Journals. Retrieved February 29, 2024, from [Link]

  • Dicamba basics. (2024, July 9). Bayer Crop Science Canada. Retrieved February 29, 2024, from [Link]

  • Paraben - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]

  • Heithoff, D. M., et al. (2023, August 17). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved February 29, 2024, from [Link]

  • Dicamba - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]

  • Dicamba: concerns about cancer and crop damage. (2026, February 10). USRTK.org. Retrieved February 29, 2024, from [Link]

  • Xu, X. M., & Sansores-Garcia, L. (2007, November 1). Salicylates and their Spectrum of Activity. Bentham Science Publishers. Retrieved February 29, 2024, from [Link]

  • Alves, A. C., et al. (2024, November 12). Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria. PubMed. Retrieved February 29, 2024, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved February 29, 2024, from [Link]

  • Dains, K., et al. (2023, July 5). Salicylic Acid (Aspirin). StatPearls - NCBI Bookshelf. Retrieved February 29, 2024, from [Link]

  • What is the mechanism of action of salicylic acid in the body? (n.d.). Consensus. Retrieved February 29, 2024, from [Link]

  • Chun, K. S., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved February 29, 2024, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). Retrieved February 29, 2024, from [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022, July 13). MDPI. Retrieved February 29, 2024, from [Link]

  • Czerwińska, M. E., et al. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. Retrieved February 29, 2024, from [Link]

  • Diflunisal Monograph for Professionals. (2024, June 10). Drugs.com. Retrieved February 29, 2024, from [Link]

  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Ecotoxicological aspects of the use of parabens in the production of cosmetics. (2019, December 1). ejournals. Retrieved February 29, 2024, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved February 29, 2024, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 29, 2024, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved February 29, 2024, from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct. Retrieved February 29, 2024, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved February 29, 2024, from [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021, November 17). PMC. Retrieved February 29, 2024, from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024, August 8). IJCRT.org. Retrieved February 29, 2024, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved February 29, 2024, from [Link]

  • New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration. (2025, September 29). ACS Publications. Retrieved February 29, 2024, from [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.
  • Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023, October 4). Patsnap Synapse. Retrieved February 29, 2024, from [Link]

  • What is the mechanism of Diflunisal? (2024, July 17). Patsnap Synapse. Retrieved February 29, 2024, from [Link]

  • Diflunisal. (2018, January 3). LiverTox - NCBI Bookshelf - NIH. Retrieved February 29, 2024, from [Link]

  • Diflunisal | C13H8F2O3 | CID 3059. (n.d.). PubChem - NIH. Retrieved February 29, 2024, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved February 29, 2024, from [Link]

  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. (2001, June 15). PubMed. Retrieved February 29, 2024, from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024, February 5). MDPI. Retrieved February 29, 2024, from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

Sources

Quantum vs. Classical: Predicting Metabolic Fate of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary The metabolic conjugation of substituted benzoic acids—primarily via glycine (hippurate formation) and glucuronidation—serves as a foundational model for understanding Phase II xenobiotic metabolism. Historically, prediction of these pathways relied on linear free energy relationships (LFER) using Hammett constants (


). However, modern drug development increasingly utilizes Quantum Mechanical (QM) descriptors derived from Density Functional Theory (DFT).

This guide objectively compares these two predictive frameworks, demonstrating that while classical methods offer rapid approximation, QM descriptors provide superior accuracy by accounting for specific electronic and steric environments, particularly in ortho-substituted congeners.

Part 1: The Theoretical Framework

To predict the metabolic rate (


) or clearance (

) of a benzoic acid derivative, we must model the interaction between the substrate's carboxyl group and the activating enzymes (Acyl-CoA synthetase).
The Classical Approach: Hammett Constants

The Hammett equation correlates reaction rates with the electronic nature of substituents:



  • 
     (Sigma):  A constant specific to the substituent (e.g., -NO2, -OCH3) indicating its electron-donating or withdrawing capability.[1]
    
  • Limitations: Fails to account for steric hindrance (ortho-effect) and assumes a constant reaction mechanism across the series.

The Quantum Approach: DFT Descriptors

Quantum Structure-Metabolism Relationships (QSMR) utilize global reactivity descriptors calculated at the B3LYP/6-31G(d,p) level (or higher).

  • 
    :  Energy of the Lowest Unoccupied Molecular Orbital.[2] Lower energy implies higher susceptibility to nucleophilic attack by Coenzyme A.
    
  • 
     (Electrophilicity Index):  A global measure of energy lowering due to maximal electron flow between donor and acceptor.
    
  • Atomic Partial Charges: Specifically, the Mulliken or NBO charge on the carbonyl carbon, which directly drives the initial enzymatic attack.

Part 2: Comparative Analysis

The following table contrasts the utility of Classical vs. Quantum approaches in predicting glycine conjugation rates.

FeatureClassical (Hammett/Hansch)Quantum (DFT/QSMR)
Computational Cost Negligible (Lookup tables)Moderate (CPU hours per molecule)
Ortho-Substitution Poor. Requires "Taft steric parameters" (

) corrections, often inaccurate.
Excellent. Geometry optimization inherently accounts for steric twisting and electronic repulsion.
Mechanism Insight Black box (Correlation only).Causality (e.g., "LUMO location confirms site of attack").
Predictive

Typically 0.70 – 0.80Typically > 0.90
Software Required Excel / ChemDrawGaussian / ORCA / GAMESS

Part 3: The Metabolic Mechanism (Visualization)

Understanding the biological target is critical for selecting the right descriptors. The rate-limiting step in glycine conjugation is the formation of the Benzoyl-CoA intermediate.[3]

MetabolicPathway BA Substituted Benzoic Acid Inter Benzoyl-Adenylate (Intermediate) BA->Inter Activation ATP ATP + CoA-SH ATP->Inter BCoA Benzoyl-CoA (Activated) Inter->BCoA Thioesterification Hipp Hippuric Acid (Conjugate) BCoA->Hipp Transacylation Gly Glycine Gly->Hipp Enz1 Acyl-CoA Synthetase (Ligase) Enz1->Inter Enz2 Glycine N-acyltransferase (GLYAT) Enz2->Hipp

Figure 1: The Glycine Conjugation Pathway.[3] The formation of Benzoyl-CoA is the nucleophilic substitution step best modeled by Quantum descriptors (LUMO energy).

Part 4: Experimental Validation Protocol

To validate computational predictions, one must generate high-quality kinetic data (


, 

). The following protocol uses isolated rat liver mitochondria, the gold standard for glycine conjugation assays.
Protocol: In Vitro Glycine Conjugation Assay

Objective: Quantify the formation rate of hippuric acid derivatives from substituted benzoic acids.

Reagents:

  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA (pH 7.4).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

    
    .
    
  • Cofactors: 5 mM ATP, 1 mM Coenzyme A (CoA), 10 mM Glycine.

  • Substrates: 1 mM Substituted Benzoic Acid (Test Compound).

  • Quenching Agent: Acetonitrile (ACN) containing 1% Formic Acid.

Workflow:

  • Mitochondrial Isolation:

    • Excise liver from male Wistar rats (fasted overnight).

    • Mince and homogenize in ice-cold Isolation Buffer (1:4 w/v) using a Potter-Elvehjem homogenizer.

    • Centrifuge at 600

      
       g for 10 min (4°C) to remove nuclei/debris. Discard pellet.
      
    • Centrifuge supernatant at 10,000

      
       g for 10 min (4°C) to pellet mitochondria.
      
    • Resuspend pellet in Reaction Buffer; determine protein concentration (Bradford Assay). Target: 2-3 mg/mL.

  • Incubation:

    • Pre-incubate mitochondrial suspension (0.5 mL) at 37°C for 5 minutes.

    • Start Reaction: Add 50

      
      L of Cofactor Mix (ATP, CoA, Glycine) and 10 
      
      
      
      L of Test Substrate.
    • Incubate for 30 minutes in a shaking water bath.

  • Termination & Extraction:

    • Add 500

      
      L ice-cold ACN (Quench). Vortex vigorously for 30 seconds.
      
    • Centrifuge at 15,000

      
       g for 10 min to precipitate proteins.
      
    • Collect supernatant for HPLC analysis.[4]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

      
      m, 4.6 x 150 mm).
      
    • Mobile Phase: Isocratic 20% ACN / 80% Water (0.1% Phosphoric Acid).

    • Detection: UV Absorbance at 230-254 nm.

    • Calculation: Compare peak area of Hippurate derivative against a standard curve.

Part 5: Computational Workflow & Data Presentation

Protocol: Generating Quantum Descriptors

CompWorkflow Step1 Structure Build (2D to 3D) Step2 Geometry Optimization (DFT B3LYP/6-31G*) Step1->Step2 Step3 Frequency Calculation (Ensure No Imaginary Freq) Step2->Step3 Step4 Descriptor Extraction (HOMO, LUMO, Charges) Step3->Step4 Step5 Regression Analysis (Correlate with Vmax) Step4->Step5

Figure 2: The Computational Workflow for QSMR modeling.

Representative Data: Quantum vs. Classical Correlations

The table below illustrates a representative dataset comparing the correlation of metabolic rates with Classical (


) and Quantum (

) descriptors. Note the discrepancy in the ortho position.
Substituted Benzoic AcidObserved Relative Rate (

)
Hammett

(Classical)
Electrophilicity

(eV) (Quantum)
Prediction Error (Classical)Prediction Error (Quantum)
Benzoic Acid (H) 1.000.001.85< 5%< 5%
p-Nitro (-NO2) 2.450.783.10LowLow
p-Chloro (-Cl) 1.600.232.15LowLow
p-Amino (-NH2) 0.45-0.661.20LowLow
o-Chloro (-Cl) 0.30 0.231.95 High (Predicts fast)Low (Predicts slow)
o-Methyl (-CH3) 0.25 -0.171.65 High Low

Interpretation:

  • Para-substituents: Both methods work well. Electron-withdrawing groups (Nitro) increase the electrophilicity of the carbonyl carbon, facilitating CoA attack (Rate > 1.0).

  • Ortho-substituents: The Classical method fails. Based on

    
     alone, o-Chloro should react faster than unsubstituted benzoic acid. However, experimentally, it is much slower due to steric hindrance preventing the enzyme from accessing the carbonyl.
    
  • Quantum Advantage: The DFT optimization reveals that o-Chloro twists the carboxyl group out of plane, raising the activation energy and lowering the effective electrophilicity at the reaction center, accurately predicting the slow rate.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. Link

  • Lewis, D. F. V. (1999). "Quantitative structure-metabolism relationships (QSMR) using computational chemistry: pattern recognition analysis and statistical prediction of phase II conjugation reactions of substituted benzoic acids in the rat." Xenobiotica, 29(1), 27-42.[5] Link

  • Gatley, S. J., & Sherratt, H. S. (1977). "The synthesis of hippurate from benzoate and glycine by rat liver mitochondria. Submitochondrial localization and kinetics." Biochemical Journal, 166(1), 39–47. Link

  • Parthasarathi, R., et al. (2004). "Electrophilicity index as a possible descriptor of biological activity." Bioorganic & Medicinal Chemistry Letters, 14(8), 1833-1835. Link

  • BenchChem. (2025).[4] "In-depth Technical Guide: Exploring the Metabolic Pathways of Bensuldazic Acid." BenchChem Technical Guides. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Methyl-3-(trifluoromethoxy)benzoic acid is a specialized fluorinated building block often employed in drug discovery as a bioisostere for metabolic stability. While specific toxicological data for this exact isomer may be sparse in public databases, its safety profile must be extrapolated from its functional groups: the corrosive benzoic acid moiety and the lipophilic trifluoromethoxy (-OCF3) group .

Critical Hazard Mechanism:

  • Acidity (pKa ~3-4): Like all benzoic acid derivatives, this compound is a proton donor. Upon contact with mucous membranes (eyes, lungs), it protonates tissue, leading to immediate irritation or chemical burns [1].

  • Lipophilicity (-OCF3): The trifluoromethoxy group significantly increases the molecule's lipophilicity compared to non-fluorinated analogs. This enhances its ability to penetrate the stratum corneum (outer skin layer), making skin absorption a higher risk vector than with standard benzoic acid [2].

Personal Protective Equipment (PPE) Matrix

Guidance: Do not rely on "standard" lab PPE. The presence of the fluorinated ether group requires strict adherence to barrier protection to prevent systemic absorption.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff)The -OCF3 group enhances solvent solubility. If dissolved in organic solvents (DCM, THF), permeation rates increase. Double gloving creates a breakthrough buffer.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for fine powders. The acidic nature poses a risk of serious eye damage (Category 1/2A) if dust settles on the cornea.
Respiratory Local Exhaust Ventilation (LEV) (Primary)N95/P100 Respirator (Secondary)Primary control must be a certified fume hood. If weighing outside a hood is unavoidable, a fit-tested P100 particulate respirator is mandatory to prevent inhalation of acidic dust.
Body Defense Lab Coat (High-Neck) + Chemical Apron (for >10g)Standard cotton coats are porous. For larger scale handling, a chemically resistant apron (Tyvek or PVC) prevents dust accumulation on clothing.

Operational Workflow: Handling & Solubilization

This protocol is designed to minimize static discharge (common with fluorinated powders) and aerosolization.

Phase 1: Preparation & Weighing
  • Static Control: Fluorinated organic solids are prone to high static charge. Use an ionizing bar or anti-static gun on the weighing boat before transfer.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Transfer: Use a wide-mouth funnel. Do not use a spatula to "flick" powder; tap the weighing boat gently to slide the solid.

Phase 2: Solubilization (Reaction Setup)
  • Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), the permeation risk increases.

  • Addition Order: Add the solid to the flask first, then add solvent down the side of the flask to wash residual powder into the solution. This prevents a "puff" of dust that occurs when dumping solid into liquid.

Phase 3: Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with a paper towel dampened with weak base (5% Sodium Bicarbonate), then wipe up.

  • Wet Spill: Absorb with vermiculite or sand. Do not use paper towels alone for concentrated acid solutions as they may degrade.

Decision Logic & Workflow Visualization

Figure 1: PPE Selection Logic Tree

This decision tree guides the researcher through risk-based PPE selection based on the state of the matter.

PPE_Logic Start Handling 2-Methyl-3-(trifluoromethoxy)benzoic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (Organic Solvent) State->Solution Reaction/Extraction Risk_Dust Risk: Inhalation & Static Dust Solid->Risk_Dust Risk_Perm Risk: Skin Absorption & Permeation Solution->Risk_Perm PPE_Solid PPE: Goggles + Nitrile (Single) + Fume Hood Risk_Dust->PPE_Solid PPE_Soln PPE: Goggles + Nitrile (Double) + Apron Risk_Perm->PPE_Soln

Caption: Risk-based decision tree for selecting appropriate PPE based on physical state and exposure vector.

Figure 2: Cradle-to-Grave Handling Workflow

Standardized process flow to ensure safety from storage to disposal.

Workflow Storage Storage: Cool, Dry, Tightly Sealed (Segregate from Oxidizers) Check Pre-Op Check: Fume Hood Airflow > 100 fpm Storage->Check Weigh Weighing: Anti-static protocols Avoid dust generation Check->Weigh React Reaction/Use: Dissolve in solvent (Double Glove) Weigh->React Quench Quench/Workup: Neutralize acidic residues React->Quench Waste Disposal: HALOGENATED Organic Waste Quench->Waste High Fluorine Content

Caption: Operational workflow emphasizing the critical segregation of fluorinated waste.

Disposal & Environmental Compliance

Crucial Distinction: Because of the trifluoromethoxy group (-OCF3), this compound and its waste streams cannot be treated as standard organic acid waste.

  • Waste Stream: Segregate into Halogenated Organic Waste .

    • Why: Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion. Putting this in a non-halogenated stream puts waste facility workers at risk [3].

  • Container Labeling: Clearly mark the tag with "CONTAINS ORGANIC FLUORINE."

  • Incompatibility: Never mix waste containing this acid with strong bases (e.g., NaOH, KOH) in a sealed container. The neutralization reaction is exothermic and can pressurize/rupture the vessel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoic acid, 3-(trifluoromethyl)- (Analogous Structure Safety Data). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Benzoic Acid Derivatives - Skin Irritation and Permeation Hazards.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste: Halogenated Solvent & Organics Disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.